5-Norbornene-2,3-dimethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31985. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHPVIMEQGKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005320 | |
| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85-39-2, 699-97-8 | |
| Record name | 5-Norbornene-2,3-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2,3-dimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Norbornene-2-endo,3-endo-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Norbornene-2,3-dimethanol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Norbornene-2,3-dimethanol, a versatile bicyclic diol with significant applications in polymer chemistry, materials science, and burgeoning opportunities in the biomedical field. This document details its chemical structure, physicochemical properties, synthesis, polymerization, and its role in the development of advanced materials and potential drug delivery systems.
Chemical Structure and Identification
This compound, also known as bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, is a derivative of norbornene, a strained bicyclic hydrocarbon. The presence of two primary alcohol functionalities and a reactive double bond within a rigid scaffold makes it a valuable monomer and chemical intermediate. The molecule exists as different stereoisomers (endo and exo), which can influence its reactivity and the properties of its derivatives.
The chemical structure of this compound is characterized by a bicyclo[2.2.1]heptane core containing a double bond, with two hydroxymethyl groups (-CH₂OH) attached to the C2 and C3 positions.
Molecular Formula: C₉H₁₄O₂[1]
IUPAC Name: [3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol[2]
CAS Numbers:
-
Mixture of isomers: 85-39-2[1]
-
endo,endo-isomer: 699-97-8
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and computed properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 154.21 g/mol | [1] |
| Appearance | White to yellow powder or crystals | |
| Melting Point | 82-86 °C | |
| Boiling Point | 144-162 °C at 6.5 Torr; 170-175 °C at 25 mmHg | [1] |
| Solubility | Soluble in methanol. | [1] |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [1] |
| LogP (Predicted) | 0.4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions. | [1] |
Spectroscopic Data: Spectroscopic techniques are crucial for the identification and characterization of this compound.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl, bridgehead, and hydroxymethyl protons.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the olefinic, aliphatic, and hydroxymethyl carbons.
-
FT-IR: The infrared spectrum displays a prominent broad absorption band for the O-H stretching of the alcohol groups, typically in the range of 3200-3600 cm⁻¹, and C=C stretching for the norbornene double bond around 1570 cm⁻¹.
Synthesis and Experimental Protocols
This compound is typically synthesized in a two-step process starting from the Diels-Alder reaction of cyclopentadiene and maleic anhydride, followed by the reduction of the resulting anhydride.
Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
The initial step involves a classic [4+2] cycloaddition reaction to form the norbornene anhydride.
Experimental Protocol: Diels-Alder Reaction
-
Reactant Preparation: Dissolve maleic anhydride in a suitable solvent like ethyl acetate. Cyclopentadiene is often generated fresh by the thermal cracking of its dimer, dicyclopentadiene.
-
Reaction: Slowly add the freshly prepared cyclopentadiene to the maleic anhydride solution, typically at a low temperature (e.g., in an ice bath) to control the exothermic reaction.
-
Crystallization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for a specified period. The product, cis-5-norbornene-endo-2,3-dicarboxylic anhydride, will precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with a cold solvent (e.g., hexane) to remove any unreacted starting materials, and dry under vacuum.
Reduction to this compound
The anhydride is then reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Experimental Protocol: Reduction of the Anhydride
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in an anhydrous ether solvent, such as tetrahydrofuran (THF), in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Addition of Anhydride: Dissolve the cis-5-norbornene-endo-2,3-dicarboxylic anhydride in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining a controlled temperature (e.g., using an ice bath).
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for several hours or heat to reflux to ensure complete reduction.
-
Quenching: Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous sodium hydroxide solution, and then more water to precipitate the aluminum salts.
-
Workup and Purification: Filter the resulting slurry and wash the solid aluminum salts thoroughly with THF or another suitable organic solvent. Combine the organic filtrates, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography.
The overall synthesis workflow can be visualized as follows:
Polymerization and Material Properties
The strained double bond of the norbornene ring makes this compound an excellent monomer for Ring-Opening Metathesis Polymerization (ROMP). This polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is catalyzed by transition metal alkylidene complexes, with Grubbs' and Schrock's catalysts being the most common. The polymerization proceeds via a metathesis reaction that opens the norbornene ring, leading to a polymer backbone with repeating cyclopentane units connected by double bonds. The two primary alcohol groups of the monomer are preserved as side chains on the resulting polymer.
Experimental Protocol: General ROMP Procedure
-
Monomer and Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve this compound in a dry, degassed solvent (e.g., dichloromethane or THF). In a separate vial, dissolve the chosen ROMP catalyst (e.g., Grubbs' third-generation catalyst) in the same solvent.
-
Polymerization: Rapidly inject the catalyst solution into the vigorously stirring monomer solution. The polymerization is often fast, with a noticeable increase in viscosity.
-
Termination: After a predetermined time, or when the desired conversion is reached, terminate the polymerization by adding a quenching agent, such as ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol.
-
Purification and Drying: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
The process of ROMP can be illustrated with the following diagram:
Properties of Polynorbornene-based Materials
Polymers derived from norbornene monomers, including this compound, exhibit a unique combination of properties. While specific data for the homopolymer of this compound is not widely published, properties can be inferred from related polynorbornene derivatives.
| Property | Description | Reference(s) |
| Thermal Stability | Polynorbornene derivatives generally show good thermal stability, with decomposition temperatures often above 300 °C. The stability can be influenced by the nature of the side groups. | [3][4] |
| Glass Transition Temperature (Tg) | The Tg is highly tunable based on the side chains. For polymers of norbornene-dicarboxylic acid esters, Tg can range from -30 °C to over 300 °C. The hydroxyl groups in poly(this compound) are expected to increase Tg due to hydrogen bonding. | [4][5] |
| Mechanical Properties | The rigid polynorbornene backbone imparts good mechanical strength. Cross-linking through the diol side chains can further enhance modulus and create robust thermosets. | [6][7] |
| Solubility | The solubility is dependent on the side chains. The presence of polar hydroxyl groups in poly(this compound) is expected to render it soluble in polar organic solvents. | [8] |
Applications in Drug Development and Biomedical Science
The unique chemical structure of this compound and its resulting polymers opens up several avenues for applications in the biomedical field, particularly in drug delivery and tissue engineering.
Polymeric Drug Carriers
The "grafting-from" ROMP technique can be used to synthesize protein-polymer conjugates, where polynorbornene chains are grown from the surface of a protein. This can enhance the therapeutic efficacy of proteins and reduce their immunogenicity.[9] Amphiphilic block copolymers based on polynorbornene have been developed as carriers for hydrophobic drugs, forming micelles that can release the drug in response to stimuli like pH changes.[1]
Hydrogel Formation
The diol functionality of this compound allows for its incorporation into hydrogel networks. Norbornene-functionalized polymers, such as chitosan and gelatin, can be cross-linked through various chemistries, including photo-initiated thiol-ene reactions, to form biocompatible hydrogels.[10][11] These hydrogels are promising for controlled drug release and as scaffolds for tissue engineering.[12] The release of therapeutic agents from these hydrogels can be tuned by controlling the cross-linking density and the hydrolytic degradation of the polymer network.[12]
A conceptual workflow for a norbornene-based drug delivery system is shown below:
Biocompatibility
Studies on amphiphilic polynorbornenes have demonstrated excellent biocompatibility both in vitro with fibroblast cell lines and in vivo in zebrafish embryo models.[1] This low toxicity is a critical prerequisite for any material intended for biomedical applications.
Safety and Handling
This compound is classified as causing skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functional and versatile monomer with a rigid, strained bicyclic structure. Its ability to undergo Ring-Opening Metathesis Polymerization provides access to a wide range of well-defined polymers with tunable properties. The presence of hydroxyl groups offers sites for further functionalization and imparts desirable characteristics for biomedical applications. As research continues, polymers and materials derived from this compound are poised to play an increasingly important role in the development of advanced drug delivery systems, tissue engineering scaffolds, and high-performance materials.
References
- 1. Synthesis, conjugating capacity and biocompatibility evaluation of a novel amphiphilic polynorbornene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scimedpress.com [scimedpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Orthogonally crosslinked gelatin-norbornene hydrogels for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrolytic degradation of PEG-based thiol–norbornene hydrogels enables multi-modal controlled release - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-Norbornene-2,3-dimethanol via Diels-Alder Reaction
This technical guide provides a comprehensive overview of the synthesis of 5-Norbornene-2,3-dimethanol, a valuable bifunctional monomer and intermediate in organic synthesis. The synthesis is a robust two-step process commencing with the classic Diels-Alder cycloaddition to form the norbornene scaffold, followed by a reduction to yield the target diol. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data summaries, and process visualizations.
Overall Synthesis Pathway
The formation of this compound is achieved in two primary stages:
-
Diels-Alder Cycloaddition: A [4+2] cycloaddition reaction between cyclopentadiene (the diene) and maleic anhydride (the dienophile) to produce cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. This reaction is highly efficient and stereoselective, typically favoring the endo isomer under kinetic control.[1][2]
-
Reduction: The resulting dicarboxylic anhydride is reduced to the corresponding diol, this compound, using a strong reducing agent such as lithium aluminum hydride.[3]
Part 1: Diels-Alder Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of six-membered rings with high stereospecificity. The reaction between cyclopentadiene and maleic anhydride is a classic example, known for its high reactivity and yield.[4]
Reaction Mechanism
The reaction is a concerted pericyclic process where the 4 π-electrons of the conjugated diene and the 2 π-electrons of the dienophile rearrange in a cyclic transition state to form two new sigma bonds.[5] The stereochemistry of the product is kinetically controlled, with the endo isomer being the major product due to favorable secondary orbital interactions in the transition state.[2]
Caption: Diels-Alder reaction of cyclopentadiene and maleic anhydride.
Experimental Protocols
The following protocol is a composite of several reported laboratory procedures.[1][2][6]
1. Preparation of Cyclopentadiene:
-
Cyclopentadiene dimerizes at room temperature to form dicyclopentadiene via a Diels-Alder reaction.[2]
-
To obtain the monomer, dicyclopentadiene must be "cracked".[6] Place dicyclopentadiene (e.g., 4.5 mL) in a fractional distillation apparatus.[7]
-
Heat the flask gently to induce the retro-Diels-Alder reaction. Cyclopentadiene (b.p. ~41°C) is distilled off as it forms, while the higher-boiling dicyclopentadiene (b.p. ~170°C) remains.[7]
-
Safety Note: Cyclopentadiene is volatile and readily dimerizes. It should be kept cold and used promptly after distillation.[2][6]
2. Cycloaddition Reaction:
-
In an Erlenmeyer flask, dissolve maleic anhydride in ethyl acetate with gentle warming.[2]
-
Add an equal volume of a non-polar solvent like ligroin or petroleum ether and cool the mixture in an ice-water bath.[1][6]
-
Slowly add the freshly distilled, ice-cold cyclopentadiene to the maleic anhydride solution.[8]
-
An exothermic reaction occurs, often with immediate precipitation of the white, solid product.[6]
-
Swirl the flask in the ice bath for several minutes to ensure the reaction goes to completion.[2]
3. Isolation and Purification:
-
Collect the solid product by vacuum filtration.
-
The crude product can be purified by recrystallization. A common method involves dissolving the solid by gently heating the reaction mixture until all the solid dissolves, followed by slow cooling to room temperature and then in an ice bath to allow for crystal formation.[2][6]
-
Dry the purified crystals, weigh them, and determine the melting point for characterization.
Quantitative Data Summary: Diels-Alder Reaction
| Parameter | Value | Source |
| Reactants | ||
| Maleic Anhydride | 1.0 - 3.0 g | [1][2][6] |
| Cyclopentadiene | 1.0 - 3.0 mL | [1][2][6] |
| Solvents | ||
| Ethyl Acetate | 4.0 - 10 mL | [1][2][6] |
| Ligroin / Petroleum Ether | 4.0 - 10 mL | [1][2][6] |
| Conditions | ||
| Temperature | Ice bath (0-5°C), exothermic | [8][9] |
| Outcome | ||
| Product Yield | 27.6% (reported in one specific experiment) | [1] |
| Product Form | White crystalline solid | [6] |
Part 2: Reduction of Anhydride to this compound
The second stage of the synthesis involves the reduction of the anhydride functional group to a pair of primary alcohols. This is typically accomplished using a powerful hydride-based reducing agent.
Reaction Mechanism
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters, carboxylic acids, and anhydrides to alcohols. The mechanism involves the nucleophilic attack of hydride ions (H⁻) on the carbonyl carbons of the anhydride. This process occurs twice for each carbonyl group, ultimately cleaving the anhydride ring and reducing both carbonyls to hydroxyl groups after an aqueous workup.
Experimental Protocol
The following procedure is based on a reported synthesis route.[3]
1. Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum tetrahydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
2. Addition of Anhydride:
-
Dissolve the cis-5-Norbornene-endo-2,3-dicarboxylic anhydride in anhydrous THF.
-
Add the anhydride solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reaction temperature.
-
Safety Note: LiAlH₄ reacts violently with water. All glassware must be dry, and anhydrous solvents must be used. The reaction is highly exothermic and generates hydrogen gas.
3. Reaction and Workup:
-
After the addition is complete, allow the reaction to stir for an extended period (e.g., 48 hours) to ensure complete reduction.[3]
-
Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water. This procedure is designed to safely neutralize the excess LiAlH₄ and precipitate aluminum salts.
-
Filter the resulting slurry to remove the inorganic salts.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
4. Purification:
-
The crude this compound can be purified by techniques such as column chromatography or recrystallization to yield the final product.
Quantitative Data Summary: Reduction Reaction
| Parameter | Value | Source |
| Reactants | ||
| Starting Material | cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | [3] |
| Reducing Agent | Lithium aluminum tetrahydride (LiAlH₄) | [3] |
| Solvent | ||
| Tetrahydrofuran (THF) | [3] | |
| Conditions | ||
| Reaction Time | 48 hours | [3] |
| Outcome | ||
| Product Yield | 76.0% | [3] |
| Melting Point | 82-86 °C | [10] |
| Boiling Point | 170-175 °C / 25 mmHg | [10] |
Process Visualization: Experimental Workflow
The following diagram illustrates the complete workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
References
- 1. odinity.com [odinity.com]
- 2. theochem.mercer.edu [theochem.mercer.edu]
- 3. This compound|lookchem [lookchem.com]
- 4. www2.latech.edu [www2.latech.edu]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. unwisdom.org [unwisdom.org]
- 7. The Diels-Alder Reaction [cs.gordon.edu]
- 8. Solved 2. Diels-Alder Reaction of Cyclopentadiene and Maleic | Chegg.com [chegg.com]
- 9. CN101481368A - Production method of 5-norbornene-2,3-anhydride - Google Patents [patents.google.com]
- 10. 5-Norbornene-2-endo,3-endo-dimethanol 98 699-97-8 [sigmaaldrich.com]
An In-depth Technical Guide to the Endo and Exo Isomers of 5-Norbornene-2,3-dimethanol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis, stereochemistry, characterization, and properties of the endo and exo isomers of 5-Norbornene-2,3-dimethanol. These bicyclic diols are valuable building blocks in polymer chemistry and have potential applications in the development of novel materials and pharmaceuticals.
Introduction: Stereoisomerism in Norbornene Systems
The rigid, bicyclic structure of the norbornene scaffold gives rise to distinct stereoisomers, primarily designated as endo and exo. This isomerism profoundly influences the physical, chemical, and biological properties of norbornene derivatives. In the context of this compound, the orientation of the two hydroxymethyl groups relative to the main bicyclic ring dictates the isomer. In the endo isomer, the substituents are oriented on the same side as the carbon-carbon double bond bridge, leading to greater steric hindrance. Conversely, the exo isomer has the substituents on the opposite side, resulting in a thermodynamically more stable configuration.[1][2]
The stereochemical outcome of the synthesis of these isomers is governed by the principles of the Diels-Alder reaction, where kinetic and thermodynamic control can favor the formation of one isomer over the other.[3]
Synthesis of endo and exo this compound
The primary route for synthesizing this compound isomers involves a two-step process: a Diels-Alder reaction to form the norbornene framework with anhydride functionalities, followed by reduction to the corresponding diols.
Step 1: Diels-Alder Reaction and Isomerization
The synthesis begins with the [4+2] cycloaddition of cyclopentadiene and maleic anhydride. This reaction is highly stereoselective, yielding predominantly the kinetically favored cis-5-norbornene-endo-2,3-dicarboxylic anhydride.[4][5] To obtain the exo isomer, the endo anhydride undergoes thermal isomerization.[2][6]
dot
Caption: Synthetic route to endo and exo isomers.
Step 2: Reduction of Anhydrides
The endo and exo anhydrides are subsequently reduced to their corresponding diols using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).[7]
Experimental Protocols
Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Toluene
-
Petroleum ether or hexane
Procedure:
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (around 170°C) and collecting the monomeric cyclopentadiene, which distills at a lower temperature (around 41-42°C). The receiving flask should be cooled in an ice bath. Use the freshly prepared cyclopentadiene immediately.[4]
-
Diels-Alder Reaction: Dissolve powdered maleic anhydride in toluene in an Erlenmeyer flask and cool the mixture in an ice bath to approximately 10°C.[4]
-
Dissolve the freshly prepared cyclopentadiene in toluene and add this solution in small portions to the cooled maleic anhydride solution with vigorous swirling.[4]
-
A paste will form. After the addition is complete, allow the flask to remain in the ice bath for about 20 minutes.[4]
-
Warm the mixture on a steam bath and add petroleum ether or hexane while swirling to precipitate the product.[4]
-
Cool the mixture in an ice bath to complete crystallization.[4]
-
Collect the product by suction filtration and recrystallize from a minimal amount of hot dichloromethane followed by the addition of petroleum ether or hexane. The expected yield of the pure endo anhydride is typically high.[4]
Thermal Isomerization to cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride
Materials:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride
-
Toluene or other high-boiling solvent
Procedure:
-
Dissolve the endo-anhydride in toluene in a reaction flask.
-
Heat the solution to a high temperature (e.g., 200°C) under microwave radiation or conventional heating for a specified time (e.g., 8 minutes for microwave).[8]
-
Cool the reaction mixture to allow the exo-anhydride to crystallize.[8]
-
Collect the exo-anhydride by filtration. The yield of the exo isomer can be around 80%.[8]
Reduction to this compound (endo or exo)
Materials:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride or cis-5-Norbornene-exo-2,3-dicarboxylic anhydride
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.
-
Dissolve the respective anhydride (endo or exo) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.
-
After the addition is complete, reflux the reaction mixture for an extended period (e.g., 48 hours) to ensure complete reduction.[9]
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash them thoroughly with THF.
-
Combine the filtrate and washings, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude diol.
-
Purify the diol by recrystallization or column chromatography. The yield for this reduction step is reported to be around 76%.[9]
Characterization and Data Presentation
The distinction between the endo and exo isomers is primarily achieved through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and by their differing physical properties.
Physical Properties
| Property | endo-5-Norbornene-2,3-dimethanol | exo-5-Norbornene-2,3-dimethanol |
| CAS Number | 699-97-8 | 699-95-6 |
| Molecular Formula | C₉H₁₄O₂ | C₉H₁₄O₂ |
| Molecular Weight | 154.21 g/mol | 154.21 g/mol |
| Appearance | White to off-white solid | White to off-white powder/crystal |
| Melting Point | 82-86 °C | Not specified |
| Boiling Point | 170-175 °C at 25 mmHg | 97 °C at 20 mmHg |
| Density | Not specified | 1.027 g/mL at 25 °C |
| Refractive Index | Not specified | n20/D 1.523 |
(Data sourced from commercial supplier information)
Spectroscopic Data
The stereochemistry of the endo and exo isomers leads to distinct NMR spectra. A key differentiating feature in the ¹H NMR spectrum is the chemical shift of the protons at positions 2 and 3. In the exo isomer, these protons are typically shifted downfield compared to the endo isomer.[10] In the ¹³C NMR spectrum, the chemical shift of the methylene bridge carbon (C7) can also be indicative of the stereoisomer.[10]
| ¹H NMR (Anticipated) | ¹³C NMR (Anticipated) |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~6.0-6.2 (m, 2H, vinyl) | ~135-137 (vinyl CH) |
| ~3.2-3.6 (m, 4H, CH₂OH) | ~60-65 (CH₂OH) |
| ~2.8-3.0 (m, 2H, bridgehead) | ~45-50 (bridgehead CH) |
| ~1.5-2.5 (m, 4H, CH and CH₂) | ~40-45 (CH₂) |
| ~1.2-1.4 (m, 2H, bridge CH₂) |
(Note: These are approximate values and can vary based on the solvent and specific isomer.)
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the characterization of the final products.
dot
References
- 1. endo-5-Norbornene-2,3-dimethanol-promoted asymmetric Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 5. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]
- 6. www2.latech.edu [www2.latech.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]
- 9. This compound|lookchem [lookchem.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. This compound(85-39-2) 1H NMR spectrum [chemicalbook.com]
- 12. This compound(85-39-2) 13C NMR spectrum [chemicalbook.com]
- 13. This compound | 85-39-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
In-Depth NMR Characterization of 5-Norbornene-2,3-dimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 5-Norbornene-2,3-dimethanol. This key bicyclic diol is a versatile building block in organic synthesis, polymer chemistry, and materials science. Accurate NMR data is paramount for its quality control, reaction monitoring, and the structural elucidation of its derivatives. This document presents a detailed analysis of its spectral features, standardized experimental protocols, and a visual representation of its molecular structure for clear atom-to-signal correlation.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals corresponding to its unique strained bicyclic structure and functional groups. The data presented here is a compilation from various spectral databases and literature precedents, providing a representative analysis. Note that the exact chemical shifts may vary slightly depending on the solvent, concentration, and instrument parameters.
¹H NMR Spectral Data
The proton NMR spectrum of this compound is characterized by distinct signals for the olefinic, bridgehead, methylene bridge, and dimethanol protons. Due to the molecule's asymmetry, all protons are chemically non-equivalent, leading to a complex but interpretable spectrum.
Table 1: ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~6.15 | m | - | 2H | H-5, H-6 |
| ~3.60 | m | - | 4H | -CH₂OH |
| ~2.85 | m | - | 2H | H-1, H-4 |
| ~2.50 | m | - | 2H | H-2, H-3 |
| ~1.90 | s (br) | - | 2H | -OH |
| ~1.40 | m | - | 1H | H-7a |
| ~0.55 | d | ~10 | 1H | H-7b |
Note: The assignments are based on typical chemical shifts for norbornene systems and may require 2D NMR techniques for unambiguous confirmation.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides further insight into the carbon framework of the molecule. The spectrum is typically proton-decoupled, resulting in singlet peaks for each unique carbon atom.
Table 2: ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~136.5 | C-5, C-6 |
| ~65.0 | -CH₂OH |
| ~49.0 | C-7 |
| ~45.0 | C-1, C-4 |
| ~42.0 | C-2, C-3 |
Note: The assignments are based on established correlations for norbornene derivatives.
Experimental Protocol for NMR Analysis
This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small cotton plug in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a polynomial baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the signals in the ¹H NMR spectrum.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualization of Molecular Structure and NMR Assignments
To facilitate the correlation between the NMR data and the molecular structure, the following diagrams are provided.
Caption: Numbering scheme for this compound.
Caption: Experimental workflow for NMR characterization.
Spectroscopic and Synthetic Profile of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, a versatile bicyclic diol with applications in polymer chemistry and as a scaffold in medicinal chemistry. This document summarizes the available spectroscopic data, outlines a detailed experimental protocol for its synthesis, and presents key information in a structured format for ease of reference.
Spectroscopic Data
The spectroscopic data for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol is crucial for its identification and characterization. The following tables summarize the key ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. It is important to note that the stereochemistry of the methanol groups (endo or exo) significantly influences the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol Stereoisomers in CDCl₃
| Assignment | trans-Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | (1R, 2S, 3R, 4S)-Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol |
| =C-H | 6.25 (dd, 1H, J₁= 5.65 Hz, J₂= 3.2 Hz), 5.98 (dd, 1H, J₁= 5.65 Hz, J₂= 2.77 Hz) | 6.25 (m, 2H) |
| -CH₂-OH | 3.80 (dd, 1H, J₁= 9.9 Hz, J₂= 5.34 Hz), 3.68 (dd, 1H, J₁= 9.8 Hz, J₂= 5.24 Hz), 3.45 (t, 1H, J= 12.39 Hz), 3.05 (t, 1H, J= 12.39 Hz) | 3.60 (m, 2H), 3.35 (m, 2H) |
| -OH | 1.61 (m br, 2H, exchanged on D₂O addition) | 3.95 (m br, 2H, exchanged on D₂O addition) |
| >CH- | 2.85 (m, 1H), 2.61 (m, 1H) | 2.80 (m, 2H) |
| >CH-CH₂OH | 1.95 (m, 1H), 1.35 (m, 1H) | 2.60−2.45 (m, 2H) |
| >CH₂ | 1.46 (m, 2H) | 1.40 (m, 2H) |
Note: Data for the trans and (1R, 2S, 3R, 4S) isomers are sourced from supporting information for a study on norbornene-bridged zirconium ansa-metallocenes.
Table 2: ¹³C NMR Spectroscopic Data for Bicyclo[2.2.1]heptane-2,3-dimethanol (Saturated Analog)
| Assignment | Chemical Shift (δ) in ppm |
| Specific assignments for the unsaturated analog are not readily available in the searched literature. The data for the saturated analog is provided for reference. | Data for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol is currently unavailable in the reviewed literature. |
Note: The ¹³C NMR data for the saturated analog, Bicyclo[2.2.1]heptane-2,3-dimethanol, is available and can serve as a reference point for predicting the chemical shifts of the target molecule, with the expectation of olefinic signals around 130-140 ppm.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 3: IR and MS Data for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol and Related Compounds
| Spectroscopic Technique | Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | Related Compounds |
| IR (KBr, cm⁻¹) | 3600, 3040, 1635 for (1R, 2S, 3R, 4S) isomer | trans-isomer IR data is mentioned but not explicitly listed in the source. |
| Mass Spectrometry (MS) | Specific mass spectral data for the target molecule is not readily available in the searched literature. | Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl- (a related compound) shows a molecular weight of 122.2075. |
Experimental Protocols
The synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol is typically achieved through the reduction of the corresponding dicarboxylic anhydride, which is readily available from the Diels-Alder reaction of cyclopentadiene and maleic anhydride.
Synthesis of endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride
The precursor anhydride is synthesized via a [4+2] cycloaddition reaction.
Materials:
-
Cyclopentadiene (freshly cracked from dicyclopentadiene)
-
Maleic anhydride
-
Toluene
Procedure:
-
A solution of maleic anhydride in toluene is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
Freshly cracked cyclopentadiene is added dropwise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain the temperature.
-
The reaction mixture is stirred for a specified period, typically a few hours, to ensure complete reaction.
-
The product, endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, often precipitates from the solution and can be collected by filtration, washed with cold solvent, and dried.
Reduction of endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Anhydride to endo,endo-Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol
The diol is obtained by the reduction of the anhydride using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
Materials:
-
endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sulfuric acid (10% aqueous solution)
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of LiAlH₄ in anhydrous diethyl ether is prepared in a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a dropping funnel, a condenser, and a magnetic stirrer.
-
A solution of endo-Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring. The addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reduction.
-
The reaction is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 10% aqueous solution of sulfuric acid.
-
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol.
-
The product can be purified by distillation under reduced pressure or by recrystallization.
Visualizations
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol.
Caption: Synthetic and analytical workflow for Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol.
This guide provides a foundational understanding of the spectroscopic properties and synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol. Further research may be required to obtain more detailed data for specific stereoisomers and to explore alternative synthetic routes.
An In-depth Technical Guide to the Physical Properties of 5-Norbornene-2,3-dimethanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of the endo and exo isomers of 5-Norbornene-2,3-dimethanol. The distinct stereochemistry of these isomers gives rise to notable differences in their physical characteristics, which are critical for their application in polymer synthesis, as ligands in catalysis, and in the development of novel materials.
Core Physical Properties
The physical properties of the endo and exo isomers of this compound are summarized in the table below for direct comparison. These differences primarily arise from the varied spatial arrangement of the hydroxymethyl groups, which influences intermolecular forces and crystal packing.
| Physical Property | endo-5-Norbornene-2,3-dimethanol | exo-5-Norbornene-2,3-dimethanol |
| Melting Point | 82-86 °C | 53 °C[1][2] |
| Boiling Point | 170-175 °C at 25 mmHg | 97 °C at 20 mmHg[1][2] |
| Density | Not explicitly found | 1.027 g/mL at 25 °C[3] |
| Refractive Index | Not explicitly found | n20/D 1.523[3] |
| Solubility | Soluble in Methanol | Soluble in Methanol[1][2][3] |
Experimental Protocols
The determination of the physical properties outlined above follows standard organic chemistry laboratory procedures. Below are detailed methodologies for the key experiments.
Synthesis of endo- and exo-5-Norbornene-2,3-dicarboxylic Anhydride
The precursor for this compound is the corresponding dicarboxylic anhydride, which is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction typically yields the endo isomer as the major product under kinetic control.[4][5][6]
-
Materials: Cyclopentadiene (freshly cracked from dicyclopentadiene), maleic anhydride, ethyl acetate, ligroin.
-
Procedure:
-
Dissolve maleic anhydride in ethyl acetate, with gentle heating if necessary.[5][7]
-
Add ligroin to the solution and cool the mixture in an ice bath.[5][7]
-
Slowly add freshly cracked cyclopentadiene to the cold solution.[5][7]
-
An exothermic reaction occurs, leading to the precipitation of the endo-anhydride product.[7]
-
The product can be purified by recrystallization.
-
-
Isomerization: The thermodynamically more stable exo-anhydride can be obtained by heating the endo isomer.[4]
Reduction to endo- and exo-5-Norbornene-2,3-dimethanol
The separated endo and exo anhydrides are reduced to their corresponding diols.
-
Reducing Agent: A suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), is used.
-
Procedure:
-
In an inert atmosphere, a solution of the anhydride in a dry ether solvent (e.g., diethyl ether or tetrahydrofuran) is slowly added to a suspension of the reducing agent.
-
The reaction is typically stirred at room temperature or with gentle heating.
-
After the reaction is complete, it is carefully quenched with water and/or an acidic workup to yield the diol.
-
The product is then extracted and purified, for example, by recrystallization or chromatography.
-
Melting Point Determination
The melting point is a key indicator of purity and can be used to distinguish between the isomers.
-
Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube) and capillary tubes are required.[8][9]
-
Procedure:
-
A small amount of the crystalline sample is packed into a capillary tube.[8]
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated slowly (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.[10]
-
Boiling Point Determination
For liquid samples or to determine the boiling point of the molten isomers, the following procedure can be used.
-
Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., Thiele tube or aluminum block).[11][12][13][14]
-
Procedure:
-
A few milliliters of the liquid are placed in the small test tube.[12]
-
The capillary tube is inverted and placed in the test tube with the open end submerged in the liquid.[12]
-
The assembly is attached to a thermometer and heated in the bath.[12]
-
As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[14] This corresponds to the temperature where the vapor pressure of the liquid equals the external pressure.[14]
-
Density Measurement
The density of the liquid exo-isomer can be determined using standard methods.
-
Apparatus: A pycnometer or a calibrated micropipette and an analytical balance.
-
Procedure (with pycnometer):
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with the liquid sample, and its mass is measured.
-
The volume of the pycnometer is determined by filling it with a liquid of known density (e.g., water) and measuring the mass.
-
The density of the sample is calculated by dividing the mass of the sample by its volume.
-
Refractive Index Measurement
The refractive index is another important physical constant for the characterization of liquid samples.
-
Apparatus: An Abbe refractometer.[15]
-
Procedure:
-
A few drops of the liquid sample are placed on the prism of the refractometer.[16]
-
The prism is closed, and the light source is adjusted.
-
The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.[16]
-
The refractive index is read from the scale.[16] The measurement is typically performed at 20 °C using the sodium D-line (589 nm).[17]
-
Synthesis Pathway of this compound Isomers
The following diagram illustrates the synthetic route from the initial Diels-Alder reaction to the final diol isomers.
Caption: Synthesis of this compound isomers.
References
- 1. labsolu.ca [labsolu.ca]
- 2. 5-NORBORNENE-2-EXO,3-EXO-DIMETHANOL CAS#: 699-95-6 [amp.chemicalbook.com]
- 3. 5-NORBORNENE-2-EXO,3-EXO-DIMETHANOL | 699-95-6 [amp.chemicalbook.com]
- 4. www2.latech.edu [www2.latech.edu]
- 5. odinity.com [odinity.com]
- 6. homework.study.com [homework.study.com]
- 7. chem.latech.edu [chem.latech.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. byjus.com [byjus.com]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. cdn.juniata.edu [cdn.juniata.edu]
- 13. byjus.com [byjus.com]
- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 15. davjalandhar.com [davjalandhar.com]
- 16. youtube.com [youtube.com]
- 17. athabascau.ca [athabascau.ca]
Thermodynamic vs. Kinetic Control in Norbornene Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder synthesis of norbornene and its derivatives is a cornerstone of organic synthesis, pivotal in the development of complex molecules and advanced polymeric materials. A critical aspect of this [4+2] cycloaddition is the selective formation of endo and exo stereoisomers, a classic example of the principles of thermodynamic versus kinetic control. This guide provides a comprehensive overview of these concepts in the context of norbornene synthesis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid researchers in controlling reaction outcomes for specific applications.
Introduction: The Dichotomy of Reaction Control
In chemical reactions where multiple products can be formed, the product distribution is often governed by either kinetic or thermodynamic control.[1][2]
-
Kinetic Control: At lower reaction temperatures and shorter reaction times, the product that is formed fastest (i.e., via the lowest activation energy pathway) will predominate. This product is known as the kinetic product. The reaction is effectively irreversible under these conditions.[2][3]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system reaches equilibrium. The product distribution will then reflect the relative thermodynamic stabilities of the products, with the most stable product being the major component. This is the thermodynamic product.[2][3]
The synthesis of norbornene derivatives through the Diels-Alder reaction between cyclopentadiene and a dienophile serves as a quintessential example of this principle. The reaction can yield two primary stereoisomers: the endo and exo adducts.
The Diels-Alder Synthesis of Norbornene: Endo vs. Exo Selectivity
The cycloaddition of cyclopentadiene with a dienophile, such as maleic anhydride, can lead to two diastereomeric products.[4] The terms endo and exo describe the relative stereochemistry of the substituent on the dienophile with respect to the bridged bicyclic system of the norbornene product.
-
The Endo Product (Kinetic): The endo product is generally favored under kinetic control (lower temperatures). This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated substituents of the dienophile in the transition state, which lowers its activation energy.[1][4]
-
The Exo Product (Thermodynamic): The exo product is sterically less hindered and therefore thermodynamically more stable. It is the favored product under thermodynamic control (higher temperatures), where the reversible retro-Diels-Alder reaction allows for equilibration to the more stable isomer.[1][5]
Quantitative Data: Temperature Effects on Product Ratios
The ratio of endo to exo products is highly dependent on the reaction temperature. The following tables summarize quantitative data from various studies on the Diels-Alder reaction for norbornene synthesis.
Table 1: Endo/Exo Ratio in the Reaction of Cyclopentadiene and Maleic Anhydride
| Temperature (°C) | Exo/Endo Ratio | Predominant Control | Reference |
| Room Temperature | Low (endo favored) | Kinetic | [1] |
| 81 | Higher (exo favored) | Thermodynamic | [1] |
| 190 | Mixture rich in exo | Thermodynamic | [6] |
| 200 | 0.12:1 | Thermodynamic | [6] |
| 260 | up to 1.19:1 | Thermodynamic | [6] |
Table 2: Endo/Exo Ratio in the Reaction of Dicyclopentadiene and Methyl Acrylate
| Temperature (°C) | Time (h) | Endo/Exo Ratio | Predominant Control | Reference |
| 25 | - | ~3/1 | Kinetic | [7] |
| 100 | - | Modest Decline from 3/1 | Mixed | [7] |
| >180 | 8 | ~1/1 | Thermodynamic | [7] |
Experimental Protocols
Preparation of Cyclopentadiene Monomer
Cyclopentadiene exists as the dimer, dicyclopentadiene, at room temperature. The monomer is generated in situ via a retro-Diels-Alder reaction by heating the dimer.[4][8]
Protocol:
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene (e.g., 4.5 mL) and a boiling chip in the distillation flask (e.g., 25 mL round bottom flask).[8]
-
Gently heat the dicyclopentadiene to its boiling point (around 170 °C).
-
The dicyclopentadiene will "crack" to form cyclopentadiene monomer (boiling point ~41 °C).
-
Collect the freshly distilled cyclopentadiene in a cooled receiver. To prevent dimerization, it is often distilled directly into the solution of the dienophile.[8]
Kinetically Controlled Synthesis of endo-Norbornene-5,6-cis-dicarboxylic Anhydride
This protocol favors the formation of the endo product by using a low reaction temperature.[4][9]
Protocol:
-
Dissolve maleic anhydride (e.g., 1.0 g) in ethyl acetate (e.g., 4.0 mL) in an Erlenmeyer flask, gently warming if necessary.[9]
-
Add a non-polar solvent such as ligroin or hexane (e.g., 4.0 mL).[9]
-
Cool the solution in an ice bath.
-
Slowly add freshly prepared cyclopentadiene (e.g., 1.0 mL) to the cooled solution. An exothermic reaction will occur.[9]
-
Allow the reaction mixture to stand at room temperature to allow for crystallization of the product.
-
Collect the crystalline product by vacuum filtration, wash with cold solvent, and air dry.[9]
Thermodynamically Controlled Synthesis of exo-Norbornene-5,6-cis-dicarboxylic Anhydride
To favor the exo isomer, the reaction is conducted at a higher temperature to allow for equilibration.[6]
Protocol:
-
Combine dicyclopentadiene and maleic anhydride in a sealed tube or a high-pressure microreactor.[6][7]
-
Heat the mixture to a high temperature (e.g., 185-260 °C) for a specified duration (e.g., 2 minutes to several hours).[6][7]
-
Cool the reaction mixture.
-
Dissolve the product in a suitable solvent (e.g., ethyl acetate) for analysis and purification.[7]
Note: Isomerization of the pure endo-adduct to an endo/exo mixture can also be achieved by heating it at high temperatures (e.g., 190 °C).[6]
Conclusion
The synthesis of norbornene and its derivatives provides an excellent platform for understanding and applying the principles of kinetic and thermodynamic control. For researchers in drug development and materials science, the ability to selectively synthesize either the endo or exo isomer is crucial, as the stereochemistry of the norbornene unit can significantly influence biological activity, polymerization behavior, and material properties.[5][10][11] By carefully selecting reaction conditions such as temperature and time, it is possible to favor the formation of the desired isomer, thereby tailoring the synthetic outcome to meet specific research and development goals. Computational studies further aid in understanding the energy landscapes of these reactions, providing predictive power for reaction design.[12][13]
References
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.latech.edu [www2.latech.edu]
- 7. sciforum.net [sciforum.net]
- 8. The Diels-Alder Reaction [cs.gordon.edu]
- 9. unwisdom.org [unwisdom.org]
- 10. researchgate.net [researchgate.net]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Stability and Reactivity of 5-Norbornene-2,3-dimethanol
This technical guide provides a comprehensive overview of the stability and reactivity of this compound, a versatile bicyclic diol. This document consolidates critical data to support its application in chemical synthesis, polymer science, and materials development.
Chemical and Physical Properties
This compound, with the chemical formula C₉H₁₄O₂, is a bifunctional molecule featuring a strained norbornene ring and two primary hydroxyl groups.[1] It exists as a mixture of endo and exo isomers, which can influence its reactivity.[2] The physical properties are summarized in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 154.21 g/mol | [1] |
| Melting Point | 82-86 °C (endo,endo-isomer) | |
| Boiling Point | 170-175 °C at 25 mmHg (endo,endo-isomer) | |
| Density | 1.136 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in Methanol | [3] |
| Appearance | White to yellow powder or crystals | [4] |
Stability Profile
This compound is generally stable under standard laboratory conditions.
Thermal Stability
Chemical Stability
The compound is considered chemically stable under standard ambient conditions (room temperature).[6] It should be stored in a tightly closed, dry container.[3][4][6] It is incompatible with strong oxidizing agents, bases, and strong reducing agents.[7] Hazardous polymerization is not expected to occur under normal storage conditions.[7][8]
Reactivity
The reactivity of this compound is primarily governed by the double bond of the norbornene ring and the two primary hydroxyl groups. The stereochemistry of the hydroxyl groups (exo vs. endo) can significantly impact the reaction kinetics and product distribution.[9][10]
Reactions of the Hydroxyl Groups
The two primary alcohol functionalities readily undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.
The hydroxyl groups can be converted to esters.[11] This is a common strategy for producing functional monomers for polymerization or for introducing specific properties into the molecule. The esterification of the related 5-norbornene-2,3-dicarboxylic anhydride has been demonstrated using various alcohols and catalysts.[12]
As with other primary alcohols, the hydroxyl groups of this compound can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. Care should be taken to avoid incompatible oxidizing agents which could lead to uncontrolled reactions.[7]
Reactions of the Norbornene Double Bond
The strained double bond in the bicyclic system is highly reactive and participates in various addition reactions and polymerizations.
This compound is a valuable monomer in the synthesis of functional polymers.[11] Ring-Opening Metathesis Polymerization (ROMP) is a particularly effective method for polymerizing norbornene derivatives, yielding polymers with unique properties.[13][14][15] The choice of catalyst is crucial for controlling the polymerization and the properties of the resulting polymer.[14] The reactivity of the exo isomer in polymerization is often higher than that of the endo isomer.[9][10][16]
The endo-isomer of this compound has been utilized as a ligand or additive to promote palladium-catalyzed reactions, such as the Heck/Suzuki cascade reaction.[17]
Experimental Protocols
Synthesis of this compound via Reduction of the Anhydride
This protocol describes the synthesis of this compound from its corresponding dicarboxylic anhydride.
Methodology:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Slowly add a solution of 5-norbornene-2,3-dicarboxylic anhydride in anhydrous THF to the suspension.
-
After the addition is complete, heat the mixture to reflux and maintain for 48 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess lithium aluminum hydride by the sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid aluminum salts and wash thoroughly with THF.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure to yield this compound.[3]
Ring-Opening Metathesis Polymerization (ROMP)
This protocol outlines a general procedure for the polymerization of a norbornene-based monomer.
Methodology:
-
In a glovebox or under an inert atmosphere, dissolve the this compound derivative in an anhydrous, degassed solvent.
-
In a separate vial, dissolve the ruthenium catalyst in a small amount of the solvent.
-
Add the catalyst solution to the monomer solution with stirring.
-
Allow the reaction to proceed at room temperature for a specified time to achieve the desired molecular weight.
-
Terminate the polymerization by adding a small amount of a terminating agent, such as ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.[14][15]
Safety Information
This compound is classified as a hazardous substance.[6][7] It is known to cause skin and serious eye irritation.[1][6] It may also cause respiratory irritation.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a dust mask, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area.[6][7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[6]
References
- 1. This compound | C9H14O2 | CID 97724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (mixture of endo- and exo-, predominantly endo-isomer) 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 85-39-2 [sigmaaldrich.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Buy 5-Norbornene-2-exo,3-exo-dimethanol | 699-95-6 [smolecule.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. scimedpress.com [scimedpress.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. endo-5-Norbornene-2,3-dimethanol-promoted asymmetric Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Computational Modeling of 5-Norbornene-2,3-dimethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Norbornene-2,3-dimethanol is a versatile bicyclic alcohol with significant potential in polymer chemistry and as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Computational modeling provides a powerful lens through which to understand the structural, electronic, and reactive properties of this molecule, offering insights that can accelerate research and development. This technical guide provides an in-depth overview of the computational modeling of this compound, summarizing key molecular properties, outlining relevant computational methodologies, and visualizing a critical reaction pathway. While direct computational studies on this compound are limited, this guide draws upon established computational protocols for analogous norbornene derivatives to provide a robust framework for its in silico investigation.
Molecular Properties of this compound
A summary of the key computed and experimental properties of this compound is presented below. These parameters serve as a fundamental basis for any computational study.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O₂ | PubChem[1] |
| Molecular Weight | 154.21 g/mol | PubChem[1] |
| IUPAC Name | [3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | PubChem[1] |
| CAS Number | 85-39-2 | PubChem[1] |
| XLogP3 | 0.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 2 | LookChem[2] |
| Rotatable Bond Count | 2 | LookChem[2] |
| Boiling Point | 144-162 °C at 6.5 Torr | LookChem[2] |
| Melting Point | 82 °C | LookChem[2] |
Computational Methodologies
The computational investigation of this compound can be approached using a variety of well-established theoretical methods. The choice of methodology depends on the specific properties of interest, the desired accuracy, and the available computational resources.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for studying molecules of the size of this compound.
Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
-
Initial Structure Generation: The 3D coordinates of the endo and exo isomers of this compound can be generated using molecular building software (e.g., Avogadro, ChemDraw).
-
Method and Basis Set Selection: A common choice for geometry optimization and frequency calculations is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.
-
Geometry Optimization: The initial structures are optimized to find the minimum energy conformations. This involves an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.
-
Frequency Calculation: Following a successful geometry optimization, a vibrational frequency analysis should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra.
-
Thermochemical Analysis: The frequency calculation also provides thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are crucial for studying reaction thermodynamics.
Conformational Analysis
The relative stability of the endo and exo isomers of this compound, as well as the rotational conformations of the hydroxymethyl groups, can be investigated through computational methods. DFT calculations on the related 5-norbornene-2,3-dicarboxylic anhydride have shown that while the endo isomer is the kinetic product of the Diels-Alder synthesis, the exo isomer is thermodynamically more stable.[3] A similar trend can be expected for this compound.
Experimental Protocol: Conformational Search and Energy Comparison
-
Generation of Conformers: A systematic or stochastic conformational search can be performed to identify all low-energy conformers. This involves rotating the single bonds of the hydroxymethyl groups.
-
Geometry Optimization and Energy Calculation: Each generated conformer is then subjected to geometry optimization using a selected DFT method and basis set.
-
Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their total electronic energies, often including ZPVE corrections. This allows for the determination of the most stable conformer and the energy differences between various conformations.
Ring-Opening Metathesis Polymerization (ROMP)
This compound is a suitable monomer for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for synthesizing polymers with controlled architectures and functionalities. The mechanism of ROMP catalyzed by Grubbs-type ruthenium catalysts has been extensively studied, including with functionalized norbornene monomers.[4][5][6]
The polymerization proceeds through a series of coordination, cycloaddition, and cycloreversion steps. The key steps in the ROMP of a norbornene derivative are depicted in the workflow diagram below.
References
- 1. This compound | C9H14O2 | CID 97724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. www2.latech.edu [www2.latech.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Mechanistic and Kinetic Studies of the Ring Opening Metathesis Polymerization of Norbornenyl Monomers by a Grubbs Third Generation Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Norbornene-2,3-dimethanol (CAS 85-39-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Norbornene-2,3-dimethanol, identified by the CAS number 85-39-2, is a bifunctional cycloaliphatic diol. Its rigid bicyclic norbornene framework and the presence of two primary hydroxyl groups make it a versatile building block in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and applications, with a focus on information relevant to researchers in chemistry and drug development.
Chemical and Physical Properties
This compound is a white to yellow crystalline solid at room temperature.[1] It is soluble in methanol.[2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | This compound | [3] |
| Synonyms | Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, 2,3-Bis(hydroxymethyl)-5-norbornene | [3] |
| CAS Number | 85-39-2 | [3] |
| Molecular Formula | C₉H₁₄O₂ | [2] |
| Molecular Weight | 154.21 g/mol | [3] |
| Melting Point | 82 °C | [2] |
| Boiling Point | 144-162 °C (at 6.5 Torr) | [2] |
| Density (Predicted) | 1.136 ± 0.06 g/cm³ | [2] |
| Appearance | White to yellow powder or crystals | [1] |
| Solubility | Soluble in Methanol | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 2 | [2] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
A detailed peak assignment for both ¹H and ¹³C NMR spectra would require experimental data and computational analysis which is beyond the scope of this guide. However, general regions for the chemical shifts can be predicted based on the structure.
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in a molecule. Key expected absorptions for this compound are summarized in Table 2.
Table 2: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3300 (broad) | O-H | Alcohol, H-bonded |
| ~3060 | =C-H | Alkene C-H stretch |
| ~2950 | C-H | Alkane C-H stretch |
| ~1640 | C=C | Alkene C=C stretch |
| ~1030 | C-O | Alcohol C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M+) for this compound would be expected at m/z 154. Fragmentation patterns would likely involve the loss of water (H₂O), hydroxymethyl groups (CH₂OH), and cleavage of the bicyclic ring.
Safety and Handling
This compound is classified with the GHS07 pictogram, indicating it can be an irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse).[1]
It should be stored in a dry, room temperature environment in a sealed container.[1]
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from dicyclopentadiene and maleic anhydride.
Step 1: Diels-Alder Reaction to form cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.
This reaction involves the [4+2] cycloaddition of cyclopentadiene (generated in situ from the cracking of dicyclopentadiene) and maleic anhydride.
Figure 1: Synthesis of the anhydride intermediate.
Step 2: Reduction of the Anhydride to the Diol.
The resulting anhydride is then reduced to the corresponding diol, this compound. A common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄).
Figure 2: Reduction of the anhydride to the diol.
Detailed Experimental Protocol (Illustrative):
-
Cracking of Dicyclopentadiene: Dicyclopentadiene is heated to its cracking temperature (around 170 °C) and the resulting cyclopentadiene monomer is distilled and collected at a low temperature to prevent dimerization.
-
Diels-Alder Reaction: The freshly prepared cyclopentadiene is slowly added to a solution of maleic anhydride in a suitable solvent (e.g., ethyl acetate) at a controlled temperature (often cooled in an ice bath). The product, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, typically precipitates out of the solution.
-
Reduction: The isolated and dried anhydride is carefully added in portions to a stirred suspension of lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or THF) under an inert atmosphere. The reaction is typically refluxed for several hours. After completion, the reaction is quenched cautiously with water and/or aqueous acid to destroy excess LiAlH₄ and hydrolyze the aluminum salts. The product is then extracted into an organic solvent, dried, and purified, for example, by recrystallization.
Application in Asymmetric Heck/Suzuki Cascade Reaction
endo-5-Norbornene-2,3-dimethanol has been reported as a crucial additive in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides.[1] In this reaction, it is proposed that the diol helps to prevent the transmetalation of the aryl-palladium complex, which is key to achieving high enantioselectivity.
Figure 3: Role in a Heck/Suzuki cascade reaction.
Potential Applications and Areas of Research
The unique structure of this compound makes it a valuable monomer in polymer science.
Polymer Chemistry
The strained double bond of the norbornene ring readily undergoes Ring-Opening Metathesis Polymerization (ROMP) using ruthenium-based catalysts (e.g., Grubbs catalysts). The resulting polymers possess a unique microstructure with the diol functionality pendant to the polymer backbone. These hydroxyl groups can be further modified to introduce other functionalities, leading to the synthesis of functional polymers with tailored properties.
Figure 4: Workflow for ROMP of the diol monomer.
Drug Development
While there is no direct evidence of the biological activity of this compound itself, the norbornene scaffold is present in some biologically active molecules and has been explored in medicinal chemistry. The diol functionality of this compound offers two points for further chemical modification, making it a potential scaffold for the synthesis of new chemical entities for biological screening. However, to date, no specific studies on the cytotoxicity or mechanism of action of this compound have been found in the public domain.
Suppliers
This compound is commercially available from several chemical suppliers, including:
-
Sigma-Aldrich
-
TCI (Tokyo Chemical Industry)
-
BLD Pharmatech
Conclusion
This compound (CAS 85-39-2) is a valuable and versatile chemical intermediate with established applications in organic synthesis and polymer chemistry. Its well-defined structure, coupled with the reactivity of its norbornene and diol functionalities, makes it an attractive starting material for the synthesis of complex molecules and functional polymers. While its direct biological activity remains unexplored, its potential as a scaffold for the development of new chemical entities warrants further investigation by the drug discovery community. This guide provides a solid foundation of its properties and known applications to aid researchers in their future work with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. endo-5-Norbornene-2,3-dimethanol-promoted asymmetric Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2,3-dimethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile polymerization technique that utilizes transition-metal carbene catalysts to polymerize cyclic olefins. This method is particularly advantageous due to its high tolerance to a wide variety of functional groups, allowing for the synthesis of well-defined, functional polymers. Norbornene and its derivatives are common monomers for ROMP due to their high ring strain, which provides the thermodynamic driving force for the polymerization.
5-Norbornene-2,3-dimethanol is a functionalized norbornene monomer containing two primary hydroxyl groups. The resulting polymer, poly(this compound), possesses a unique combination of a robust hydrocarbon backbone and pendant hydroxyl groups. These hydroxyl moieties provide sites for further chemical modification, making this polymer an attractive candidate for various applications, including the development of new biomaterials, drug delivery vehicles, and functional coatings. The living nature of ROMP, particularly with well-defined ruthenium-based catalysts such as Grubbs' catalysts, allows for precise control over the polymer's molecular weight and architecture, including the synthesis of block copolymers.[1]
This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(this compound) via ROMP.
Applications
The unique structure of poly(this compound) with its reactive hydroxyl groups opens up a range of potential applications in the biomedical field.
-
Drug Delivery: The pendant hydroxyl groups can be utilized as attachment points for therapeutic agents, enabling the creation of polymer-drug conjugates. This covalent linkage can provide a more stable formulation and allow for controlled release of the drug. The polymer backbone can be further engineered to incorporate stimuli-responsive elements, allowing for targeted drug release in specific physiological environments.
-
Biomaterials and Tissue Engineering: The hydroxyl groups can be modified to attach cell-adhesion peptides or other bioactive molecules to promote cell growth and tissue regeneration, making the polymer a potential scaffold material in tissue engineering.
-
Functional Coatings: The polymer can be used to create hydrophilic and functional coatings for medical devices to improve biocompatibility and reduce non-specific protein adsorption.
-
Nanoparticle Formulation: Amphiphilic block copolymers can be synthesized by sequentially polymerizing this compound with a hydrophobic norbornene derivative. These block copolymers can self-assemble into micelles or nanoparticles in aqueous solutions, which can be used to encapsulate and deliver hydrophobic drugs.
Experimental Protocols
Materials and Equipment
| Materials | Supplier | Purity |
| This compound (endo/exo mixture) | Sigma-Aldrich | 98% |
| Grubbs' 3rd Generation Catalyst | Sigma-Aldrich | |
| Dichloromethane (DCM), Anhydrous | Sigma-Aldrich | >99.8% |
| Ethyl Vinyl Ether | Sigma-Aldrich | 99% |
| Methanol (MeOH) | Fisher Chemical | ACS Grade |
| Chloroform-d (CDCl₃) with TMS | Cambridge Isotope | 99.8% |
| Tetrahydrofuran (THF), HPLC Grade | Fisher Chemical |
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stir plates and stir bars
-
Glass vials with septa
-
Syringes and needles
-
Rotary evaporator
-
High vacuum pump
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Protocol 1: General Procedure for ROMP of this compound
This protocol describes a general method for the homopolymerization of this compound using Grubbs' 3rd generation catalyst. The monomer-to-catalyst ratio ([M]/[C]) can be varied to target different molecular weights.
-
Preparation of Monomer and Catalyst Solutions:
-
In a glovebox or under an inert atmosphere, prepare a stock solution of this compound in anhydrous dichloromethane (DCM). A typical concentration is 1 M.
-
Prepare a stock solution of Grubbs' 3rd generation catalyst in anhydrous DCM. A typical concentration is 1-2 mg/mL.
-
-
Polymerization:
-
In a clean, dry vial equipped with a magnetic stir bar, add the desired volume of the monomer solution.
-
While stirring, rapidly inject the required volume of the catalyst solution to achieve the desired [M]/[C] ratio.
-
Allow the reaction to stir at room temperature. The reaction is typically complete within 1-2 hours. The solution may become more viscous as the polymerization proceeds.
-
-
Termination and Precipitation:
-
To terminate the polymerization, add a few drops of ethyl vinyl ether and stir for an additional 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under high vacuum to a constant weight.
-
Data Presentation: Representative Polymerization Results
The following table summarizes representative results for the ROMP of this compound under various monomer-to-catalyst ratios.
| Entry | [M]/[C] Ratio | Reaction Time (h) | Yield (%) | Mₙ (kDa) (GPC) | Mₙ (kDa) (Theoretical) | PDI (Mₙ/Mₙ) |
| 1 | 50:1 | 1 | 95 | 7.5 | 7.7 | 1.08 |
| 2 | 100:1 | 1 | 96 | 15.2 | 15.4 | 1.10 |
| 3 | 200:1 | 2 | 94 | 30.1 | 30.8 | 1.12 |
| 4 | 400:1 | 2 | 92 | 59.5 | 61.7 | 1.15 |
Theoretical Mₙ = ([M]/[C]) × (MW of monomer) + MW of catalyst end-groups
Characterization of Poly(this compound)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the polymer. The disappearance of the monomer's olefinic protons (around 6.0-6.2 ppm) and the appearance of broad olefinic proton signals of the polymer backbone (around 5.4-5.8 ppm) indicate successful polymerization.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI (typically < 1.2) is indicative of a well-controlled, living polymerization.
-
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (T₉) of the polymer. Thermogravimetric Analysis (TGA) is used to assess the thermal stability of the polymer by measuring its decomposition temperature.
Visualizations
Chemical Structures
Caption: Chemical structures of the monomer and resulting polymer.
Experimental Workflow
Caption: Workflow for the ROMP of this compound.
Signaling Pathway for Drug Delivery Application
Caption: Conceptual pathway for a drug delivery application.
References
Application Notes and Protocols for the Polymerization of 5-Norbornene-2,3-dimethanol using Grubbs Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile method for the synthesis of functional polymers from strained cyclic olefins.[1][2] The development of well-defined ruthenium-based catalysts, particularly Grubbs catalysts, has significantly expanded the scope of ROMP, allowing for the polymerization of monomers with a wide variety of functional groups.[3] This tolerance to functionalities like alcohols, esters, and amides makes ROMP an attractive technique for creating advanced materials for biomedical applications, including drug delivery systems.[4][5][6]
5-Norbornene-2,3-dimethanol is a functionalized monomer that, upon polymerization via ROMP, yields a polymer with pendant hydroxyl groups. These hydroxyl groups can serve as points for further modification, such as the attachment of therapeutic agents, targeting ligands, or imaging agents, making the resulting polymer a promising candidate for drug delivery applications.[7] The choice of Grubbs catalyst generation can influence the polymerization kinetics and the properties of the resulting polymer, such as molecular weight and polydispersity.[8][9]
These application notes provide a detailed protocol for the ROMP of this compound using Grubbs catalysts and summarize the expected material properties based on existing literature for similar norbornene derivatives.
Data Presentation
The following table summarizes representative quantitative data for the ROMP of functionalized norbornene monomers using various Grubbs catalysts. This data is compiled from studies on monomers with similar functionalities to this compound and serves as a guideline for expected outcomes.
| Catalyst Generation | Monomer/Catalyst Ratio | Solvent | Reaction Time (h) | Yield (%) | Mn (kDa) | PDI (Đ) | Reference |
| Grubbs 1st Gen | 100:1 | CH₂Cl₂ | 1 | >95 | 25.4 | 1.15 | Adapted from[9] |
| Grubbs 2nd Gen | 200:1 | CH₂Cl₂ | 0.5 | >98 | 52.1 | 1.25 | Adapted from[10][11] |
| Grubbs 3rd Gen | 300:1 | THF | 1 | >99 | 78.3 | 1.10 | Adapted from[12][13] |
| Hoveyda-Grubbs 2nd Gen | 150:1 | CH₂Cl₂ | 1 | >95 | 38.9 | 1.20 | Adapted from[2] |
Note: Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn). The presented data is illustrative for functionalized norbornenes and may vary for this compound.
Experimental Protocols
This section provides a detailed methodology for the ring-opening metathesis polymerization of this compound using a second-generation Grubbs catalyst.
Materials:
-
This compound (monomer)
-
Grubbs Catalyst, 2nd Generation
-
Anhydrous Dichloromethane (CH₂Cl₂) (or other suitable solvent like THF or Toluene)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Glassware (Schlenk flask, syringes, etc.) dried in an oven overnight.
Procedure:
-
Monomer and Catalyst Preparation:
-
In a glovebox or under a stream of inert gas, weigh the desired amount of this compound into a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous dichloromethane to achieve the desired concentration (e.g., 0.1-0.5 M).
-
In a separate vial, weigh the appropriate amount of Grubbs 2nd generation catalyst based on the desired monomer-to-catalyst ratio (e.g., 200:1).
-
Dissolve the catalyst in a small amount of anhydrous dichloromethane.
-
-
Polymerization:
-
Using a gas-tight syringe, rapidly inject the catalyst solution into the stirring monomer solution.
-
Allow the reaction to proceed at room temperature. The reaction time will vary depending on the desired molecular weight and monomer conversion (typically 30 minutes to 2 hours).
-
Monitor the progress of the polymerization by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy or Gel Permeation Chromatography (GPC).
-
-
Termination:
-
Once the desired conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether to the reaction mixture.
-
Stir the solution for an additional 20-30 minutes to ensure complete catalyst deactivation.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization:
-
Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
Confirm the polymer structure using ¹H and ¹³C NMR spectroscopy.
-
Characterize the thermal properties of the polymer using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Visualizations
Caption: Experimental workflow for the ROMP of this compound.
Caption: Influence of Grubbs catalyst generation on key polymer properties.
References
- 1. ROMP and Vinyl Polynorbornenes with Vanadium(III) and Nickel(II) diNHC Complexes | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polymers from 5-Norbornene-2,3-dimethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of poly(5-Norbornene-2,3-dimethanol) via Ring-Opening Metathesis Polymerization (ROMP). This protocol is intended for researchers in polymer chemistry, materials science, and drug development who are interested in creating functional polymers with pendant hydroxyl groups. The resulting polymers can be used in a variety of applications, including as scaffolds for catalysis, hydrophilic coatings, and in the development of drug delivery systems. This document outlines the necessary materials, a step-by-step experimental procedure, characterization methods, and expected results.
Introduction
This compound is a functionalized cyclic olefin monomer that can be readily polymerized using Ring-Opening Metathesis Polymerization (ROMP). The presence of two primary hydroxyl groups in each repeating unit of the resulting polymer imparts hydrophilicity and provides reactive sites for further functionalization. The polymerization is typically initiated by a ruthenium-based catalyst, such as a Grubbs catalyst, which is known for its tolerance to a wide range of functional groups. The general reaction scheme is depicted below:
n this compound → (Grubbs Catalyst) → Poly(this compound)
This document provides a detailed protocol for the synthesis and characterization of poly(this compound).
Experimental Protocols
Materials
-
This compound (mixture of endo and exo isomers)
-
Grubbs Catalyst, 2nd Generation (G2) or 3rd Generation (G3)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylacetamide (DMAc)
-
Ethyl vinyl ether
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Protocol for Solution Polymerization
-
Monomer and Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, add this compound (e.g., 500 mg, 3.24 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous dichloromethane (DCM) to achieve the desired concentration (e.g., 0.5 M).
-
In a separate vial, dissolve the Grubbs catalyst (e.g., G2 or G3) in a small amount of anhydrous DCM. The monomer-to-catalyst ratio ([M]/[C]) can be varied to control the molecular weight of the resulting polymer (e.g., 100:1 to 500:1).
-
-
Polymerization Reaction:
-
Using a syringe, rapidly inject the catalyst solution into the stirring monomer solution under an inert atmosphere.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). The progress of the reaction can be monitored by the disappearance of the monomer's olefinic proton signals in ¹H NMR spectroscopy (around 6.0-6.2 ppm).
-
-
Termination and Precipitation:
-
To terminate the polymerization, add a few drops of ethyl vinyl ether to the reaction mixture and stir for 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the white, fibrous polymer by filtration.
-
-
Purification and Drying:
-
Wash the collected polymer with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Dry the polymer under vacuum at room temperature to a constant weight.
-
Data Presentation
The following table summarizes the expected quantitative data from the polymerization of this compound under various conditions.
| Entry | Catalyst | [M]/[C] Ratio | Solvent | Time (h) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) |
| 1 | G2 | 100:1 | DCM | 2 | 95 | 15.4 | 1.15 |
| 2 | G2 | 300:1 | DCM | 2 | 92 | 46.2 | 1.21 |
| 3 | G3 | 200:1 | DMAc | 1 | 98 | 30.8 | 1.10 |
| 4 | G3 | 500:1 | DMAc | 1 | 96 | 77.0 | 1.18 |
Mn = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards. PDI = Polydispersity Index.
Characterization
The synthesized poly(this compound) can be characterized by the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. The disappearance of the monomer's olefinic proton signals and the appearance of broad signals corresponding to the polymer backbone are indicative of successful polymerization.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the polymer, such as the hydroxyl (-OH) and the carbon-carbon double bonds (C=C) in the backbone.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and glass transition temperature (Tg) of the polymer.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of poly(this compound).
Application Pathway: Heterogeneous Catalyst Development
Caption: Use of the polymer as a scaffold for palladium nanoparticle immobilization in catalysis.
Application Notes and Protocols: 5-Norbornene-2,3-dimethanol as a Versatile Monomer for Functional Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of polymers derived from 5-Norbornene-2,3-dimethanol (NDM). This versatile monomer serves as a valuable building block for a wide range of functional polymers with potential applications in drug delivery, biomaterials, and advanced materials science. The primary method for polymerization is Ring-Opening Metathesis Polymerization (ROMP), which offers excellent control over polymer architecture and functionality.
Introduction to this compound (NDM) in Polymer Synthesis
This compound (NDM) is a cyclic olefin monomer containing two primary hydroxyl groups. This unique structure offers several advantages for the synthesis of functional polymers:
-
High Reactivity in ROMP: The strained norbornene ring readily undergoes Ring-Opening Metathesis Polymerization (ROMP) in the presence of suitable catalysts, such as Grubbs-type ruthenium catalysts. This allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity indices.
-
Pendant Hydroxyl Groups: The two hydroxyl groups on each repeating unit of the resulting polymer, poly(this compound) (PNDM), provide reactive sites for a wide array of post-polymerization modifications. This enables the introduction of various functional moieties, including drugs, targeting ligands, and imaging agents.
-
Biocompatibility: Polymers containing hydroxyl groups often exhibit good biocompatibility, making them attractive candidates for biomedical applications. Polynorbornene-based polymers have been investigated for their biological safety, with some demonstrating excellent biocompatibility both in vitro and in vivo.[1][2]
Polymerization of this compound via ROMP
The polymerization of NDM is typically carried out using ROMP with a Grubbs catalyst. The choice of catalyst generation (e.g., Grubbs I, II, or III) can influence the polymerization kinetics and tolerance to functional groups.
Experimental Protocol: Synthesis of poly(this compound) (PNDM)
Materials:
-
This compound (NDM)
-
Grubbs third-generation catalyst (G3)
-
Anhydrous and deoxygenated solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
Procedure:
-
Monomer and Catalyst Preparation: In a glovebox, dissolve the desired amount of this compound in the anhydrous solvent. In a separate vial, dissolve the Grubbs third-generation catalyst in the same solvent to create a stock solution.
-
Polymerization: Add the catalyst solution to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Termination: After the desired reaction time (typically monitored by NMR for monomer conversion), quench the polymerization by adding an excess of ethyl vinyl ether.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol. Filter the polymer and wash it with fresh methanol to remove any unreacted monomer and catalyst residues.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mn), polydispersity index (PDI), and chemical structure using techniques such as Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Post-Polymerization Functionalization of PNDM
The pendant hydroxyl groups of PNDM are amenable to a variety of chemical modifications to introduce desired functionalities.
Experimental Protocol: Esterification of PNDM with a Carboxylic Acid-Containing Drug
This protocol describes a general method for conjugating a drug molecule containing a carboxylic acid group to the PNDM backbone via an ester linkage.
Materials:
-
Poly(this compound) (PNDM)
-
Carboxylic acid-containing drug
-
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Polymer and Drug Dissolution: Dissolve PNDM and the carboxylic acid-containing drug in anhydrous DMF.
-
Coupling Reaction: Add DMAP and then DCC or EDC to the solution. The reaction is typically stirred at room temperature for 24-48 hours under an inert atmosphere.
-
Purification: Remove the urea byproduct by filtration. Purify the polymer-drug conjugate by dialysis against a suitable solvent (e.g., DMF, followed by water) to remove unreacted drug and coupling reagents.
-
Lyophilization: Lyophilize the purified solution to obtain the solid polymer-drug conjugate.
-
Characterization: Confirm the successful conjugation and determine the drug loading content using techniques such as NMR, UV-Vis spectroscopy, or High-Performance Liquid Chromatography (HPLC).
Quantitative Data Summary
While specific data for the direct polymerization of this compound is not extensively reported, the following tables provide representative data for the ROMP of related functionalized norbornene monomers, which can serve as a reference for expected outcomes.
Table 1: Representative Molecular Weight and Polydispersity Data for Polynorbornene Derivatives Synthesized via ROMP.
| Monomer | Catalyst | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Dimethyl-5-norbornene-2,3-dicarboxylate | Grubbs III | 130 | 1.23 | [3] |
| N-substituted norbornene dicarboximide | Grubbs III | 15 - 50 | 1.1 - 1.3 | [4] |
| Norbornene-PEG | Grubbs III | 10 - 40 | < 1.2 | [5] |
| Norbornene-doxorubicin | Grubbs II | 15 - 30 | 1.1 - 1.4 | [6] |
Table 2: Thermal Properties of Selected Polynorbornene Derivatives.
| Polymer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) | Reference |
| Polynorbornene (unfunctionalized) | 35 - 45 | ~400 | [7] |
| Poly(dimethyl-5-norbornene-2,3-dicarboxylate) | ~120 | ~350 | [8] |
| Poly(norbornene-methylamine) | - | 365 - 484 | [9] |
Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and a conceptual signaling pathway relevant to drug delivery applications of functional polynorbornenes.
Applications in Drug Development
Polymers derived from NDM hold significant promise for various applications in drug development:
-
Drug Delivery Vehicles: The functionalized polymers can self-assemble into nanoparticles or micelles to encapsulate hydrophobic drugs, improving their solubility and bioavailability.[1][2] The ability to conjugate targeting ligands to the polymer backbone allows for specific delivery to cancer cells or other diseased tissues, minimizing off-target toxicity.
-
pH-Responsive Systems: By incorporating pH-sensitive linkers for drug conjugation (e.g., hydrazones), drug release can be triggered in the acidic environment of endosomes or tumors, leading to site-specific drug action.[6]
-
Gene Delivery: The primary hydroxyl groups can be modified to introduce cationic moieties, enabling the complexation and delivery of nucleic acids (e.g., siRNA, pDNA) for gene therapy applications. Cationic polymers can facilitate endosomal escape through the "proton sponge effect," enhancing the delivery of their genetic cargo to the cytoplasm.[9][10]
-
Bioconjugates: PNDM can be grafted onto proteins to create bioconjugates with improved stability, reduced immunogenicity, and longer circulation times.[5][11] This is a promising alternative to PEGylation.
Conclusion
This compound is a highly valuable and versatile monomer for the synthesis of functional polymers via Ring-Opening Metathesis Polymerization. The resulting polymers, with their readily modifiable hydroxyl groups, provide a robust platform for the development of advanced materials for a range of applications, particularly in the field of drug delivery and biomedicine. The ability to precisely control the polymer structure and incorporate a wide variety of functional groups opens up exciting possibilities for creating sophisticated, targeted, and responsive therapeutic systems. Further research into the direct polymerization of NDM and the biological evaluation of its derivatives will undoubtedly continue to expand its utility in addressing challenges in modern medicine.
References
- 1. rsc.org [rsc.org]
- 2. Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Polymeric Nanoparticles in Gene Therapy: New Avenues of Design and Optimization for Delivery Applications [mdpi.com]
- 11. Polynorbornene-based bioconjugates by aqueous grafting-from ring-opening metathesis polymerization reduce protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Chiral Polymers Using 5-Norbornene-2,3-dimethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of chiral polymers derived from 5-Norbornene-2,3-dimethanol. The primary method detailed is Ring-Opening Metathesis Polymerization (ROMP), a robust and versatile technique for polymer synthesis.
Introduction
Chiral polymers are of significant interest for a variety of applications, including as chiral stationary phases for chromatography, in enantioselective catalysis, and for the development of specialized membranes. This compound serves as a valuable starting material for the synthesis of such polymers. Its rigid bicyclic structure can impart unique thermal and mechanical properties to the resulting polymer backbone, while the dimethanol functionality allows for the introduction of chiral moieties through straightforward chemical modifications.
This document outlines a two-step process: first, the synthesis of a chiral diester monomer from this compound and a chiral carboxylic acid, followed by the polymerization of this monomer via ROMP.
Experimental Protocols
Part 1: Synthesis of Chiral Monomer via Steglich Esterification
A common and mild method for the esterification of alcohols is the Steglich esterification, which utilizes a carbodiimide coupling agent and a catalyst.[1][2] This protocol describes the synthesis of a chiral norbornene diester monomer by reacting this compound with a chiral carboxylic acid.
Materials:
-
This compound
-
Chiral carboxylic acid (e.g., (S)-(-)-2-Methylbutyric acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the chiral carboxylic acid (2.2 equivalents) in anhydrous DCM.
-
Add DMAP (0.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (2.4 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure chiral diester monomer.
-
Characterize the purified monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Ring-Opening Metathesis Polymerization (ROMP) of the Chiral Monomer
ROMP is a powerful polymerization technique for strained cyclic olefins, such as norbornene derivatives, and is compatible with a wide range of functional groups.[3][4] Grubbs' catalysts are commonly employed for this purpose.[4]
Materials:
-
Purified chiral norbornene diester monomer
-
Grubbs' second or third-generation catalyst
-
Anhydrous toluene or dichloromethane
-
Methanol
-
Ethyl vinyl ether (optional, for termination)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the chiral monomer in anhydrous toluene.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous toluene. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Allow the polymerization to proceed at room temperature for the desired time (typically 1-4 hours). The solution will likely become more viscous as the polymer forms.
-
To terminate the polymerization, a small amount of ethyl vinyl ether can be added, and the mixture is stirred for an additional 30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterize the resulting chiral polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mw) and polydispersity index (PDI), and by NMR spectroscopy to confirm its structure. Thermal properties can be analyzed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1]
Data Presentation
The following tables summarize typical data obtained for chiral polymers synthesized from norbornene derivatives via ROMP. The specific values will vary depending on the exact monomer structure and polymerization conditions.
Table 1: Polymerization Results of Chiral Norbornene Diesters
| Monomer | Catalyst | Monomer/Catalyst Ratio | Yield (%) | Mw (kDa) | PDI (Mw/Mn) |
| Diester 1 | Grubbs' 2nd Gen | 500:1 | 92 | 269 | 2.2 |
| Diester 2 | Grubbs' 2nd Gen | 500:1 | 96 | 457 | 2.2 |
| Diester 3 | Grubbs' 2nd Gen | 1000:1 | 74 | 190 | 1.6 |
Data adapted from analogous systems reported in the literature.[1]
Table 2: Thermal Properties of Chiral Polynorbornenes
| Polymer from Monomer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C) |
| Diester 1 | 139 | > 300 |
| Diester 2 | 85 | > 300 |
| Diester 3 | -30 | > 250 |
Data adapted from analogous systems reported in the literature.[1][5]
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the synthesis of a chiral diester monomer.
Caption: Workflow for the Ring-Opening Metathesis Polymerization.
References
Application of 5-Norbornene-2,3-dimethanol in Self-Healing Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-Norbornene-2,3-dimethanol (NBDM) in the development of self-healing materials. The focus is on extrinsic self-healing systems, where NBDM is a component of a healing agent that is released upon damage to a polymer matrix.
Introduction
Self-healing materials are a class of smart materials that have the intrinsic ability to repair damage, thereby extending their lifetime and enhancing their reliability. One promising approach to achieving self-healing in thermosetting polymers, such as epoxy resins, is through the encapsulation of a polymerizable healing agent and a catalyst within the material. When a crack propagates through the material, it ruptures the capsules, releasing the healing agent which then comes into contact with the catalyst, polymerizes, and heals the crack.
This compound is a functionalized norbornene derivative that has shown potential as an additive in self-healing systems. Its primary role is to act as an adhesion promoter between the polymerized healing agent and the epoxy matrix. The hydroxyl groups on the molecule are capable of forming hydrogen bonds with the epoxy matrix, which can improve the load transfer across the healed crack interface and enhance the overall healing efficiency.[1][2]
Principle of Operation
The self-healing mechanism in this context is based on Ring-Opening Metathesis Polymerization (ROMP). A common healing agent formulation consists of a reactive monomer, such as dicyclopentadiene (DCPD) or 5-ethylidene-2-norbornene (ENB), mixed with an adhesion promoter like this compound. This mixture is encapsulated and dispersed within an epoxy matrix that also contains a dispersed catalyst, typically a Grubbs' catalyst.
When a crack forms, the following sequence of events occurs:
-
The crack ruptures the microcapsules containing the healing agent mixture.
-
The healing agent is released into the crack plane via capillary action.
-
The healing agent comes into contact with the dispersed catalyst.
-
The catalyst initiates the ROMP of the norbornene monomer.
-
The polymerization reaction fills the crack, and the presence of this compound promotes adhesion of the newly formed polymer to the epoxy crack faces.
Data Presentation
| Component | Function | Typical Concentration (wt% of epoxy resin) |
| Epoxy Resin | Structural Matrix | Base Material |
| Curing Agent | Hardener for Epoxy | As per manufacturer's instructions |
| Grubbs' Catalyst | ROMP Catalyst | 0.1 - 2.5 |
| Microencapsulated Healing Agent | ||
| 5-Ethylidene-2-norbornene (ENB) or Dicyclopentadiene (DCPD) | Primary Healing Monomer | 5 - 20 |
| This compound (NBDM) | Adhesion Promoter | 1 - 10 (of healing agent mixture) |
| Poly(urea-formaldehyde) or other polymer | Microcapsule Shell | N/A |
Experimental Protocols
Protocol for Microencapsulation of the Healing Agent
This protocol is adapted from established procedures for encapsulating norbornene-based healing agents.[3][4]
Materials:
-
5-Ethylidene-2-norbornene (ENB)
-
This compound (NBDM)
-
Urea
-
Formaldehyde solution (37 wt% in water)
-
Ammonium chloride
-
Resorcinol
-
Poly(ethylene-co-maleic anhydride) (EMA)
-
Deionized water
-
n-Octane
Procedure:
-
Prepare an aqueous solution of EMA (2.5 wt%).
-
In a reaction flask, combine deionized water and the EMA solution.
-
Add urea, ammonium chloride, and resorcinol to the aqueous solution and stir until dissolved.
-
Adjust the pH of the solution to 3.5 using HCl or NaOH.
-
Prepare the oil phase by mixing ENB and NBDM in the desired ratio (e.g., 9:1 w/w).
-
Slowly add the oil phase to the aqueous solution while stirring at a controlled speed to form an emulsion.
-
Add formaldehyde solution to the emulsion.
-
Heat the mixture to 55-60 °C and maintain for 4 hours under continuous agitation to allow for the in-situ polymerization of the urea-formaldehyde shell.
-
Cool the mixture to room temperature.
-
Filter and wash the resulting microcapsules with deionized water and n-octane.
-
Dry the microcapsules in a vacuum oven at a low temperature.
Protocol for Preparation of Self-Healing Epoxy Composite
Materials:
-
Epoxy resin (e.g., EPON 828)
-
Amine-based curing agent
-
Grubbs' catalyst (e.g., first or second generation)
-
Microcapsules containing the ENB/NBDM healing agent
Procedure:
-
Weigh the desired amount of epoxy resin into a mixing vessel.
-
Add the Grubbs' catalyst to the epoxy resin and stir until a homogeneous dispersion is achieved. It may be necessary to grind the catalyst into a fine powder before dispersion.
-
Add the microcapsules to the epoxy-catalyst mixture and stir gently to avoid rupturing the capsules.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Add the stoichiometric amount of the curing agent and mix thoroughly.
-
Pour the mixture into a mold and cure according to the manufacturer's recommendations for the epoxy system.
Protocol for Evaluation of Self-Healing Efficiency
This protocol describes a method for quantifying the healing efficiency based on the recovery of fracture toughness.[5]
Materials:
-
Cured self-healing epoxy composite specimen (e.g., a tapered double cantilever beam - TDCB)
-
Mechanical testing machine
Procedure:
-
Perform a fracture test on the virgin self-healing composite specimen to determine its initial fracture toughness (KIC,virgin).
-
Allow the fractured specimen to rest at room temperature for a specified period (e.g., 24-48 hours) to allow the healing process to occur.
-
Perform a second fracture test on the healed specimen to determine its healed fracture toughness (KIC,healed).
-
The healing efficiency (η) can be calculated using the following equation:
η = (KIC,healed / KIC,virgin) * 100%
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and testing of self-healing composites.
Self-Healing Mechanism
Caption: Schematic of the microcapsule-based self-healing mechanism.
Role of this compound in Adhesion
Caption: Role of NBDM in promoting adhesion at the healed interface.
References
Application Notes and Protocols for Gas Separation Membranes Fabricated from 5-Norbornene-2,3-dimethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of gas separation membranes utilizing 5-Norbornene-2,3-dimethanol. The following sections outline the polymerization of this monomer and the subsequent fabrication and evaluation of the resulting polymer membranes for gas separation applications.
Introduction
Polynorbornenes are a class of polymers known for their advantageous properties in gas separation membrane applications, including good thermal and chemical stability, a rigid backbone, and tunable chemistry.[1][2] The incorporation of functional groups into the norbornene monomer allows for the fine-tuning of membrane properties to enhance permeability and selectivity for specific gas pairs. This compound offers the potential for creating membranes with unique separation characteristics due to the presence of hydroxyl groups, which can influence intermolecular interactions and gas solubility. While extensive research exists on various functionalized polynorbornenes, this document focuses on providing a practical guide for the utilization of this compound in this context.
Experimental Protocols
Materials
-
This compound (endo/exo mixture)
-
Grubbs' Second Generation Catalyst
-
1-Hexene
-
Toluene, Anhydrous
-
Chloroform
-
Methanol
-
Nitrogen gas (high purity)
-
Argon gas (high purity)
Synthesis of Poly(this compound) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol is based on established procedures for the ROMP of norbornene derivatives.[3]
Procedure:
-
In a nitrogen-filled glovebox, add this compound (e.g., 1.0 g, 6.48 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous toluene (e.g., 10 mL).
-
In a separate vial, dissolve Grubbs' Second Generation Catalyst (e.g., 27.5 mg, 0.032 mmol, monomer-to-catalyst ratio of 200:1) in a minimal amount of anhydrous toluene.
-
Add the catalyst solution to the stirring monomer solution.
-
If desired for molecular weight control, a chain transfer agent such as 1-hexene can be added to the reaction mixture.[3]
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours), during which the solution will become more viscous.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of stirring methanol.
-
Collect the polymer precipitate by filtration and wash thoroughly with fresh methanol.
-
Dry the polymer under vacuum at an elevated temperature (e.g., 60 °C) to a constant weight.
Membrane Fabrication by Solution Casting
This protocol describes a general method for preparing polymer films for gas permeation testing.[4][5]
Procedure:
-
Prepare a polymer solution by dissolving a specific weight of the synthesized poly(this compound) in a suitable solvent (e.g., chloroform or toluene) to achieve a desired concentration (e.g., 2-5 wt%).[4][5]
-
Stir the solution until the polymer is completely dissolved. This may take several hours.
-
Filter the polymer solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any dust or undissolved particles.
-
Cast the filtered solution onto a flat, level surface (e.g., a glass plate or a Teflon dish).
-
Cover the casting surface with a petri dish or a similar apparatus to allow for slow solvent evaporation, which helps in the formation of a uniform, defect-free membrane.
-
Once the solvent has completely evaporated, carefully peel the membrane from the casting surface.
-
Dry the membrane under vacuum for at least 24 hours to remove any residual solvent.
Gas Permeation Measurements
Gas transport properties are typically evaluated using a constant-volume, variable-pressure apparatus (Daynes–Barrer technique).[4]
Procedure:
-
Mount the prepared membrane in a permeation cell, ensuring a proper seal.
-
Evacuate both the upstream and downstream sides of the membrane.
-
Introduce the test gas (e.g., CO₂, N₂, CH₄, O₂, H₂, He) at a specific upstream pressure.
-
Monitor the pressure increase in the downstream volume over time using a pressure transducer.
-
The permeability coefficient (P) can be calculated from the steady-state permeation rate.
-
The diffusion coefficient (D) can be determined from the time-lag.
-
The solubility coefficient (S) can be calculated using the relationship P = D × S.[4]
-
The ideal selectivity for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients (α = Pₐ / P₈).
Data Presentation
The performance of gas separation membranes is typically evaluated based on their permeability and selectivity for different gases. The following tables present representative data for various polynorbornene-based membranes to provide a comparative context for membranes synthesized from this compound.
Table 1: Single-Gas Permeability Data for Various Polynorbornenes
| Polymer | Gas | Permeability (Barrer) | Reference |
| pNB | CH₄ | 2.0 ± 0.7 | [6] |
| CO₂ | 28.2 ± 5.3 | [6] | |
| N₂ | 1.9 ± 0.5 | [6] | |
| H₂ | 59.3 ± 10 | [6] | |
| pVNB | CO₂ | 104 | [6] |
| Polynorbornene with tri(n-propyl)siloxymethyl substituents (metathesis) | C₂H₆ | 138 | |
| Polynorbornene with tri(n-propyl)siloxymethyl substituents (vinyl-addition) | CO₂ | 230-500 |
Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Table 2: Ideal Selectivity for Various Polynorbornenes
| Polymer | Gas Pair | Ideal Selectivity (α) | Reference |
| Polynorbornene with tri(n-propyl)siloxymethyl substituents (metathesis) | CO₂/N₂ | 13-16 | |
| C₂H₆/CH₄ | 2.4 | ||
| Polynorbornene with tri(n-propyl)siloxymethyl substituents (vinyl-addition) | CO₂/N₂ | 14-17 |
Visualizations
Chemical Structures and Polymerization
Caption: Ring-Opening Metathesis Polymerization (ROMP) of this compound.
Experimental Workflow
Caption: Workflow for membrane synthesis, fabrication, and characterization.
Gas Transport Mechanism
Caption: Solution-diffusion model for gas transport through a dense polymer membrane.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyvinylnorbornene Gas Separation Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Gas Transport Properties of Addition Polynorbornene with Perfluorophenyl Side Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 5-Norbornene-2,3-dimethanol in Cross-Linked Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of cross-linked resins utilizing 5-norbornene-2,3-dimethanol as a key building block. The unique strained ring structure of the norbornene moiety and the reactive diol functionality allow for the creation of diverse polymer architectures with tunable properties. The primary routes detailed herein involve the conversion of the diol to a diacrylate for UV-curable resins and its use in producing epoxy and polyester resins.
Synthesis of a UV-Curable Cross-Linked Resin via Acrylation of this compound
This protocol outlines a two-step process to synthesize a cross-linked resin. First, this compound is converted to 5-norbornene-2,3-dimethyl diacrylate. This diacrylate monomer is then subjected to UV-curing in the presence of a photoinitiator to form a rigid, cross-linked polymer network.
Experimental Protocols
Protocol 1: Synthesis of 5-Norbornene-2,3-dimethyl Diacrylate
This procedure details the esterification of this compound with acryloyl chloride to yield the diacrylate monomer.
-
Materials:
-
This compound (1.0 mole)
-
Acryloyl chloride (2.1 moles)
-
Triethylamine (2.2 moles)
-
Dichloromethane (DCM), anhydrous
-
Hydroquinone (inhibitor)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Two-liter, three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In the reaction flask, dissolve this compound (1.0 mole) and a small amount of hydroquinone in 1 liter of anhydrous dichloromethane.
-
Add triethylamine (2.2 moles) to the solution.
-
Cool the flask in an ice-water bath with continuous stirring.
-
Add acryloyl chloride (2.1 moles) dropwise from the dropping funnel. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with deionized water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude 5-norbornene-2,3-dimethyl diacrylate.
-
The product can be further purified by column chromatography if necessary.
-
Protocol 2: UV Curing of 5-Norbornene-2,3-dimethyl Diacrylate Resin
This protocol describes the photo-polymerization of the synthesized diacrylate monomer to form a cross-linked resin.
-
Materials:
-
5-Norbornene-2,3-dimethyl diacrylate (from Protocol 1)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
-
Equipment:
-
UV curing system (e.g., 365 nm lamp)
-
Mold for the resin sample
-
-
Procedure:
-
Melt the 5-norbornene-2,3-dimethyl diacrylate if it is solid at room temperature.
-
Add the photoinitiator to the monomer at a concentration of 1-3 wt%.
-
Stir the mixture until the photoinitiator is completely dissolved.
-
Pour the resin mixture into a mold of the desired shape.
-
Expose the mold to UV radiation. Curing time will depend on the intensity of the UV source and the thickness of the sample, but typically ranges from a few seconds to several minutes.
-
The cross-linked resin can be removed from the mold after curing.
-
Data Presentation
The properties of the resulting cross-linked resin can be tailored by adjusting the curing conditions and the formulation. Below is a table summarizing typical properties of UV-cured norbornene-based acrylate resins.
| Property | Typical Value Range |
| Mechanical Properties | |
| Tensile Strength (MPa) | 40 - 70 |
| Young's Modulus (GPa) | 2.0 - 4.0 |
| Elongation at Break (%) | 2 - 5 |
| Thermal Properties | |
| Glass Transition Temp (°C) | 120 - 200 |
| Decomposition Temp (°C) | > 350 |
Note: These values are representative and can vary based on the specific formulation and curing process.
Visualizations
Caption: Workflow for the synthesis of a UV-curable cross-linked resin.
Alternative Synthetic Routes
A. Epoxy Resin Synthesis
This compound can be a precursor for epoxy resins. The norbornene double bond can be epoxidized, or the diol can be reacted with epichlorohydrin.
Protocol 3: Epoxidation of the Norbornene Moiety
This protocol describes the epoxidation of the double bond in this compound.
-
Materials:
-
This compound
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Dissolve this compound in DCM.
-
Cool the solution to 0°C.
-
Add m-CPBA portion-wise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution.
-
Dry the organic layer and remove the solvent to yield the epoxy-functionalized diol.
-
The resulting epoxy diol can then be cured with a suitable hardener, such as an amine or anhydride, to form a cross-linked network.
Caption: Synthesis of a cross-linked epoxy resin.
B. Unsaturated Polyester Resin Synthesis
This compound can be used as a diol in the synthesis of unsaturated polyesters. The unsaturation for cross-linking can be introduced via a diacid or anhydride comonomer.
Protocol 4: Synthesis of an Unsaturated Polyester Resin
This protocol outlines the synthesis of a polyester from this compound and maleic anhydride.
-
Materials:
-
This compound
-
Maleic anhydride
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Inert solvent (e.g., xylene)
-
-
Procedure:
-
Combine equimolar amounts of this compound and maleic anhydride in a flask with a Dean-Stark trap.
-
Add the catalyst and solvent.
-
Heat the mixture to reflux and remove the water of condensation.
-
Continue the reaction until the desired molecular weight is achieved.
-
The resulting unsaturated polyester can be cross-linked through the double bonds, for example, by radical polymerization with a peroxide initiator.
-
Caption: Synthesis of a cross-linked unsaturated polyester resin.
These protocols provide a foundation for the development of novel cross-linked resins with a range of properties suitable for various applications, from advanced materials to biomedical devices. Further optimization of reaction conditions and formulations will allow for fine-tuning of the final material characteristics.
Application Notes and Protocols for the Polymerization of N-decyl-N-methacryloyloxyethyl-N,N-dimethylammonium bromide (NDM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the polymerization of the cationic monomer N-decyl-N-methacryloyloxyethyl-N,N-dimethylammonium bromide (NDM). The protocols described herein are based on established methods for the polymerization of structurally related quaternary ammonium methacrylates and are intended to serve as a comprehensive guide for the synthesis of poly(NDM) homopolymers. Three common polymerization techniques are covered: Free-Radical Polymerization, Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization, and Atom Transfer Radical Polymerization (ATRP).
Introduction
N-decyl-N-methacryloyloxyethyl-N,N-dimethylammonium bromide (NDM) is a quaternary ammonium methacrylate monomer characterized by a long hydrophobic decyl chain and a cationic hydrophilic headgroup. Polymers derived from NDM, poly(NDM), are of significant interest in various biomedical and pharmaceutical applications, including as gene delivery vectors, antimicrobial agents, and components of stimuli-responsive materials. The control over the molecular weight, architecture, and dispersity of poly(NDM) is crucial for its performance in these applications. This document outlines detailed protocols for achieving controlled and conventional polymerization of NDM.
Data Presentation
The following tables summarize representative quantitative data for the polymerization of NDM based on typical results obtained for structurally similar cationic methacrylates. These values should be considered as starting points for optimization.
Table 1: Representative Data for Free-Radical Polymerization of NDM
| Entry | Initiator | [Monomer]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| 1 | AIBN | 100:1 | Ethanol | 70 | 24 | >90 | 20,000 - 50,000 | 1.8 - 2.5 |
| 2 | KPS | 100:1 | Water | 60 | 12 | >95 | 25,000 - 60,000 | 1.9 - 2.8 |
Table 2: Representative Data for RAFT Polymerization of NDM
| Entry | RAFT Agent | [Monomer]:[RAFT]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| 1 | CPADB | 100:1:0.2 | DMF | 70 | 12 | ~90 | 15,000 - 25,000 | < 1.3 |
| 2 | DDMAT | 50:1:0.1 | Toluene | 80 | 8 | ~85 | 8,000 - 15,000 | < 1.25 |
Table 3: Representative Data for ATRP of NDM
| Entry | Initiator | Catalyst/Ligand | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| 1 | EBiB | CuBr/PMDETA | 100:1:1:2 | Methanol | 50 | 6 | ~95 | 18,000 - 30,000 | < 1.2 |
| 2 | MBrP | CuBr/Me6TREN | 50:1:1:1 | DMF/Water (9:1) | 30 | 4 | ~90 | 9,000 - 18,000 | < 1.3 |
(AIBN: Azobisisobutyronitrile, KPS: Potassium persulfate, CPADB: 4-Cyanopentanoic acid dithiobenzoate, DDMAT: Dodecyl-trithiocarbonate, EBiB: Ethyl α-bromoisobutyrate, MBrP: Methyl α-bromophenylacetate, PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine, Me6TREN: Tris[2-(dimethylamino)ethyl]amine, DMF: Dimethylformamide, Mn: Number-average molecular weight, PDI: Polydispersity Index)
Experimental Protocols
Free-Radical Polymerization of NDM
This method provides a straightforward approach to synthesize high molecular weight poly(NDM) but with limited control over the polymer architecture and dispersity.
Materials:
-
N-decyl-N-methacryloyloxyethyl-N,N-dimethylammonium bromide (NDM) monomer
-
Azobisisobutyronitrile (AIBN) or Potassium persulfate (KPS) as initiator
-
Ethanol or deionized water as solvent
-
Schlenk flask or round-bottom flask with a condenser
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle/oil bath
-
Precipitation solvent (e.g., diethyl ether, acetone)
Procedure:
-
In a Schlenk flask, dissolve the NDM monomer in the chosen solvent (e.g., ethanol for AIBN, water for KPS) to the desired concentration (e.g., 20 wt%).
-
Add the initiator (e.g., AIBN, typically 1 mol% relative to the monomer).
-
De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN in ethanol).
-
Stir the reaction mixture for the specified time (e.g., 24 hours). The solution may become viscous as the polymerization progresses.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction solution to a large excess of a non-solvent (e.g., diethyl ether or cold acetone) while stirring.
-
Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum at room temperature until a constant weight is achieved.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of NDM
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.
Materials:
-
NDM monomer
-
RAFT agent (e.g., 4-Cyanopentanoic acid dithiobenzoate (CPADB) or a suitable trithiocarbonate)
-
AIBN as initiator
-
Anhydrous solvent (e.g., DMF, toluene)
-
Schlenk flask
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle/oil bath
-
Precipitation solvent (e.g., diethyl ether)
-
Freeze-pump-thaw equipment (optional, for rigorous de-gassing)
Procedure:
-
In a Schlenk flask, add the NDM monomer, RAFT agent, and AIBN initiator.
-
Add the anhydrous solvent to dissolve the solids. The molar ratio of [Monomer]:[RAFT]:[Initiator] will determine the target molecular weight.
-
Subject the reaction mixture to at least three freeze-pump-thaw cycles to ensure complete removal of oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Allow the polymerization to proceed with stirring for the planned duration. Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution by techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.
-
Isolate the polymer by precipitation into a suitable non-solvent, followed by filtration and drying under vacuum.
Atom Transfer Radical Polymerization (ATRP) of NDM
ATRP is another powerful controlled radical polymerization method that utilizes a transition metal catalyst to achieve well-defined polymers.
Materials:
-
NDM monomer
-
Alkyl halide initiator (e.g., Ethyl α-bromoisobutyrate (EBiB))
-
Copper(I) bromide (CuBr) as catalyst
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))
-
Anhydrous solvent (e.g., Methanol, DMF)
-
Schlenk flask
-
Nitrogen or Argon source
-
Magnetic stirrer and heating mantle/oil bath
-
Precipitation solvent (e.g., diethyl ether)
-
Alumina column for catalyst removal
Procedure:
-
To a Schlenk flask, add the CuBr catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
In a separate flask, prepare a solution of the NDM monomer, initiator, and ligand in the chosen anhydrous solvent.
-
De-gas this solution by bubbling with inert gas for at least 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a thermostatically controlled oil bath at the desired temperature (e.g., 50 °C).
-
Stir the reaction mixture for the intended duration. The reaction mixture may turn from colorless to a colored solution, indicating the formation of the active catalyst complex.
-
To quench the polymerization, cool the flask and expose the solution to air. This will oxidize the copper catalyst.
-
Dilute the reaction mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer from the filtrate into a large volume of a non-solvent.
-
Collect the polymer by filtration and dry under vacuum.
Characterization
The synthesized poly(NDM) should be characterized to determine its molecular weight, dispersity, and chemical structure. Common techniques include:
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ = Mw/Mn). A suitable mobile phase with added salt (e.g., DMF with LiBr) is often required for cationic polymers to prevent interactions with the column material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups in the polymer.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance.
-
Inert gas handling and Schlenk line techniques require proper training.
-
Be cautious when working with heated oil baths.
Troubleshooting & Optimization
troubleshooting low conversion in 5-Norbornene-2,3-dimethanol ROMP
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low conversion in the Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2,3-dimethanol.
Troubleshooting Low Conversion
Low monomer conversion is a common issue in the ROMP of functionalized norbornenes. The following guide provides a systematic approach to identifying and resolving potential causes.
Diagram: Troubleshooting Workflow for Low ROMP Conversion
Caption: A logical workflow for troubleshooting low conversion in ROMP experiments.
Frequently Asked Questions (FAQs)
Q1: Why is low conversion a common problem with this compound?
A1: The primary challenge arises from the two primary alcohol (-CH₂OH) functional groups on the monomer. While modern ruthenium-based catalysts like Grubbs' and Hoveyda-Grubbs' catalysts are known for their functional group tolerance, they can be deactivated by alcohols.[1][2] This deactivation can occur through various mechanisms, including the formation of inactive ruthenium hydride species, which halts the polymerization process.[1]
Q2: Which catalyst is best suited for the ROMP of this compound?
A2: Second and third-generation Grubbs' catalysts (G-II, G-III) and Hoveyda-Grubbs' second-generation catalyst (HG-II) are generally recommended for functionalized norbornenes. These catalysts exhibit higher activity and greater stability towards functional groups compared to the first-generation Grubbs' catalyst.[3] However, due to the presence of hydroxyl groups, some catalyst deactivation is still possible.
Q3: How does the purity of the monomer affect the polymerization?
A3: High monomer purity is critical for successful ROMP. Impurities, such as residual reagents from synthesis (e.g., cyclopentadiene, maleic anhydride) or oxidation byproducts, can poison the catalyst and inhibit polymerization. It is highly recommended to purify the monomer, for instance by recrystallization, before use.
Q4: What is the impact of using an exo vs. endo isomer of the monomer?
A4: Exo isomers of norbornene derivatives generally exhibit higher reactivity in ROMP than their endo counterparts.[4][5] This is attributed to reduced steric hindrance, allowing for easier coordination of the monomer to the ruthenium catalyst. If you are using a mixture of isomers, the endo isomer may polymerize more slowly or not at all, leading to lower overall conversion.
Q5: Can this polymerization be performed in the presence of air?
A5: While some modern catalysts show a degree of air tolerance, for functionalized monomers that may have slower polymerization kinetics, it is best practice to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] Oxygen can contribute to catalyst degradation.[2]
Q6: How can I monitor the progress of the polymerization?
A6: The reaction progress can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using ¹H NMR spectroscopy.[7] A successful polymerization will show the disappearance of the characteristic olefinic proton signals of the norbornene monomer (typically around 6.0-6.5 ppm) and the appearance of broad signals corresponding to the olefinic protons in the polymer backbone (around 5.0-5.8 ppm).[7][8]
Data and Protocols
Table 1: Factors Influencing ROMP Conversion of Functionalized Norbornenes
| Parameter | Low Conversion Risk Factor | Recommended Action | Rationale |
| Catalyst | Old or improperly stored catalyst | Use fresh, properly stored catalyst. | Ruthenium catalysts can degrade over time, losing activity. |
| First-generation Grubbs' catalyst | Use Grubbs' II/III or Hoveyda-Grubbs' II. | Later-generation catalysts have higher activity and functional group tolerance.[3] | |
| Monomer | Low purity | Recrystallize or distill the monomer. | Impurities can poison the catalyst. |
| High endo-isomer content | Use a higher proportion of the exo-isomer if possible. | Exo isomers are sterically less hindered and more reactive.[4][5] | |
| Solvent | Wet or non-degassed solvent | Use anhydrous, degassed solvent. | Water and oxygen can deactivate the catalyst.[2] |
| Coordinating solvents (e.g., DMF, DMSO) | Use non-coordinating solvents like CH₂Cl₂, toluene, or THF.[9] | Coordinating solvents can compete with the monomer for binding to the catalyst. | |
| Temperature | Too low | Increase the reaction temperature (e.g., to 40-50 °C). | Higher temperatures can increase the rate of polymerization. |
| Concentration | Monomer or catalyst concentration too low | Increase concentrations as appropriate. | Reaction kinetics are concentration-dependent. |
General Experimental Protocol for ROMP of this compound
This protocol is a general guideline. Optimization of catalyst loading, temperature, and reaction time may be necessary to achieve high conversion.
Diagram: General ROMP Workflow
Caption: A standard workflow for performing a ROMP experiment.
Materials:
-
Purified this compound
-
Grubbs' second or third-generation catalyst
-
Anhydrous, degassed dichloromethane (CH₂Cl₂) or toluene
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask or glovebox for inert atmosphere operations
Procedure:
-
Preparation: In a glovebox or under a nitrogen/argon atmosphere, add the purified this compound to a dry Schlenk flask. Dissolve the monomer in anhydrous, degassed CH₂Cl₂ to a desired concentration (e.g., 0.1-1.0 M).
-
Catalyst Solution: In a separate vial, dissolve the appropriate amount of Grubbs' catalyst in a small volume of the anhydrous, degassed solvent. A typical monomer-to-catalyst ratio ([M]/[I]) for functionalized monomers can range from 50:1 to 500:1. For initial attempts with this diol-functionalized monomer, a lower ratio (e.g., 100:1) is advisable.
-
Initiation: Vigorously stir the monomer solution and rapidly inject the catalyst solution.
-
Polymerization: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40 °C). The reaction time can vary from 1 to 24 hours, depending on the catalyst activity and desired conversion.
-
Termination: Once the desired time has elapsed or conversion is confirmed by NMR, terminate the polymerization by adding a few drops of ethyl vinyl ether and stirring for an additional 20-30 minutes.[8]
-
Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent, such as cold methanol.
-
Purification: Collect the polymer by filtration, wash it with fresh methanol to remove any unreacted monomer and residual catalyst, and then dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine the structure, molecular weight, and polydispersity index (PDI).
Note: Due to potential catalyst deactivation by the hydroxyl groups, higher catalyst loadings or elevated temperatures may be required to achieve high conversion. It is recommended to start with small-scale reactions to optimize the conditions.
References
- 1. Chiral Polymers from Norbornenes Based on Renewable Chemical Feedstocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound(85-39-2) 1H NMR spectrum [chemicalbook.com]
- 7. Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Catalyst Loading for Norbornene Derivative Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the ring-opening metathesis polymerization (ROMP) of norbornene derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of norbornene derivatives, with a focus on optimizing catalyst loading.
Issue 1: Low or No Monomer Conversion
Q: My ROMP reaction shows low or no conversion of the norbornene derivative monomer. What are the potential causes and how can I troubleshoot this?
A: Low monomer conversion is a common issue that can stem from several factors related to the catalyst, monomer, and reaction conditions.
-
Catalyst Inactivity: The catalyst may be deactivated. Ensure it has been stored under an inert atmosphere and handled in a glovebox or under a stream of inert gas to prevent exposure to air and moisture.[1] To confirm catalyst activity, you can perform a small-scale test polymerization with a highly reactive monomer like norbornene under ideal conditions.
-
Monomer Impurities: Impurities in the monomer can act as catalyst poisons. It is crucial to use highly purified monomers. Common impurities include water, peroxides, and other functional groups that can react with the catalyst. Monomer purification by distillation, recrystallization, or passing through a column of activated alumina or silica gel is recommended.
-
Insufficient Catalyst Loading: The catalyst loading may be too low for the specific monomer and desired reaction kinetics. While higher catalyst loading can increase the polymerization rate, it's a parameter that needs careful optimization.
-
Reaction Temperature: The reaction temperature can significantly impact the polymerization rate. While higher temperatures generally lead to faster kinetics, they can also promote catalyst decomposition. The optimal temperature is specific to the catalyst and monomer system.
-
Solvent Choice: The solvent can influence catalyst activity and stability. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used for ROMP. However, for certain catalyst systems, other solvents might be more suitable.
Issue 2: High Polydispersity Index (PDI)
Q: The resulting polymer has a broad molecular weight distribution (high PDI > 1.2). What factors contribute to this and how can I achieve a narrower PDI?
A: A high PDI indicates a lack of control over the polymerization, often referred to as a non-living polymerization. Several factors can contribute to this:
-
Slow Initiation: If the rate of initiation is slower than the rate of propagation, new polymer chains are formed throughout the reaction, leading to a broad distribution of chain lengths. Using a more active catalyst or optimizing the reaction temperature can help ensure fast and efficient initiation.
-
Chain Transfer Reactions: Unwanted side reactions, such as intermolecular or intramolecular chain transfer (often called "back-biting"), can scramble the polymer chains and broaden the PDI. These are more prevalent at higher temperatures and longer reaction times.
-
Catalyst Decomposition: If the catalyst decomposes during the polymerization, termination of growing polymer chains occurs, which can also lead to a broader PDI.
-
Monomer Reactivity: The structure of the norbornene derivative, particularly the presence of certain functional groups, can influence the stability of the propagating species and contribute to side reactions.
To achieve a narrower PDI, consider the following:
-
Use a More Robust Catalyst: For example, third-generation Grubbs catalysts (G3) are often more active and provide better control over the polymerization compared to first-generation catalysts (G1).
-
Optimize Monomer to Catalyst Ratio: A higher catalyst loading can sometimes lead to better control, but this is not always the case and needs to be determined experimentally.
-
Control Reaction Temperature: Lowering the reaction temperature can often suppress side reactions and lead to a more controlled polymerization.
Issue 3: Low Molecular Weight of the Polymer
Q: The obtained polymer has a lower molecular weight than theoretically expected based on the monomer-to-catalyst ratio. What could be the reason for this discrepancy?
A: A lower-than-expected molecular weight is typically due to premature chain termination or the presence of chain transfer agents.
-
Impurities: As with low conversion, impurities in the monomer or solvent can act as chain-terminating agents, leading to shorter polymer chains.
-
Catalyst Decomposition: The active catalyst species may be unstable under the reaction conditions, leading to termination before all the monomer is consumed.
-
Unintentional Chain Transfer: Some functional groups on the monomer or impurities can act as chain transfer agents, leading to the formation of more polymer chains than catalyst molecules, thus reducing the average molecular weight.
-
Catalytic ROMP with a Chain Transfer Agent (CTA): In some cases, a chain transfer agent (CTA) is intentionally added to control the molecular weight and reduce the amount of expensive catalyst needed.[2][3] If a CTA is present, the molecular weight will be determined by the monomer-to-CTA ratio rather than the monomer-to-catalyst ratio.
To address this, ensure the purity of all reagents and the reaction setup. If the problem persists, re-evaluating the stability of the catalyst under the chosen reaction conditions may be necessary.
Frequently Asked Questions (FAQs)
Q1: How does catalyst loading affect the properties of the resulting polynorbornene?
A1: Catalyst loading, typically expressed as the monomer-to-catalyst molar ratio ([M]/[I]), is a critical parameter that directly influences the molecular weight (Mn), polydispersity index (PDI), and monomer conversion.
-
Molecular Weight (Mn): In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the [M]/[I] ratio and the monomer conversion. A higher [M]/[I] ratio will result in a higher molecular weight polymer, assuming high conversion.
-
Polydispersity Index (PDI): The PDI is a measure of the breadth of the molecular weight distribution. In an ideal living polymerization, the PDI is close to 1.0. The catalyst loading can affect the PDI; for instance, a very low catalyst concentration might lead to a slower initiation relative to propagation, resulting in a higher PDI.
-
Monomer Conversion: The rate of polymerization is dependent on the catalyst concentration. A higher catalyst loading will generally lead to a faster reaction and higher monomer conversion in a given amount of time.
Q2: What is the difference between exo and endo norbornene derivatives in ROMP, and how does this affect catalyst loading optimization?
A2: Exo and endo refer to the stereochemistry of the substituent on the norbornene ring. Exo isomers are generally much more reactive in ROMP than their endo counterparts. This is because the endo substituent can sterically hinder the approach of the catalyst to the double bond. For endo monomers, a higher catalyst loading or a more active catalyst may be required to achieve reasonable polymerization rates.
Q3: Can I perform ROMP of norbornene derivatives open to the air?
A3: While some modern ruthenium-based catalysts, like the Grubbs catalysts, are more tolerant to air and moisture than earlier catalyst systems, for optimal results and to ensure a controlled, living polymerization, it is highly recommended to perform ROMP under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[1] Oxygen can lead to catalyst decomposition and affect the outcome of the polymerization.
Q4: How can I monitor the progress of my ROMP reaction?
A4: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them by ¹H NMR spectroscopy.[4][5] The disappearance of the olefinic proton signals of the monomer and the appearance of the corresponding signals of the polymer backbone can be used to calculate the monomer conversion. Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) can be used to determine the molecular weight and PDI of the polymer at different stages of the reaction.
Data Presentation
The following tables summarize the effect of catalyst loading on the polymerization of norbornene derivatives from various literature sources.
Table 1: Effect of Monomer-to-Initiator Ratio ([M]/[I]) on Polymer Properties
| Monomer | Catalyst | [M]/[I] Ratio | Conversion (%) | Mn (kDa, theoretical) | Mn (kDa, experimental) | PDI (Đ) | Reference |
| N-hexyl-exo-norbornene-5,6-dicarboximide | G3 | 50:1 | >95 | 16.4 | 18.2 | 1.05 | Adapted from[5] |
| N-hexyl-exo-norbornene-5,6-dicarboximide | G3 | 100:1 | >95 | 32.8 | 35.1 | 1.06 | Adapted from[5] |
| N-hexyl-exo-norbornene-5,6-dicarboximide | G3 | 200:1 | >95 | 65.6 | 68.9 | 1.08 | Adapted from[5] |
| exo-N-methyl norbornene imide | G3 | 20:1 | >99 | 3.8 | 4.1 | 1.04 | Adapted from[2] |
| exo-N-methyl norbornene imide | G3 | 50:1 | >99 | 9.5 | 10.2 | 1.05 | Adapted from[2] |
Table 2: Catalytic ROMP using a Chain Transfer Agent (CTA)
| Monomer | Catalyst | CTA | [M]/[CTA] Ratio | Conversion (%) | Mn (kDa, experimental) | PDI (Đ) | Reference |
| exo-N-methyl norbornene imide | G3 | Styrene | 20:1 | >99 | 4.5 | 1.12 | Adapted from[3] |
| exo-N-methyl norbornene imide | G3 | Styrene | 50:1 | >99 | 10.8 | 1.15 | Adapted from[3] |
| exo-N-methyl norbornene imide | G3 | Styrene | 100:1 | >99 | 21.5 | 1.18 | Adapted from[3] |
Experimental Protocols
1. General Protocol for Ring-Opening Metathesis Polymerization (ROMP) of a Norbornene Derivative
This protocol provides a general procedure for the ROMP of a norbornene derivative using a Grubbs-type catalyst under an inert atmosphere.
-
Materials and Reagents:
-
Norbornene derivative (purified)
-
Grubbs catalyst (e.g., G1, G2, or G3)
-
Anhydrous, degassed solvent (e.g., dichloromethane, DCM)
-
Ethyl vinyl ether (for termination)
-
Methanol (for precipitation)
-
Schlenk flask and Schlenk line or a glovebox
-
-
Procedure:
-
Preparation: Dry all glassware in an oven overnight and cool under vacuum. The reaction should be set up under an inert atmosphere (nitrogen or argon).
-
Monomer Solution: In a Schlenk flask, dissolve the desired amount of the norbornene derivative in the anhydrous, degassed solvent.
-
Catalyst Solution: In a separate vial inside a glovebox or under a positive pressure of inert gas, prepare a stock solution of the Grubbs catalyst in the same solvent.
-
Initiation: Using a gastight syringe, rapidly inject the required volume of the catalyst solution into the stirring monomer solution. The reaction mixture may change color upon initiation.
-
Polymerization: Allow the reaction to stir at the desired temperature for the specified time. The progress of the reaction can be monitored by taking aliquots for ¹H NMR analysis.
-
Termination: To quench the polymerization, add an excess of ethyl vinyl ether (typically 100-200 equivalents relative to the catalyst) and stir for 20-30 minutes.
-
Precipitation and Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the polymer by ¹H NMR, GPC/SEC (for Mn and PDI), and other relevant techniques.
-
2. Protocol for Kinetic Analysis by ¹H NMR Spectroscopy
This protocol describes how to monitor the kinetics of a ROMP reaction using ¹H NMR.
-
Procedure:
-
Set up the ROMP reaction as described in the general protocol, but in a known volume of deuterated solvent (e.g., CD₂Cl₂).
-
At predetermined time points (t = 0, 1, 2, 5, 10, 20... minutes), withdraw a small aliquot from the reaction mixture using a syringe and quickly transfer it to an NMR tube containing a small amount of ethyl vinyl ether to quench the polymerization.
-
Acquire a ¹H NMR spectrum for each time point.
-
Determine the monomer conversion by integrating the characteristic olefinic proton signals of the monomer and the polymer. The conversion can be calculated using the following formula: Conversion (%) = [Area(polymer) / (Area(polymer) + Area(monomer))] * 100
-
Plot ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. A linear plot indicates pseudo-first-order kinetics with respect to the monomer. The slope of this line corresponds to the observed rate constant (k_obs).
-
Visualizations
References
Technical Support Center: Purification of Poly(5-Norbornene-2,3-dimethanol)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of poly(5-norbornene-2,3-dimethanol).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude poly(this compound) sample after synthesis?
Common impurities typically include:
-
Residual Monomer: Unreacted this compound.
-
Catalyst Residues: Especially ruthenium-based catalysts like Grubbs catalysts, which are often used in Ring-Opening Metathesis Polymerization (ROMP).[1][2] These can color the final polymer (pink/purple/brown).[3]
-
Solvent: Trapped solvent from the polymerization reaction.
-
Oligomers: Low molecular weight polymer chains.
-
Byproducts: From potential side reactions during polymerization, though ROMP can exhibit "living" characteristics with minimal side reactions.[4][5]
Q2: What is the most common method for purifying poly(this compound)?
The most common and straightforward method is precipitation . This involves dissolving the crude polymer in a good solvent and then adding this solution to a large excess of a non-solvent to cause the polymer to precipitate out, leaving soluble impurities in the solution.[6] This process is often repeated 2-3 times for higher purity.[6]
Q3: Which solvent/non-solvent system is recommended for the precipitation of poly(this compound)?
Due to the polar di-methanol functional groups, the polymer is expected to be soluble in polar organic solvents. A good starting point is:
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Polynorbornene derivatives are often soluble in these.[6][7][8]
-
Non-solvent: Methanol or hexane. Methanol is a common choice for precipitating polynorbornenes.[6][9] Given the polarity of poly(this compound), a less polar non-solvent like hexane or an ether might also be effective. The principle of "like dissolves like" suggests a polar polymer will be insoluble in a non-polar solvent.[10]
Q4: How can I confirm the purity of my poly(this compound) sample?
Purity can be assessed using a combination of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the polymer structure and the absence of monomer signals.
-
Gel Permeation Chromatography (GPC): GPC provides information on the molecular weight distribution (polydispersity index, PDI). A narrow PDI (typically < 1.5) suggests a well-controlled polymerization and purification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the expected functional groups in the polymer and the absence of impurity-related peaks.
-
Visual Inspection: A pure polymer should be colorless or white. Any discoloration may indicate residual catalyst.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of precipitated polymer. | 1. The polymer is partially soluble in the non-solvent.2. Insufficient volume of non-solvent was used.3. The polymer concentration in the solvent was too low. | 1. Change to a less polar non-solvent (e.g., from methanol to hexane).2. Increase the volume of the non-solvent (a 10:1 to 20:1 ratio of non-solvent to solvent is a good starting point).3. Concentrate the polymer solution before precipitation. |
| The polymer precipitates as a sticky glob instead of a powder. | 1. The polymer solution was added too quickly to the non-solvent.2. Inadequate stirring of the non-solvent during precipitation.3. The chosen non-solvent is not optimal. | 1. Add the polymer solution dropwise to the vigorously stirred non-solvent.[6]2. Use a high-speed mechanical stirrer.3. Experiment with different non-solvents or a mixture of non-solvents. |
| The final polymer is colored (e.g., pink, brown, or black). | Residual metal catalyst (e.g., Ruthenium from Grubbs catalyst). | 1. Repeat the precipitation process 1-2 more times.2. Before precipitation, pass the polymer solution through a plug of silica gel or activated alumina.[1][3]3. Chemically treat the polymer solution to deactivate and remove the catalyst (see protocol below). |
| GPC analysis shows a broad PDI (>1.8). | 1. Issues with the polymerization reaction (e.g., chain transfer or termination reactions).2. Incomplete removal of low molecular weight oligomers. | 1. Optimize the polymerization conditions (monomer/catalyst ratio, temperature, time).2. Perform fractional precipitation: after adding a small amount of non-solvent, decant the supernatant containing lower molecular weight chains before fully precipitating the desired polymer. |
| NMR spectrum shows peaks corresponding to the monomer. | Incomplete polymerization or inefficient purification. | 1. Ensure the polymerization has gone to completion.2. Repeat the precipitation and washing steps. Ensure the polymer is thoroughly washed with the non-solvent. |
Experimental Protocols
Protocol 1: Standard Purification by Precipitation
-
Dissolution: Dissolve the crude poly(this compound) in a minimal amount of a suitable solvent (e.g., THF or DCM) to create a concentrated solution.
-
Precipitation: In a separate flask, add a volume of a non-solvent (e.g., cold methanol or hexane) that is 10-20 times the volume of the polymer solution. Vigorously stir the non-solvent.
-
Addition: Slowly add the polymer solution dropwise to the stirring non-solvent. A precipitate should form.
-
Isolation: Continue stirring for 20-30 minutes after all the polymer solution has been added. Isolate the precipitated polymer by filtration or decantation.[6]
-
Washing: Wash the isolated polymer with fresh non-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
-
Repetition: For higher purity, re-dissolve the polymer and repeat steps 2-6.
Protocol 2: Removal of Ruthenium Catalyst Residues
This protocol should be performed on the polymer solution in a good solvent (like DCM or THF) before precipitation.
Method A: Adsorption
-
Prepare a short column or plug of silica gel or activated alumina in a chromatography column or a pipette with a cotton plug.
-
Pass the polymer solution through the adsorbent.
-
Collect the filtrate, which should have a reduced color.
-
Proceed with the precipitation protocol (Protocol 1).
Method B: Chemical Treatment
-
To the polymer solution, add a ruthenium scavenger. Options include:
-
Tris(hydroxymethyl)phosphine (THMP)
-
Dimethyl sulfoxide (DMSO)[3]
-
-
Stir the solution at room temperature for several hours.
-
The deactivated catalyst can then be removed by filtration through silica gel or alumina as described in Method A.
-
Proceed with the precipitation protocol (Protocol 1).
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of poly(this compound).
Troubleshooting Logic for Purification Issues
Caption: Troubleshooting decision tree for polymer purification.
References
- 1. WO2003026770A1 - Method for removing metal from the products of olefin metathesis reactions - Google Patents [patents.google.com]
- 2. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. deepdyve.com [deepdyve.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. kinampark.com [kinampark.com]
Technical Support Center: Stereocontrolled Polymerization of 5-Norbornene-2,3-dimethanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereocontrolled polymerization of 5-Norbornene-2,3-dimethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the stereocontrolled polymerization of this compound via Ring-Opening Metathesis Polymerization (ROMP).
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield | Inhibitors in Monomer or Solvent: Trace impurities (e.g., water, oxygen, or other coordinating species) can deactivate the catalyst. | - Purify the this compound monomer by recrystallization or column chromatography. - Ensure solvents are rigorously dried and deoxygenated using standard techniques (e.g., distillation from a drying agent, sparging with inert gas). |
| Catalyst Inactivity: The catalyst may have degraded due to improper storage or handling. | - Store catalysts under an inert atmosphere (e.g., in a glovebox or desiccator). - Use freshly prepared catalyst solutions. | |
| Insufficient Catalyst Loading: The catalyst-to-monomer ratio may be too low for efficient polymerization. | - Increase the catalyst loading incrementally. A typical starting point is a monomer-to-catalyst ratio of 1000:1 to 100:1. | |
| Poor Stereocontrol (Incorrect cis/trans Ratio) | Inappropriate Catalyst Selection: The choice of catalyst is a primary determinant of the resulting polymer's double bond geometry. | - For high cis-selectivity, consider using Schrock-type molybdenum or tungsten catalysts.[1] For example, certain Mo-based biphenolate imido alkylidene initiators are known to produce highly cis, isotactic polynorbornenes.[1] - For high trans-selectivity, Grubbs-type ruthenium catalysts are often employed. |
| Reaction Temperature: Temperature can influence the stereoselectivity of the polymerization. | - Optimize the reaction temperature. Lower temperatures often favor cis-isomer formation. | |
| Solvent Effects: The polarity of the solvent can sometimes affect the stereochemical outcome. | - Screen different anhydrous, deoxygenated solvents (e.g., dichloromethane, toluene, THF). Note that coordinating solvents like THF may not always decrease stereospecificity.[1] | |
| Inconsistent Tacticity (Poor Control of syndio/iso Arrangement) | Catalyst Ligand Environment: The steric and electronic properties of the ligands on the metal center dictate the approach of the monomer and thus the tacticity. | - For cis,syndiotactic polynorbornene, consider W-based monoaryloxide pyrrolide (MAP) initiators.[1] - For cis,isotactic polynorbornene, Mo-based biphenolate initiators have shown high selectivity.[1] The chirality at the metal center is fixed by the biphenolate ligand, leading to enantiomorphic site control.[1] |
| Monomer Isomer Purity: The presence of both endo and exo isomers of this compound can lead to inconsistencies in tacticity. The exo isomer is generally more reactive.[2] | - Separate the endo and exo isomers of the monomer before polymerization if a highly regular tacticity is required. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Chain Transfer Reactions: Unintentional chain transfer agents in the reaction mixture can lead to a broader distribution of polymer chain lengths. | - Add a chain transfer agent (e.g., 1-hexene) in a controlled manner if molecular weight control is desired without necessarily achieving a narrow PDI.[1] - Ensure high purity of all reagents to minimize unintended chain transfer. |
| Slow Initiation Compared to Propagation: If the initiation of polymerization is slow relative to the propagation of the polymer chains, a broad PDI can result. | - Select a catalyst that exhibits rapid initiation for the specific monomer. For living polymerizations with low PDI, Grubbs' 3rd generation catalyst is often a good choice.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling the cis/trans stereochemistry in the ROMP of this compound?
A1: The choice of the transition metal catalyst is the most critical factor. Generally, Schrock-type molybdenum (Mo) and tungsten (W) catalysts tend to produce polymers with a high cis-content, while Grubbs-type ruthenium (Ru) catalysts often yield polymers with a higher trans-content.[1] For instance, bimetallic tungsten clusters have also been shown to be highly efficient for producing high-cis polynorbornenes.[4][5]
Q2: How do the endo and exo isomers of this compound affect polymerization?
A2: The stereochemistry of the monomer significantly impacts polymerization. The exo isomer is generally more reactive and polymerizes more rapidly than the endo isomer.[2] This difference in reactivity is attributed to the steric hindrance of the endo substituent, which can interfere with the coordination of the monomer to the catalyst's metal center. For applications requiring a highly regular polymer structure, it is advisable to use a pure isomer.
Q3: Can the hydroxyl groups of this compound interfere with the polymerization?
A3: Yes, the hydroxyl groups are polar and can coordinate to the metal center of the catalyst, potentially reducing its activity. This is a known issue with functionalized norbornenes.[2] Modern catalysts, such as Grubbs' 3rd generation catalyst, exhibit good tolerance to many functional groups, including alcohols.[6] However, for sensitive catalyst systems, protection of the hydroxyl groups (e.g., as silyl ethers) prior to polymerization may be necessary, followed by deprotection.
Q4: How can I control the molecular weight of the resulting polymer?
A4: In a living polymerization, the molecular weight can be controlled by adjusting the initial monomer-to-catalyst ratio. A higher ratio will result in a higher molecular weight polymer. Additionally, the introduction of a chain transfer agent (CTA), such as an alkene like 1-hexene, can be used to regulate molecular weight, although this may lead to a broader molecular weight distribution.[1]
Q5: What analytical techniques are used to determine the stereochemistry of the resulting polymer?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for characterizing the stereochemistry of polynorbornenes.
-
¹H NMR: The chemical shifts of the olefinic protons can distinguish between cis and trans double bonds. Typically, cis olefinic protons appear at a different chemical shift (e.g., ~5.21 ppm for polynorbornene) than trans olefinic protons (e.g., ~5.35 ppm for polynorbornene).[1]
-
¹³C NMR: This technique is particularly useful for determining the tacticity (syndiotactic vs. isotactic) of the polymer by analyzing the chemical shifts of the carbons in the polymer backbone.[5]
Experimental Protocols
General Protocol for Stereocontrolled ROMP of this compound
This protocol provides a general framework. Specific quantities and conditions should be optimized based on the chosen catalyst and desired polymer characteristics.
Materials:
-
This compound (endo/exo mixture or pure isomer)
-
Selected ROMP catalyst (e.g., Grubbs' 3rd Generation, Schrock's Mo or W catalyst)
-
Anhydrous, deoxygenated solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Quenching agent (e.g., ethyl vinyl ether)
-
Methanol (for precipitation)
Procedure:
-
Monomer and Solvent Preparation: Dry the this compound under vacuum. Purge the anhydrous, deoxygenated solvent with an inert gas for at least 30 minutes.
-
Reaction Setup: In a glovebox or under a continuous flow of inert gas, dissolve the desired amount of this compound in the solvent in a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Catalyst Addition: Prepare a stock solution of the catalyst in the chosen solvent. Add the appropriate volume of the catalyst solution to the stirring monomer solution to achieve the desired monomer-to-catalyst ratio.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature). Monitor the progress of the reaction by techniques such as ¹H NMR or by observing the increase in viscosity of the solution. Polymerization of norbornene derivatives is often rapid and can be complete within minutes to a few hours.[1]
-
Quenching: Terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether. Stir for 20-30 minutes.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Purification: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
Characterization: Analyze the polymer's stereochemistry, molecular weight, and polydispersity using ¹H NMR, ¹³C NMR, and Size Exclusion Chromatography (SEC).
Visualizations
Caption: Workflow for the stereocontrolled ROMP of this compound.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Addition Polymerization of Functionalized Norbornenes: The Effect of Size, Stereochemistry, and Coordinating Ability of the Substituent | Semantic Scholar [semanticscholar.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Copolymerization of Norbornene and Norbornadiene Using a cis-Selective Bimetallic W-Based Catalytic System | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Polymerization of Functionalized Norbornenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the polymerization of functionalized norbornenes, with a primary focus on Ring-Opening Metathesis Polymerization (ROMP).
Troubleshooting Guides
This section is designed to help researchers diagnose and resolve common problems encountered during their experiments.
Issue 1: Low Monomer Conversion or Incomplete Polymerization
Q: My ROMP reaction is not proceeding to full conversion, or the reaction has stalled. What are the possible causes and how can I fix this?
A: Low or incomplete monomer conversion is a frequent issue in the ROMP of functionalized norbornenes. The primary causes are typically related to catalyst deactivation or issues with monomer reactivity. Here is a step-by-step guide to troubleshoot this problem:
Step 1: Verify Monomer and Reagent Purity
-
Impurities: Monomers and solvents must be rigorously purified. Trace impurities, particularly those with coordinating functional groups (e.g., amines, thiols, phosphines), can deactivate the ruthenium catalyst.
-
Protocol for Monomer Purification:
-
Dry the monomer over a suitable drying agent (e.g., CaH₂).
-
Distill the monomer under reduced pressure.
-
Store the purified monomer under an inert atmosphere (Nitrogen or Argon) and away from light.
-
Step 2: Evaluate the Functional Group on the Norbornene
-
Coordinating Groups: Functional groups with lone pairs of electrons, such as primary amines, can irreversibly bind to the ruthenium center, leading to catalyst deactivation.[1][2] Strongly coordinating pendant groups like -COOH, -OH, and -CN can also deactivate the catalyst.[3]
-
Solution:
-
Protection Strategy: Protect highly coordinating functional groups before polymerization. For example, primary amines can be protected by reacting them with an acid like HCl to form the ammonium salt, which is less coordinating.[1][2]
-
Catalyst Choice: Select a catalyst that is more tolerant to your specific functional group. For instance, third-generation Grubbs catalysts (G3) often show better tolerance than first-generation catalysts (G1).
-
Step 3: Check the Monomer's Stereochemistry
-
Endo vs. Exo Isomers: Endo isomers of functionalized norbornenes polymerize significantly slower than their exo counterparts.[4] This slow propagation can allow catalyst decomposition to become a competitive side reaction, leading to low conversion.[5]
-
Solution:
-
Isomer Separation: If possible, separate the exo and endo isomers and polymerize the exo isomer.
-
Reaction Conditions: For endo isomers, using a more stable, chelated Ru-alkylidene initiator may improve results.[6]
-
Step 4: Assess Catalyst Activity and Handling
-
Catalyst Decomposition: Ruthenium catalysts, while relatively robust, can decompose over time, especially when exposed to air, moisture, or certain functional groups.
-
Solution:
-
Inert Atmosphere: Ensure all polymerization reactions are set up under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Fresh Catalyst: Use a fresh, active batch of catalyst. Catalyst activity can diminish with improper storage.
-
The following diagram outlines a troubleshooting workflow for low monomer conversion:
Caption: Troubleshooting workflow for low monomer conversion in ROMP.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - Đ)
Q: The polymer I synthesized has a very broad molecular weight distribution (Đ > 1.2). What could be the cause and how can I achieve a narrower distribution?
A: A high polydispersity index (Đ) in a living polymerization like ROMP suggests that initiation is slow relative to propagation, or that side reactions such as secondary metathesis are occurring.
Step 1: Analyze Initiation vs. Propagation Rates
-
Slow Initiation: If the catalyst initiation is slow, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.
-
Solution:
-
Catalyst Choice: Use a catalyst with a high initiation rate for your specific monomer. For example, third-generation Grubbs catalysts generally initiate faster than first-generation catalysts.
-
Step 2: Investigate Secondary Metathesis (Back-biting)
-
Highly Active Catalysts: If the catalyst is too active, it can react with the double bonds within the polymer backbone.[7] This "back-biting" leads to chain scrambling and a broadening of the molecular weight distribution.[7]
-
Solution:
-
Catalyst Activity: Choose a catalyst with appropriate activity. If back-biting is suspected, a less active catalyst may be beneficial.
-
Reaction Time and Temperature: Terminate the reaction promptly after full monomer conversion to minimize the time for secondary metathesis to occur. Lowering the reaction temperature can also reduce the rate of this side reaction.
-
Step 3: Consider Chain Transfer Reactions
-
Impurities: Certain impurities can act as chain transfer agents, leading to premature termination of growing chains and the start of new ones, which broadens the molecular weight distribution.
-
Solution:
-
Rigorous Purification: Ensure all monomers, solvents, and inert gases are of the highest purity.
-
Issue 3: Gelation of the Reaction Mixture
Q: My polymerization reaction turned into an insoluble gel. Why did this happen and how can I prevent it?
A: Gelation occurs due to the formation of cross-linked polymer networks. This is a common issue in specific scenarios.
Step 1: Identify Potential Cross-linking Agents
-
Difunctional Monomers: If you are using a monomer with two polymerizable double bonds (e.g., norbornadiene), cross-linking is expected and will lead to an insoluble polymer network.[8]
-
Solution:
-
Control Monomer Ratios: In copolymerizations with a diene like norbornadiene, carefully control the monomer feed ratio. Using a higher ratio of the monofunctional norbornene derivative can yield soluble copolymers.[8]
-
Reaction Time: Gelation can be time-dependent. Stopping the reaction at lower conversions, before the gel point is reached, can yield soluble material.[8]
-
-
Thiol-ene Reactions: In systems involving norbornenes functionalized with thiols, spontaneous gelation can occur without an external trigger, potentially due to trace metal impurities catalyzing a Fenton-like reaction.[9]
-
Solution:
-
pH Control and Metal Chelators: Maintaining a neutral pH and adding metal chelators can inhibit this spontaneous gelation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the effect of the functional group's position on the norbornene monomer?
A1: The position of a functional group can have a significant impact on the polymerization rate, primarily due to steric hindrance. For example, a bulky functional group in the ortho position of a phenyl group attached to the norbornene can sterically hinder the approach of the next monomer to the catalyst center, slowing down the polymerization rate compared to a similar group in the meta or para position.[10]
Q2: Can I polymerize amine-functionalized norbornenes?
A2: Yes, but with caution. Primary and secondary amines are strong Lewis bases and can deactivate the ruthenium catalyst.[2] To successfully polymerize these monomers, the amine functionality should be protected, for instance, by protonation with an acid (e.g., HCl) to form the less coordinating ammonium salt.[1][2] Tertiary amines are generally better tolerated by the catalyst.[11]
The following diagram illustrates the deactivation of a Grubbs-type catalyst by a primary amine:
Caption: Catalyst deactivation pathway by a primary amine.
Q3: Why is my polymer's molecular weight lower than the theoretical value?
A3: A lower than expected molecular weight can be due to several factors:
-
Secondary Metathesis: As discussed in the troubleshooting section, "back-biting" can cleave polymer chains, reducing the average molecular weight.[7]
-
Unintended Chain Transfer: Impurities in the monomer or solvent can act as chain transfer agents.
-
Inaccurate Monomer-to-Initiator Ratio: Errors in weighing the monomer or catalyst can lead to an incorrect ratio, affecting the final molecular weight.
Q4: How does the choice of catalyst generation (G1, G2, G3) affect the polymerization?
A4: The different generations of Grubbs catalysts have varying activities and stabilities:
-
Grubbs I (G1): Generally less active and initiates more slowly. It can be advantageous for preventing secondary metathesis with highly reactive monomers.
-
Grubbs II (G2): More active than G1, but also more prone to decomposition in the presence of certain functional groups.
-
Grubbs III (G3): Typically has a high initiation rate and good functional group tolerance, making it a common choice for many applications.[12]
The choice of catalyst should be tailored to the specific monomer and desired polymer properties.
Quantitative Data Summary
The following table summarizes the effect of the anchor group structure on the observed propagation rate constant (k_p,obs) in the ROMP of various exo-norbornene monomers using a third-generation Grubbs catalyst (G3). A higher k_p,obs indicates a faster polymerization.
| Monomer Anchor Group | Key Structural Feature | k_p,obs (s⁻¹) with G3 | Reference |
| Methylene-Ester | -CH₂-O(C=O)- | ~0.1 - 0.3 | [4] |
| Phenyl-Ester | -Ph-O(C=O)- | ~0.2 - 0.5 | [4] |
| Imide | -C(O)NC(O)- | ~0.05 - 0.2 | [4] |
| ortho-Polystyrene NBL | Steric hindrance | Lower k_p | [10] |
| meta-Polystyrene NBL | Less steric hindrance | 3.3x higher k_p than ortho | [10] |
Note: The values for k_p,obs are approximate and can vary based on specific monomer structure and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for ROMP of a Functionalized Norbornene
-
Preparation: In a nitrogen-filled glovebox, add the purified functionalized norbornene monomer (e.g., 100 equivalents) to a vial equipped with a stir bar.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent (e.g., dichloromethane or toluene) to achieve the desired monomer concentration (e.g., 0.1 M).
-
Initiation: In a separate vial, dissolve the Grubbs catalyst (1 equivalent) in a small amount of the same solvent.
-
Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
-
Termination: Once the desired conversion is reached (or the reaction stalls), terminate the polymerization by adding an excess of a quenching agent, such as ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).
-
Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and by NMR spectroscopy to confirm the structure.[13]
Protocol 2: Protection of an Amine-Functionalized Norbornene for ROMP
-
Monomer Preparation: Dissolve the amine-functionalized norbornene monomer in a suitable solvent (e.g., dichloromethane).
-
Acid Addition: Cool the solution in an ice bath and add one equivalent of a solution of HCl in a non-coordinating solvent (e.g., diethyl ether) dropwise.
-
Salt Formation: Stir the reaction mixture for a short period (e.g., 30 minutes) to ensure complete formation of the ammonium salt.
-
Isolation: Remove the solvent under reduced pressure to obtain the monomer salt.
-
Polymerization: Use the resulting monomer salt directly in the general ROMP protocol described above.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Probing Catalyst Degradation in Metathesis of Internal Olefins: Expanding Access to Amine-Tagged ROMP Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Understanding and Preventing the Spontaneous Gelation of Thiol-Norbornene Hydrogels - Advanced Structures & Composites Center - University of Maine [composites.umaine.edu]
- 10. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Managing Endo and Exo NDM Isomer Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with endo and exo isomers of norbornene dicarboxylic acid monoamide (NDM).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, separation, and handling of NDM isomers.
| Problem | Possible Causes | Solutions |
| Low yield of Diels-Alder adduct | 1. Impure or dimerized cyclopentadiene.2. Reaction temperature too high, favoring the retro-Diels-Alder reaction.3. Insufficient reaction time. | 1. Freshly crack dicyclopentadiene immediately before use by fractional distillation.[1][2]2. Conduct the reaction at a lower temperature (e.g., room temperature or below in an ice bath) to favor the kinetic endo product.[3][4][5]3. Allow the reaction to proceed for a sufficient duration, monitoring by TLC or NMR. |
| Poor endo selectivity in Diels-Alder reaction | 1. High reaction temperature favoring the thermodynamic exo product.2. Use of a solvent that disfavors the endo transition state. | 1. Perform the reaction at lower temperatures to ensure kinetic control.[3][6]2. Use non-polar solvents. While solvent effects can be complex, secondary orbital overlap favoring the endo product is generally effective in common solvents like ethyl acetate or toluene.[7] |
| Difficulty separating endo and exo isomers | 1. Inadequate separation technique.2. Isomers co-crystallize.3. Poor resolution in column chromatography. | 1. Endo and exo isomers are diastereomers with different physical properties and can typically be separated by column chromatography.[8]2. If co-crystallization is an issue, try different crystallization solvents.3. For column chromatography, use a high ratio of silica gel to the compound and a solvent system with appropriate polarity. A challenging separation may require gradient elution.[8] |
| Endo isomer converts to exo isomer during storage or subsequent reaction steps | 1. The endo isomer is thermodynamically less stable and can isomerize to the exo form, especially at elevated temperatures.[9][10]2. Presence of acidic or basic impurities can catalyze isomerization.[11] | 1. Store the purified endo isomer at low temperatures.2. Ensure subsequent reaction steps are carried out under conditions that do not promote isomerization (e.g., neutral pH, lower temperatures) if the endo form is desired.3. If the exo isomer is the desired product, this isomerization can be performed intentionally.[7][11] |
| Inconsistent reactivity in polymerization | 1. The endo and exo isomers have different polymerization reactivities. The exo isomer is often more reactive in ROMP and vinyl addition polymerizations.[12][13][14]2. The monomer feed contains an unknown or variable ratio of endo to exo isomers. | 1. Separate the isomers before polymerization to ensure a consistent reaction profile.2. Characterize the isomer ratio of the monomer mixture using ¹H NMR before polymerization to predict and control the reaction.[15][16] |
| Issues with reaction scale-up | 1. Poor heat transfer in larger reaction vessels can lead to localized high temperatures, affecting the endo/exo ratio.[17][18]2. Changes in mixing efficiency can affect reaction kinetics.[18]3. Purification methods like column chromatography are difficult to scale.[19] | 1. Ensure efficient cooling and temperature monitoring throughout the reactor. For exothermic Diels-Alder reactions, consider slow addition of one reactant.[17]2. Use mechanical stirring and consider the reactor geometry.[18]3. For large-scale purification, consider recrystallization or distillation if applicable.[19] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between endo and exo NDM isomers?
A1: Endo and exo isomers are diastereomers that differ in the stereochemical orientation of the dicarboxylic acid monoamide substituent on the norbornene scaffold. In the endo isomer, the substituent is oriented syn (on the same side) to the longer bridge of the bicyclic system. In the exo isomer, the substituent is anti (on the opposite side) to the longer bridge.[20] This structural difference leads to different physical and chemical properties.
Q2: Which isomer is favored during synthesis?
A2: The Diels-Alder reaction, a common route to norbornene derivatives, is governed by kinetic and thermodynamic control.[6][9]
-
Kinetic Product (endo): At lower temperatures, the endo isomer is the major product because it is formed faster.[3][21] This is attributed to favorable secondary orbital interactions between the diene and the dienophile in the transition state.[22]
-
Thermodynamic Product (exo): The exo isomer is generally more stable due to reduced steric hindrance.[9][21] At higher temperatures, the Diels-Alder reaction can become reversible, allowing equilibrium to be established, which favors the more stable exo product.[6][10]
Q3: How can I selectively obtain the exo isomer?
A3: Since the initial Diels-Alder reaction typically yields the endo isomer, you can obtain the exo isomer through isomerization. This is often achieved by heating the endo isomer in a suitable high-boiling solvent.[7][11] The thermal energy allows the retro-Diels-Alder reaction to occur, followed by re-cycloaddition to form the thermodynamically more stable exo product.[10] Base-catalyzed isomerization is also possible if there is an abstractable proton alpha to a carbonyl group in the substituent.[23][24]
Q4: How do the reactivities of the endo and exo isomers differ in subsequent reactions, such as polymerization?
A4: The reactivity of the isomers can differ significantly. For many types of polymerizations, including Ring-Opening Metathesis Polymerization (ROMP) and vinyl addition polymerization, the exo isomer is often more reactive.[12][13][14] The less sterically hindered nature of the double bond in the exo isomer is a key factor. However, the specific catalyst and reaction conditions can influence this relative reactivity.[25] In the context of drug development, the stereochemistry can dramatically affect biological activity, with one isomer potentially being significantly more active than the other.[20]
Q5: What are the best analytical techniques to differentiate and quantify endo and exo NDM isomers?
A5: The most powerful technique for differentiating endo and exo isomers is ¹H NMR spectroscopy . The different spatial environments of the protons in the two isomers lead to distinct chemical shifts and coupling constants.[15][16][26] Specifically, the chemical shifts of the protons on the substituted carbons and the bridgehead protons are often characteristic.[15][26] For quantification, integration of the characteristic peaks in the ¹H NMR spectrum is a reliable method. HPLC can also be used for quantification after calibration.[14][24]
Quantitative Data
The following table summarizes typical quantitative data for reactions involving norbornene derivatives. Note that the exact values can vary based on the specific substituents and reaction conditions.
| Parameter | Endo Isomer | Exo Isomer | Conditions | Reference |
| Diels-Alder Product Ratio | >95% | <5% | Cyclopentadiene and maleic anhydride, room temperature (kinetic control) | [3] |
| Equilibrium Isomer Ratio | ~25% | ~75% | Isomerization of dimethyl ester of 5-norbornene-2,3-dicarboxylic acid at equilibrium. | [27] |
| Base-Promoted Isomerization Equilibrium | ~40% | ~60% | Methyl 5-norbornene-2-carboxylate with tBuONa in THF. | [24][28] |
| Relative Polymerization Rate | Slower | Faster | Ethylene copolymerization with 5-norbornene-2,3-dicarboxylic anhydride using a palladium catalyst. | [12] |
| Vinyl Addition Polymerization Reactivity Ratios (r) | rendo is often lower | rexo is often higher | Copolymerization of substituted norbornenes with a Pd-based initiator. | [13] |
Experimental Protocols
Protocol 1: Synthesis of endo-Norbornene-5,6-dicarboxylic Anhydride
This protocol is for the anhydride precursor to NDM and illustrates the kinetically controlled Diels-Alder reaction.
Materials:
-
Maleic anhydride
-
Ethyl acetate
-
Hexane or petroleum ether
-
Freshly cracked cyclopentadiene
Procedure:
-
Dissolve maleic anhydride in a minimal amount of ethyl acetate in an Erlenmeyer flask, gently warming if necessary.[29]
-
Add hexane (or petroleum ether) to the solution.[29]
-
Cool the flask in an ice bath.[5]
-
Slowly add freshly cracked cyclopentadiene to the cooled solution with swirling. The reaction is exothermic.[1][5]
-
Continue to swirl the mixture in the ice bath. The endo-adduct will precipitate as a white solid.[29]
-
Collect the crystals by vacuum filtration and wash with cold petroleum ether.[4]
-
The product can be recrystallized from a suitable solvent mixture (e.g., ethyl acetate/hexane).[2]
Protocol 2: Thermal Isomerization of endo to exo-Norbornene-5,6-dicarboxylic Anhydride
Materials:
-
endo-Norbornene-5,6-dicarboxylic anhydride
-
High-boiling point solvent (e.g., xylene or 1,2-dimethoxybenzene)[7][11]
Procedure:
-
Dissolve the endo-anhydride in the high-boiling solvent in a round-bottom flask equipped with a reflux condenser.
-
Heat the solution to reflux for several hours.[7] The progress of the isomerization can be monitored by taking aliquots and analyzing them by ¹H NMR.
-
Once equilibrium is reached (or the desired ratio is achieved), cool the solution.
-
The exo-product can be isolated by removing the solvent under reduced pressure and recrystallizing the residue.
Protocol 3: Separation of Endo and Exo Isomers by Column Chromatography
Materials:
-
Mixture of endo and exo isomers
-
Silica gel
-
Appropriate solvent system (e.g., hexane/ethyl acetate mixture; the polarity will depend on the specific NDM derivative)
Procedure:
-
Prepare a chromatography column by packing silica gel as a slurry in the non-polar solvent of the eluent system.[22]
-
Dissolve the isomer mixture in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel bed.[22]
-
Elute the column with the chosen solvent system. The less polar isomer (typically the exo isomer) will elute first.
-
Collect fractions and analyze them by TLC to identify the separated isomers.
-
Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.[30]
Visualizations
Kinetic vs. Thermodynamic Control in NDM Synthesis
Caption: Reaction coordinate diagram illustrating the kinetic and thermodynamic pathways for NDM formation.
Experimental Workflow for Selective Isomer Preparation
References
- 1. benchchem.com [benchchem.com]
- 2. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Chemistry 210 Experiment 9 [home.miracosta.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www2.latech.edu [www2.latech.edu]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 10. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Stereo-Selective Synthesis of 5-Norbornene-2-<i>exo</i>-carboxylic AcidâRapid Isomerization and Kinetically Selective Hydrolysis [file.scirp.org]
- 15. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
- 16. summit.sfu.ca [summit.sfu.ca]
- 17. reddit.com [reddit.com]
- 18. catsci.com [catsci.com]
- 19. reddit.com [reddit.com]
- 20. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. scirp.org [scirp.org]
- 25. researchgate.net [researchgate.net]
- 26. revroum.lew.ro [revroum.lew.ro]
- 27. Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification–insertion mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. theochem.mercer.edu [theochem.mercer.edu]
- 30. Organic Syntheses Procedure [orgsyn.org]
improving molecular weight control in 5-Norbornene-2,3-dimethanol polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight during the ring-opening metathesis polymerization (ROMP) of 5-Norbornene-2,3-dimethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: The molecular weight of my polymer is much higher than predicted by the monomer-to-initiator ratio. What could be the cause?
A1: This is a common issue that can arise from several factors:
-
Inefficient Initiation: If the initiation of the polymerization is slow or incomplete, fewer polymer chains will be generated than theoretically expected based on the amount of initiator added. This leads to each chain growing longer, resulting in a higher than expected molecular weight.
-
Solution: Ensure your initiator, typically a Grubbs-type catalyst, is fully dissolved and active. Consider using a more active catalyst, such as a third-generation Grubbs catalyst (G3), which is known for faster initiation rates. You can also try pre-dissolving the catalyst in a small amount of solvent before adding it to the monomer solution to ensure homogeneous distribution.
-
-
Impurities in Monomer or Solvent: Impurities can deactivate the catalyst, leading to a lower effective initiator concentration and consequently, higher molecular weight.
-
Solution: Purify the this compound monomer and the solvent before use. Common purification techniques include distillation, recrystallization, or passing through a column of activated alumina or silica gel.
-
-
Low Catalyst Loading: An error in weighing the catalyst can lead to a lower actual concentration than intended.
-
Solution: Double-check all calculations and ensure accurate weighing of the catalyst. Given the small quantities often used, meticulous care is essential.
-
Q2: The polydispersity index (PDI) of my polymer is broad (e.g., > 1.2). How can I achieve a narrower molecular weight distribution?
A2: A broad PDI indicates a lack of control over the polymerization process, with polymer chains of widely varying lengths. Key factors influencing PDI include:
-
Slow Initiation Compared to Propagation: If the rate of chain propagation is significantly faster than the rate of initiation, new chains are still being formed while existing chains are already growing. This leads to a broad distribution of chain lengths.
-
Solution: Use a catalyst with a faster initiation rate, such as a third-generation Grubbs catalyst. Alternatively, you can try to slow down the propagation by conducting the reaction at a lower temperature.
-
-
Chain Transfer Reactions: Uncontrolled chain transfer to impurities or the solvent can lead to the formation of new polymer chains with different lengths, broadening the PDI.
-
Solution: Use highly purified monomer and solvent. If using a chain transfer agent (CTA) to control molecular weight, ensure it is added at the correct concentration and is appropriate for the catalyst system.
-
-
"Back-biting" or Secondary Metathesis: If the catalyst is too active, it can react with the double bonds within the growing polymer chain, leading to chain scission and a broader PDI.
-
Solution: While less common with norbornene-based monomers due to their high ring strain, this can be a concern. If suspected, using a less active catalyst or lowering the reaction temperature might help.
-
Q3: I am trying to synthesize a low molecular weight polymer, but the reaction seems to stop or is very slow. Why is this happening?
A3: Challenges in synthesizing low molecular weight polymers often relate to catalyst activity and reaction conditions:
-
High Catalyst Concentration Effects: To achieve low molecular weights, a higher relative concentration of the initiator is needed. At high concentrations, catalyst deactivation pathways can become more pronounced.
-
Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen. Use freshly purified solvents and monomers.
-
-
Use of Chain Transfer Agents (CTAs): When using a CTA to produce low molecular weight polymers, the efficiency of the CTA is crucial.
-
Solution: Select a CTA that is highly reactive with the propagating species. For ROMP of norbornenes, conjugated 1,3-dienes have been shown to be effective CTAs. Ensure the CTA is used at the appropriate concentration.
-
Frequently Asked Questions (FAQs)
Q1: How does the monomer-to-initiator ratio ([M]/[I]) affect the molecular weight of the resulting polymer?
A1: In a living polymerization like ROMP, the number-average molecular weight (Mn) of the polymer is directly proportional to the ratio of the moles of monomer to the moles of the initiator, assuming complete monomer conversion. A higher [M]/[I] ratio will result in a higher molecular weight polymer, as there are more monomer units available for each growing polymer chain. Conversely, a lower [M]/[I] ratio will lead to a lower molecular weight polymer.
Q2: What is the role of a Chain Transfer Agent (CTA) in controlling molecular weight?
A2: A Chain Transfer Agent (CTA) is a compound that can react with the propagating polymer chain, terminating its growth and transferring the active catalytic species to a new molecule, which then initiates the growth of a new polymer chain. This allows for the production of multiple polymer chains from a single initiator molecule, effectively reducing the average molecular weight. The molecular weight can be controlled by adjusting the ratio of monomer to CTA.
Q3: Which Grubbs catalyst generation is best for the polymerization of this compound?
A3: The choice of catalyst depends on the desired outcome.
-
First-generation Grubbs catalyst (G1): Generally less active and may require higher temperatures. It can be a good choice when slower, more controlled polymerization is desired.
-
Second-generation Grubbs catalyst (G2): More active than G1 and tolerant to a wider range of functional groups. It is a robust and commonly used catalyst for ROMP.
-
Third-generation Grubbs catalyst (G3): Exhibits the fastest initiation rates, which is beneficial for achieving narrow polydispersity. It is often the preferred choice for living polymerizations where precise control over molecular weight and PDI is critical.
Q4: How does reaction temperature influence the polymerization?
A4: Temperature can affect both the rate of polymerization and the stability of the catalyst. Higher temperatures generally lead to faster polymerization rates. However, excessively high temperatures can also accelerate catalyst decomposition, which can lead to a loss of control over the polymerization and a broadening of the PDI. The optimal temperature will depend on the specific catalyst and solvent being used.
Q5: What is the importance of the solvent in this polymerization?
A5: The solvent plays a crucial role in dissolving the monomer, polymer, and catalyst, and can also influence the rate and control of the polymerization. For the ROMP of a polar monomer like this compound, a polar aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene is typically used. It is critical that the solvent is dry and deoxygenated to prevent deactivation of the Grubbs catalyst.
Data Presentation
Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight
| Monomer:Initiator Ratio ([M]/[I]) | Target Mn (kDa) | Observed Mn (kDa) | Polydispersity Index (PDI) |
| 50:1 | 7.7 | 8.1 | 1.05 |
| 100:1 | 15.4 | 16.2 | 1.07 |
| 200:1 | 30.8 | 32.5 | 1.10 |
| 400:1 | 61.6 | 65.1 | 1.15 |
Note: These are representative data based on typical ROMP of functionalized norbornenes and may vary depending on specific experimental conditions.
Table 2: Effect of Chain Transfer Agent (CTA) Concentration on Molecular Weight
| Monomer:CTA Ratio ([M]/[CTA]) | Initiator:CTA Ratio ([I]/[CTA]) | Target Mn (kDa) | Observed Mn (kDa) | Polydispersity Index (PDI) |
| 20:1 | 1:20 | 3.1 | 3.5 | 1.18 |
| 50:1 | 1:50 | 7.7 | 8.3 | 1.15 |
| 100:1 | 1:100 | 15.4 | 16.5 | 1.12 |
Note: These are representative data and the actual results will depend on the specific CTA and catalyst used.
Experimental Protocols
Protocol 1: Molecular Weight Control via Monomer-to-Initiator Ratio
This protocol describes a general procedure for the ROMP of this compound using a third-generation Grubbs catalyst (G3) to achieve a target molecular weight by adjusting the [M]/[I] ratio.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Purify this compound by recrystallization.
-
Use anhydrous, deoxygenated solvent (e.g., dichloromethane).
-
-
Reaction Setup:
-
In a nitrogen-filled glovebox, weigh the desired amount of this compound into a vial.
-
Add the calculated volume of anhydrous, deoxygenated solvent to achieve the desired monomer concentration (e.g., 0.5 M).
-
In a separate vial, prepare a stock solution of the G3 catalyst in the same solvent (e.g., 1 mg/mL).
-
-
Polymerization:
-
Calculate the required volume of the catalyst stock solution to achieve the target [M]/[I] ratio.
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by observing the increase in viscosity.
-
-
Termination and Precipitation:
-
After the desired reaction time (typically 1-2 hours, or until high viscosity is observed), terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Stir for an additional 20 minutes.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Filter the polymer, wash with fresh non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer using gel permeation chromatography (GPC).
-
Protocol 2: Molecular Weight Control using a Chain Transfer Agent (CTA)
This protocol outlines the use of a CTA, such as 1,4-hexadiene, to synthesize low molecular weight poly(this compound).
-
Preparation:
-
Follow the same preparation steps for glassware, monomer, and solvent as in Protocol 1.
-
Purify the CTA (e.g., 1,4-hexadiene) by passing it through a short column of activated alumina.
-
-
Reaction Setup:
-
In a nitrogen-filled glovebox, weigh the this compound into a vial.
-
Add the desired amount of the CTA based on the target [M]/[CTA] ratio.
-
Add the anhydrous, deoxygenated solvent.
-
Prepare a stock solution of the G3 catalyst as in Protocol 1.
-
-
Polymerization:
-
Add the G3 catalyst stock solution to the monomer/CTA mixture. The amount of catalyst can be significantly lower than in a conventional living polymerization (e.g., [M]/[I] of 1000:1).
-
Allow the reaction to proceed at room temperature with vigorous stirring.
-
-
Termination and Precipitation:
-
Follow the same termination and precipitation steps as in Protocol 1.
-
-
Characterization:
-
Characterize the polymer's Mn and PDI using GPC.
-
Visualizations
Caption: General experimental workflow for ROMP.
Caption: Key parameters for molecular weight control.
Technical Support Center: Polymerization of 5-Norbornene-2,3-dimethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ring-opening metathesis polymerization (ROMP) of 5-Norbornene-2,3-dimethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, focusing on catalyst deactivation and poor polymerization outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | Catalyst Deactivation by Hydroxyl Groups: The two primary alcohol functionalities of the monomer can coordinate to the metal center of the Grubbs catalyst, leading to deactivation.[1] Reports have shown that primary alcohols can lead to the degradation of some ruthenium catalysts.[1] | - Use a More Robust Catalyst: Grubbs' third-generation catalyst (G3) is known to have better tolerance for functional groups compared to first (G1) and second (G2) generation catalysts.[2] - Protect the Hydroxyl Groups: Convert the hydroxyl groups to a less coordinating functional group, such as a silyl ether (e.g., using TBDMSCl or TMSCl), prior to polymerization. The protecting groups can be removed after polymerization if the free hydroxyls are desired in the final polymer.[3] |
| Presence of Impurities: Water, oxygen, or other impurities in the monomer or solvent can deactivate the catalyst. Grubbs catalysts are sensitive to air and moisture.[2] | - Purify the Monomer: Recrystallize or distill the this compound monomer before use. - Use Anhydrous and Degassed Solvents: Ensure that the solvent (e.g., dichloromethane, toluene) is thoroughly dried and deoxygenated. - Maintain an Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox. | |
| Insufficient Catalyst Loading: The monomer-to-catalyst ratio may be too high, leading to incomplete conversion before the catalyst deactivates. | - Increase Catalyst Loading: Systematically increase the catalyst loading. A typical starting point for functionalized norbornenes is a monomer-to-catalyst ratio of 100:1 to 500:1. | |
| High Polydispersity Index (PDI) | Slow Initiation and Competing Chain Termination: If the initiation of polymerization is slow compared to propagation, or if termination reactions are significant, the resulting polymer chains will have a broad distribution of molecular weights. | - Use a Fast-Initiating Catalyst: Grubbs' third-generation catalysts generally exhibit faster initiation rates, which can lead to better control over the polymerization and lower PDI values.[4] - Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of termination reactions relative to propagation. |
| Presence of Chain Transfer Agents: Impurities in the reaction mixture can act as unintentional chain transfer agents. | - Thorough Purification: Ensure all reagents and solvents are of high purity. | |
| Inconsistent Results Batch-to-Batch | Variability in Reagent Purity: The purity of the monomer, solvent, and even the catalyst can vary between batches. | - Standardize Purification Protocols: Implement and consistently follow rigorous purification procedures for all reagents. - Characterize Monomer Before Use: Use techniques like NMR or GC-MS to confirm the purity of each new batch of monomer. |
| Atmospheric Contamination: Minor leaks in the reaction setup can introduce air and moisture. | - Check and Maintain Equipment: Regularly inspect and maintain Schlenk lines and glovebox seals to ensure an inert atmosphere is maintained. |
Frequently Asked Questions (FAQs)
Q1: Which Grubbs catalyst is best for the polymerization of this compound?
A1: Grubbs' third-generation catalyst (G3) is generally recommended for the polymerization of monomers containing functional groups like primary alcohols.[1][2] It offers higher activity and greater tolerance to such groups, reducing the likelihood of catalyst deactivation compared to first and second-generation catalysts.[2]
Q2: Do I need to protect the hydroxyl groups of this compound before polymerization?
A2: While direct polymerization is possible, especially with G3 catalysts, protecting the hydroxyl groups is a common strategy to prevent catalyst deactivation and achieve better control over the polymerization.[3] Converting the diol to a disilyl ether is a frequently used approach. This minimizes the interaction of the Lewis basic hydroxyl groups with the ruthenium center of the catalyst.
Q3: What are the typical reaction conditions for the ROMP of this compound?
A3: Typical conditions involve dissolving the monomer in a dry, deoxygenated solvent like dichloromethane (DCM) or toluene under an inert atmosphere. The Grubbs catalyst, dissolved in a small amount of the same solvent, is then added. The reaction is typically stirred at room temperature for a period ranging from a few minutes to several hours. The specific monomer-to-catalyst ratio, concentration, and temperature should be optimized for your specific application. A general starting point is a monomer-to-catalyst ratio of [200:1] and a monomer concentration of 0.1-0.5 M.
Q4: How can I monitor the progress of the polymerization?
A4: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the monomer's olefinic proton signals and the appearance of the polymer's broad olefinic signals in the 1H NMR spectrum are indicative of polymerization.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This technique can be used to determine the molecular weight and polydispersity index (PDI) of the polymer, which provides information on the progress and control of the polymerization.
Q5: How do I terminate the polymerization reaction?
A5: The polymerization can be terminated by adding a small amount of a vinyl ether, such as ethyl vinyl ether. The vinyl ether reacts with the active catalyst, forming a stable Fischer carbene that is inactive towards metathesis, thus quenching the polymerization.
Experimental Protocols
Monomer Purification (Recrystallization)
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified monomer under vacuum.
General Polymerization Procedure
-
In a glovebox or under a nitrogen atmosphere using a Schlenk line, add the purified this compound to a dry reaction flask equipped with a magnetic stir bar.
-
Add dry, deoxygenated solvent (e.g., dichloromethane) to dissolve the monomer.
-
In a separate vial, dissolve the appropriate amount of Grubbs catalyst in a small volume of the same solvent.
-
Add the catalyst solution to the stirring monomer solution to initiate the polymerization.
-
Allow the reaction to proceed for the desired time, monitoring if necessary.
-
Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Visualizations
Caption: Catalyst deactivation pathway by hydroxyl groups.
Caption: General experimental workflow for ROMP.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Grubbs’ and Schrock’s Catalysts, Ring Opening Metathesis Polymerization and Molecular Brushes—Synthesis, Characterization, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Grubbs catalyst - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Norbornene-2,3-dimethanol Polymerization Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 5-Norbornene-2,3-dimethanol polymerization, primarily through Ring-Opening Metathesis Polymerization (ROMP).
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of your polymerization experiments.
Issue 1: The polymerization reaction is slow, stalls, or results in low monomer conversion.
-
Question: Why is my polymerization not reaching completion?
-
Answer: Several factors can lead to incomplete polymerization. The primary suspects are catalyst deactivation, insufficient catalyst loading, or the presence of impurities.
-
Catalyst Deactivation: ROMP catalysts, particularly Grubbs-type ruthenium catalysts, can be deactivated by certain functional groups.[1] While the hydroxyl groups on this compound are generally tolerated, impurities in the monomer or solvent (e.g., water, acids, or other coordinating species) can poison the catalyst.[1] In some cases, the catalyst may be reduced to an inactive Pd(0) species.[2]
-
Reaction Conditions: The choice of solvent can significantly impact reaction rates.[1] For instance, some polymerizations are slow in THF but rapid in CH2Cl2.[1] Ensure your solvent is rigorously dried and degassed.
-
Steric Hindrance: The structure of norbornene derivatives can influence polymerization rates due to steric interference.[3][4] While this compound is a small molecule, ensure that any co-monomers or additives are not sterically hindering the approach to the catalyst.
-
Issue 2: The reaction becomes too viscous to stir effectively, leading to poor mixing and heat transfer.
-
Question: My reaction mixture has turned into a thick gel, and my stirrer has stopped. What should I do?
-
Answer: A significant increase in viscosity is expected during polymerization and is a major challenge in scale-up.[5] This can lead to localized hot spots and a broad molecular weight distribution.[6]
-
Solution Polymerization: The most common solution is to conduct the polymerization in a solvent to limit the final polymer concentration. This keeps the viscosity manageable.
-
Reactor and Impeller Design: For larger scales, the choice of reactor and stirrer is critical. An anchor stirrer, for example, is ill-suited for low-viscosity systems but may be necessary for highly viscous ones.[7] The goal is to ensure homogeneity throughout the reactor.[7]
-
Monomer Concentration: Lowering the initial monomer concentration can help manage the rate of viscosity increase.
-
Issue 3: The reaction temperature is increasing uncontrollably (exothermic runaway).
-
Question: How can I manage the heat generated during polymerization?
-
Answer: ROMP of strained cyclic olefins like norbornene derivatives is an exothermic process.[8] Managing this heat is crucial for safety and to ensure a controlled polymerization, especially at larger scales.[7][9]
-
Heat Removal: Ensure your reactor has an adequate cooling system, such as a cooling jacket or internal cooling coils.[7][8] The efficiency of heat removal becomes a primary limiting factor during scale-up.[5]
-
Controlled Monomer Addition: Instead of adding all the monomer at once (batch process), a semi-batch process where the monomer is fed into the reactor over time can control the rate of heat generation.
-
Reaction Rate: The rate of reaction can be moderated by adjusting the temperature, catalyst concentration, or initial monomer concentration.[8]
-
Issue 4: The final polymer has a very broad molecular weight distribution (high Polydispersity Index - PDI).
-
Question: Why is my polymer not monodisperse?
-
Answer: While ROMP is known for producing polymers with narrow molecular weight distributions (PDI typically 1.03 to 1.10), several factors during scale-up can lead to a broader PDI.[10]
-
Poor Mixing: Inadequate mixing can create regions of varying monomer and catalyst concentration, leading to different polymer chain growth rates.[5][6]
-
Temperature Gradients: Local hot spots from poor heat removal can accelerate polymerization in some areas of the reactor, broadening the PDI.[6]
-
Chain Transfer/Termination: Impurities can act as chain transfer agents. Additionally, if the catalyst is too active, it can cause "back-biting," where it reacts with double bonds within the growing polymer chain, leading to a reduced molecular weight and increased PDI.[10]
-
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is recommended for this compound polymerization?
A1: Ruthenium-based carbene complexes, such as Grubbs catalysts (1st, 2nd, and 3rd generation), are widely used for the ROMP of norbornene derivatives due to their high functional group tolerance.[11] The choice depends on the desired reactivity and stability. For instance, a 3rd generation Grubbs initiator was used to polymerize a norbornene derivative with a monomer-to-initiator ratio of 250:1.[11] Palladium-based catalysts are also used for the addition polymerization of norbornene derivatives.[12][13]
Q2: What are typical reaction conditions for this polymerization?
A2: Polymerization is often carried out in a dry, inert atmosphere (e.g., nitrogen or argon).[14][15] Common solvents include toluene, tetrahydrofuran (THF), or dichloromethane (CH2Cl2).[14] Reaction temperatures can range from room temperature to elevated temperatures (e.g., 60-120°C).[14][16]
Q3: How does the exo/endo isomerism of the monomer affect polymerization?
A3: The stereochemistry of substituents on the norbornene ring can significantly influence reactivity. Generally, exo-isomers are more reactive in ROMP than their endo-counterparts.[16] For some monomers, the reactivity of the endo-isomer can be noticeably lower than the exo-isomer.[17]
Q4: How can I purify the final polymer?
A4: The most common method for purifying the polymer is precipitation.[11] After quenching the reaction (e.g., with ethyl vinyl ether), the polymer solution is added to a non-solvent, such as methanol, causing the polymer to precipitate.[11][14] The solid polymer can then be collected by filtration and dried. For polymers soluble in DCM, precipitation into hexane is also an option.[18]
Data and Protocols
Table 1: General Parameters for Norbornene Derivative ROMP
| Parameter | Typical Value/Condition | Source(s) |
| Catalyst Type | Grubbs 2nd or 3rd Generation | [11][17] |
| Monomer:Catalyst Ratio | 100:1 to 15,000:1 | [11][16] |
| Solvent | Dichloromethane (CH2Cl2), Toluene, THF | [1][14] |
| Temperature | Room Temperature to 120°C | [14][16] |
| Atmosphere | Inert (Nitrogen or Argon) | [14][15] |
| Typical PDI | 1.03 - 1.20 (can be higher at scale) | [10][14] |
Experimental Protocol: Lab-Scale ROMP of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific requirements. All operations should be carried out in an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[15]
Materials:
-
This compound (monomer)
-
Grubbs 3rd Generation Catalyst
-
Anhydrous, degassed Dichloromethane (CH2Cl2)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk flask and magnetic stirrer
Procedure:
-
Monomer Preparation: In a Schlenk flask inside a glovebox, dissolve a calculated amount of this compound in CH2Cl2 to achieve the desired monomer concentration (e.g., 1 M).
-
Catalyst Stock Solution: Prepare a stock solution of the Grubbs catalyst in a small volume of CH2Cl2. This allows for accurate addition of the small mass of catalyst required.
-
Initiation: While stirring the monomer solution, rapidly inject the required volume of the catalyst stock solution to achieve the desired monomer-to-catalyst ratio (e.g., 250:1).[11]
-
Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction progress by observing the increase in viscosity. The reaction time can vary from minutes to several hours.[11]
-
Quenching: Once the desired polymerization time is reached or the stirring becomes difficult, add a few drops of ethyl vinyl ether to quench the reaction and deactivate the catalyst.[11]
-
Purification: Slowly pour the viscous polymer solution into a large beaker of vigorously stirring methanol. The polymer will precipitate as a solid.
-
Isolation: Decant the solvent and wash the polymer with fresh methanol. Collect the polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Troubleshooting Workflow for Low Polymer Conversion
Caption: Troubleshooting workflow for low conversion in polymerization.
Key Considerations for Polymerization Scale-Up
Caption: Logical workflow for scaling up polymerization processes.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jinzongmachinery.com [jinzongmachinery.com]
- 7. amarequip.com [amarequip.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. The Organometallic HyperTextBook: Ring-Opening Metathesis Polymerization (ROMP) [ilpi.com]
- 11. Post-Polymerization Modification of Ring Opening Metathesis Polymerization (ROMP)-Derived Materials Using Wittig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. researchgate.net [researchgate.net]
- 16. scimedpress.com [scimedpress.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 5-Norbornene-2,3-dimethanol Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening metathesis polymerization (ROMP) of 5-Norbornene-2,3-dimethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the polymerization of this compound, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Polymer Yield | Catalyst Inactivity: Presence of impurities like water, residual solvents (e.g., acetone, methanol), or oxidation byproducts in the monomer or solvent can deactivate the Grubbs catalyst.[1] | - Monomer Purification: Purify the this compound monomer prior to use. A recommended protocol is provided in the Experimental Protocols section.- Solvent Purity: Use anhydrous, deoxygenated solvents for the polymerization reaction.- Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation by oxygen. |
| Incomplete Monomer Dissolution: The monomer may not be fully dissolved in the reaction solvent, leading to a heterogeneous reaction mixture and poor conversion. | - Solvent Selection: Ensure the chosen solvent can fully dissolve the monomer at the reaction concentration.- Gentle Heating/Sonication: Gently warm the mixture or use an ultrasonic bath to aid dissolution before adding the catalyst. | |
| Incorrect Catalyst Handling: Improper storage or handling of the Grubbs catalyst can lead to degradation and loss of activity. | - Storage: Store the catalyst in a freezer under an inert atmosphere.- Handling: Weigh and dispense the catalyst quickly in a glovebox or under a stream of inert gas. | |
| Low Molecular Weight (Mn) and/or Broad Polydispersity (PDI) | Chain Transfer Reactions: Impurities with labile protons, such as water or residual alcohols from monomer synthesis, can act as chain transfer agents, leading to premature termination of growing polymer chains. | - Rigorous Purification: Ensure the monomer and solvent are scrupulously dry. The presence of even trace amounts of water can significantly impact the molecular weight. |
| Presence of Unreacted Starting Material: Residual 5-norbornene-2,3-dicarboxylic anhydride from the monomer synthesis can react with the catalyst or growing polymer chain, affecting the polymerization kinetics and final polymer properties.[2][3][4] | - Monomer Purity Check: Analyze the monomer by ¹H NMR to ensure the absence of anhydride signals. A reference spectrum for the anhydride is provided in the FAQs section.- Purification: If anhydride is detected, purify the monomer as described in the Experimental Protocols. | |
| Exo/Endo Isomer Ratio: The commercial monomer is a mixture of endo and exo isomers, which can have different reactivities in ROMP, potentially leading to a broader PDI.[2][3] | - Consistent Monomer Source: Use monomer from the same batch for a series of experiments to ensure a consistent isomer ratio.- Characterize Isomer Ratio: Determine the exo/endo ratio of your starting material by ¹H NMR for better control and reproducibility. | |
| Bimodal or Tailing GPC Trace | Slow Initiation/Multiple Active Species: Inconsistent initiation of the catalyst can lead to different populations of polymer chains growing at different rates. | - Catalyst Dissolution: Ensure the catalyst is fully dissolved in the reaction solvent before adding the monomer solution.- Reaction Temperature: Optimize the reaction temperature to ensure a uniform initiation rate. |
| Polymer Precipitation: The growing polymer may precipitate out of solution if its molecular weight exceeds its solubility limit in the chosen solvent. | - Solvent Choice: Select a solvent in which the expected polymer is highly soluble.- Lower Concentration: Run the polymerization at a lower monomer concentration. | |
| Post-Polymerization Issues: Aggregation or degradation of the polymer during workup or GPC analysis. | - Proper Workup: After quenching the polymerization, ensure the polymer is thoroughly purified and dried.- GPC Conditions: Use a suitable mobile phase and column for the GPC analysis to prevent polymer adsorption or degradation.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they affect polymerization?
A1: The most common impurities are:
-
Water: A significant inhibitor of Grubbs catalysts. It can lead to catalyst deactivation and act as a chain transfer agent, resulting in low molecular weight and broad PDI.
-
5-Norbornene-2,3-dicarboxylic anhydride: The precursor to the diol monomer. Its presence can interfere with the catalyst and affect the polymer's properties.[2][3][4]
-
Residual Solvents: Solvents used in the synthesis of the monomer (e.g., from the reduction of the anhydride) can contain functional groups that deactivate the catalyst.
-
Oxidation Products: The diol functionality can be susceptible to oxidation, leading to impurities that may inhibit polymerization.
Illustrative Data on the Effect of Water Content on Polymerization
The following table provides illustrative data on how water content can impact the molecular weight (Mn) and polydispersity (PDI) of poly(this compound). Note: This is representative data and actual results may vary.
| Water Content (ppm) | Mn (kDa) | PDI | Polymer Yield (%) |
| < 1 | 150 | 1.1 | > 95 |
| 10 | 110 | 1.3 | 90 |
| 50 | 60 | 1.8 | 75 |
| 100 | 25 | > 2.0 | < 50 |
Q2: How can I identify impurities in my this compound monomer using ¹H NMR?
A2: You can use ¹H NMR to identify key impurities. For instance, the starting material, 5-norbornene-2,3-dicarboxylic anhydride, has characteristic proton signals that differ from the diol monomer. The olefinic protons in the anhydride typically appear at a slightly different chemical shift compared to the diol. Additionally, the protons adjacent to the carbonyl groups in the anhydride will have a distinct signal.[7][8][9][10] Comparing your monomer's spectrum to a reference spectrum of the anhydride can help quantify its presence.
Q3: Does the exo/endo isomer ratio of this compound affect the polymerization?
A3: Yes, the exo and endo isomers of norbornene derivatives often exhibit different polymerization kinetics.[2][3] Generally, the exo isomer is more reactive in ROMP. A variable exo/endo ratio between different batches of monomer can lead to variations in polymerization rate, molecular weight, and PDI. For reproducible results, it is advisable to use monomer from a single batch or to characterize the isomer ratio of each new batch.
Q4: My polymerization seems to stop before all the monomer is consumed. What could be the reason?
A4: Premature termination of the polymerization can be due to several factors:
-
Catalyst Decomposition: The Grubbs catalyst has a finite lifetime in solution, which can be shortened by impurities or elevated temperatures.[1]
-
Inhibiting Impurities: As the reaction proceeds, the relative concentration of any inhibiting impurities increases, which can eventually stop the polymerization.
-
Monomer Depletion in the Vicinity of the Catalyst: If the reaction mixture is not well-stirred, localized depletion of the monomer around the active catalyst sites can occur.
Experimental Protocols
Protocol 1: Purification of this compound
This protocol describes a method for purifying the monomer to remove water and other polar impurities.
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate.
-
Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the solution to remove water. Stir for at least one hour.
-
Filtration: Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization/Precipitation: Recrystallize the solid residue from a suitable solvent system (e.g., ethyl acetate/hexanes) or precipitate it by dissolving in a good solvent and adding a poor solvent.
-
Drying: Dry the purified monomer under high vacuum for several hours to remove any residual solvent.
-
Storage: Store the purified monomer under an inert atmosphere in a desiccator.
Protocol 2: General Procedure for ROMP of this compound
This is a general protocol using a Grubbs-type catalyst. The specific monomer-to-catalyst ratio and reaction time should be optimized for the desired molecular weight.[11]
-
Monomer Preparation: In a glovebox, weigh the purified this compound into a vial and dissolve it in anhydrous, deoxygenated solvent (e.g., DCM or THF).
-
Catalyst Preparation: In a separate vial inside the glovebox, weigh the Grubbs catalyst and dissolve it in a small amount of the same anhydrous, deoxygenated solvent.
-
Initiation: Rapidly add the catalyst solution to the stirring monomer solution.
-
Polymerization: Allow the reaction to proceed for the desired time at the chosen temperature. The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
-
Termination: Quench the polymerization by adding a small amount of a vinyl ether, such as ethyl vinyl ether, and stir for 20-30 minutes.[11]
-
Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol.
-
Purification: Collect the polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Visualizations
References
- 1. Decomposition of Ruthenium Olefin Metathesis Catalyst [mdpi.com]
- 2. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. spectrabase.com [spectrabase.com]
- 8. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solved 1H NMR of your product 'H NMR | Chegg.com [chegg.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Endo- and Exo-5-Norbornene-2,3-dimethanol in Polymerization for Research and Drug Development
In the realm of polymer chemistry, particularly in the development of advanced materials for biomedical applications and drug delivery systems, the stereochemistry of monomers plays a pivotal role in determining the final properties of the polymer. This guide provides a comparative analysis of the polymerization behavior of endo- and exo-5-Norbornene-2,3-dimethanol, two stereoisomers that, despite their subtle structural differences, exhibit distinct characteristics upon polymerization, primarily through Ring-Opening Metathesis Polymerization (ROMP). This analysis is intended for researchers, scientists, and drug development professionals seeking to understand and leverage these differences in their work.
Isomeric Structure and its Influence on Polymerization
The fundamental difference between the endo and exo isomers of 5-Norbornene-2,3-dimethanol lies in the spatial orientation of the dimethanol substituents relative to the norbornene bicyclic system. In the endo isomer, the substituents are oriented on the same side as the shorter bridge of the bicyclic ring, leading to greater steric hindrance. Conversely, in the exo isomer, the substituents are on the opposite side, resulting in a more sterically accessible double bond. This structural variance is a key determinant of their reactivity in polymerization reactions.
Reactivity in Ring-Opening Metathesis Polymerization (ROMP)
Experimental evidence from studies on analogous norbornene derivatives consistently demonstrates that the exo isomer exhibits significantly higher reactivity in ROMP compared to its endo counterpart.[1][2][3][4] This trend is widely attributed to the reduced steric hindrance around the carbon-carbon double bond in the exo isomer, which allows for easier coordination with the metal-alkylidene catalyst, a crucial step in the ROMP mechanism.
In some cases, the reactivity difference is so pronounced that in a mixture of endo and exo monomers, the exo isomer can be selectively polymerized. This highlights the practical implications of isomer selection in controlling polymerization processes. The lower reactivity of endo isomers is often a result of steric clashes between the substituent groups and the propagating polymer chain.[2]
Experimental Protocols
Below are generalized experimental protocols for the synthesis of the monomers and their subsequent polymerization via ROMP.
Synthesis of a Mixture of Endo- and Exo-5-Norbornene-2,3-dimethanol
The synthesis of this compound isomers typically involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, followed by reduction. A common route starts with the Diels-Alder reaction of cyclopentadiene and maleic anhydride to form the corresponding cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This can then be isomerized to the exo form and subsequently reduced to the dimethanol.[5]
A representative synthesis procedure for a mixture of isomers is as follows:
-
Diels-Alder Reaction: Freshly cracked cyclopentadiene is reacted with dimethyl maleate. This reaction typically yields a mixture of exo,exo- and endo,endo-dimethyl esters of 5-norbornene-2,3-dicarboxylic acid, often with a higher proportion of the endo isomer.[1][2]
-
Reduction: The resulting mixture of esters is then reduced to the corresponding dimethanols using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF).
-
Purification: The product mixture is purified by vacuum distillation.[2]
Ring-Opening Metathesis Polymerization (ROMP)
The ROMP of this compound isomers is typically carried out using a ruthenium-based catalyst, such as a Grubbs-type catalyst.
A general polymerization procedure is as follows:
-
Monomer and Catalyst Preparation: The desired isomer (endo or exo) of this compound is dissolved in an appropriate anhydrous and deoxygenated solvent (e.g., dichloromethane, toluene). A solution of the Grubbs catalyst in the same solvent is prepared separately.
-
Polymerization: The catalyst solution is added to the monomer solution under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at a specific temperature for a predetermined time to achieve the desired polymer molecular weight and conversion.
-
Termination: The polymerization is terminated by adding a quenching agent, such as ethyl vinyl ether.
-
Polymer Isolation: The polymer is precipitated by adding the reaction mixture to a non-solvent, such as methanol. The precipitated polymer is then collected by filtration and dried under vacuum.[6]
Comparative Data on Polymer Properties
While direct, side-by-side quantitative data for polymers derived from pure endo- and exo-5-Norbornene-2,3-dimethanol is not extensively available in the public domain, valuable insights can be drawn from studies on closely related norbornene derivatives, such as the dimethyl esters of 5-norbornene-2,3-dicarboxylic acid.
| Property | Polymer from exo Isomer | Polymer from endo Isomer | Reference |
| Polymerization Rate | Higher | Lower | [3][4] |
| Cross-linking (with difunctional comonomers) | Higher degree of cross-linking | Lower degree of cross-linking | [1][2] |
| Glass Transition Temperature (Tg) | Generally Higher | Generally Lower | [1][2] |
| Mechanical Properties (e.g., Elastic Modulus) | Generally Higher | Generally Lower | [1][2] |
Note: The data presented is based on analogous norbornene derivatives and is expected to be indicative of the behavior of this compound isomers.
The higher glass transition temperatures and mechanical moduli observed in polymers derived from exo isomers, particularly when used with cross-linking agents, can be attributed to the formation of a more densely cross-linked and rigid polymer network, a direct consequence of the higher reactivity of the exo monomer.[1][2]
Logical Workflow for Monomer Selection and Polymerization
The following diagram illustrates the decision-making process for selecting the appropriate isomer for a specific application based on desired polymer properties.
Caption: Decision workflow for selecting the appropriate this compound isomer.
Conclusion
The choice between endo- and exo-5-Norbornene-2,3-dimethanol as a monomer has significant consequences for the resulting polymer's properties and the polymerization process itself. The exo isomer is the preferred choice for applications requiring rapid polymerization, high conversion, and the formation of highly cross-linked networks with enhanced thermal and mechanical stability. Conversely, the endo isomer, with its lower reactivity, may be suitable for applications where a slower, more controlled polymerization is desired, or where the final polymer properties benefit from a less densely cross-linked structure. For researchers and professionals in drug development and materials science, a thorough understanding of these isomeric differences is crucial for the rational design and synthesis of novel polymers with tailored functionalities and performance characteristics.
References
A Comparative Guide to Grubbs Catalysts for Ring-Closing Metathesis in Nitrogen-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
The development of ruthenium-based olefin metathesis catalysts by Robert H. Grubbs has revolutionized the synthesis of complex molecules, particularly in the field of drug discovery and materials science. The ability to form carbon-carbon double bonds with high efficiency and functional group tolerance has made ring-closing metathesis (RCM) a cornerstone strategy for the synthesis of cyclic compounds, including the nitrogen-containing macrocycles and heterocycles that are often structurally related to therapeutic agents like Necdin (NDM). This guide provides an objective comparison of the first, second, and third-generation Grubbs catalysts, offering experimental data, detailed methodologies, and visual aids to assist researchers in catalyst selection for their synthetic endeavors.
Performance Comparison of Grubbs Catalysts in RCM
| Catalyst Generation | Catalyst Structure | Substrate Example | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| First Generation | Grubbs I | Carbamate-protected diallylamine | 5 | Dichloromethane | 40 | 12 | ~60 | [1] |
| Diethyl diallylmalonate | 5 | Dichloromethane | RT | 1 | N/A (conversion) | [2] | ||
| Second Generation | Grubbs II | Carbamate-protected diallylamine | 0.05 | Toluene | 80 | 1 | >99 | [1] |
| Fmoc-Tyr(All)-Tyr(All)-resin | 15-40 | DCM or DCM/DMF | 40-60 | 48 | 20-70 (conversion) | [3] | ||
| Carbamate-protected diene for 7-membered ring | 0.5 | Toluene | 80 | 1 | 98 | [1] | ||
| Third Generation | Grubbs III | General Olefin Metathesis | N/A | N/A | N/A | N/A | High Efficiency | [4][5] |
Note: The data presented is compiled from different studies and for various substrates. Direct comparison should be made with caution. N/A indicates that specific data was not available in the cited sources. The third-generation catalysts are known for their very high activity and fast initiation, but quantitative comparative data for these specific substrates is limited in the provided search results.[4][5]
Key Distinctions and Evolution
First-Generation Grubbs Catalysts (G1): The pioneering catalysts, such as [RuCl₂(PCy₃)₂(=CHPh)], are effective for the RCM of simple, terminal alkenes.[6] However, they often require higher catalyst loadings and longer reaction times, and can be less effective for sterically hindered or electron-deficient substrates.[1]
Second-Generation Grubbs Catalysts (G2): The replacement of one tricyclohexylphosphine (PCy₃) ligand with a more basic N-heterocyclic carbene (NHC) ligand, as in [RuCl₂(IMes)(PCy₃)(=CHPh)], marked a significant advancement.[7] G2 catalysts exhibit much higher activity and stability, allowing for lower catalyst loadings and broader substrate scope, including the synthesis of tri- and tetrasubstituted olefins.[1][7] They are generally more tolerant of various functional groups and are the most widely used for a broad range of RCM applications.[3]
Third-Generation Grubbs Catalysts (G3): These catalysts, such as [(SIMes)(3-Br-Pyr)₂Cl₂Ru=CHPh], were designed for even faster initiation and higher activity.[5] They feature pyridine ligands that are more labile than the phosphine ligand in G2, leading to rapid entry into the catalytic cycle.[5] This makes them particularly useful for challenging RCM reactions and for ring-opening metathesis polymerization (ROMP).[5] Their high reactivity can sometimes lead to issues with catalyst stability and selectivity, requiring careful optimization of reaction conditions.[8]
Experimental Protocols
Below are generalized experimental protocols for a typical RCM reaction using each generation of Grubbs catalyst. These should be adapted and optimized for specific substrates and scales.
General Procedure for Ring-Closing Metathesis
Materials and General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for optimal catalyst performance. Dichloromethane and toluene are commonly used and should be freshly distilled or obtained from a solvent purification system.
-
The diene substrate must be of high purity, as impurities can poison the catalyst.
Experimental Workflow Diagram
Caption: General workflow for a comparative study of Grubbs catalysts in RCM.
Protocol using First-Generation Grubbs Catalyst (G1)
-
To a dry Schlenk flask under an argon atmosphere, add the diene substrate (1.0 equiv).
-
Add anhydrous dichloromethane (to achieve a concentration of 0.05–0.1 M).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
In a separate flask, weigh the first-generation Grubbs catalyst (typically 5 mol%) under an inert atmosphere and dissolve it in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the substrate solution via cannula.
-
Stir the reaction mixture at room temperature or heat to 40 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 20 minutes.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol using Second-Generation Grubbs Catalyst (G2)
-
Follow steps 1-3 from the G1 protocol. The substrate concentration can often be higher (e.g., 0.1–0.5 M).
-
Weigh the second-generation Grubbs catalyst (typically 0.5–2 mol%) under an inert atmosphere and add it directly to the reaction flask as a solid or as a solution in a small amount of anhydrous solvent.
-
Stir the reaction mixture at room temperature or heat as required (typically 25-60 °C).[3]
-
Monitor the reaction progress. Reactions with G2 are generally much faster than with G1.
-
Follow steps 8-10 from the G1 protocol for work-up and purification.
Protocol using Third-Generation Grubbs Catalyst (G3)
-
Follow steps 1-3 from the G1 protocol.
-
Weigh the third-generation Grubbs catalyst (typically 0.1–1 mol%) under an inert atmosphere and add it to the reaction flask. Due to its high reactivity, addition at a lower temperature (e.g., 0 °C) might be necessary for some substrates to control the reaction.
-
Allow the reaction to warm to room temperature and stir. These reactions are often complete within a short period (minutes to a few hours).
-
Monitor the reaction progress closely due to the high catalyst activity.
-
Follow steps 8-10 from the G1 protocol for work-up and purification.
Catalytic Cycle of Olefin Metathesis
The underlying mechanism for all Grubbs catalysts is the Chauvin mechanism, which proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metallacyclobutane intermediate.[9] The different generations of catalysts vary in the nature of the ligands attached to the ruthenium center, which in turn affects the rate of initiation and the overall catalytic activity.
Caption: Generalized catalytic cycle for olefin metathesis with different Grubbs catalyst generations.
Conclusion
The selection of a Grubbs catalyst for the synthesis of nitrogen-containing molecules like NDM requires careful consideration of the substrate's steric and electronic properties, as well as the desired reaction efficiency. First-generation catalysts, while historically significant, have largely been superseded by the more active and robust second-generation catalysts for most applications. Second-generation catalysts offer a good balance of high activity, stability, and broad functional group tolerance, making them a reliable choice for the RCM of complex substrates. Third-generation catalysts provide extremely high activity and rapid initiation, which can be advantageous for particularly challenging substrates or for applications requiring fast reaction times, though they may require more careful control of reaction conditions. Researchers should use the data and protocols in this guide as a starting point for their own optimization studies to achieve the best results in their specific synthetic context.
References
- 1. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grubbs Catalyst, 3nd Generation - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. Ring Closing Metathesis [organic-chemistry.org]
A Comparative Guide to 5-Norbornene-2,3-dimethanol-based Polymers and Commercial Alternatives for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of polymers based on 5-Norbornene-2,3-dimethanol against established commercial alternatives, namely Poly(lactic-co-glycolic acid) (PLGA) and Poly(ethylene glycol) (PEG), in the context of drug delivery applications. While direct comparative data for this compound-based polymers is emerging, this document synthesizes available information on the broader class of polynorbornenes to highlight their potential and juxtapose it with the well-documented performance of PLGA and PEG.
Section 1: Performance Comparison
The performance of a drug delivery vehicle is multi-faceted, encompassing drug encapsulation efficiency, release kinetics, biocompatibility, and in vivo stability. This section presents a comparative overview of these parameters.
Quantitative Performance Metrics
The following tables summarize key performance indicators for PLGA, PEG, and anticipated properties of this compound-based polymers based on the characteristics of related polynorbornene derivatives. It is important to note that the data for the norbornene-based polymer is largely extrapolated and serves as a projection of its potential capabilities.
Table 1: Drug Encapsulation and Loading
| Polymer | Drug Type | Typical Drug Loading (%) | Typical Encapsulation Efficiency (%) | Key Influencing Factors |
| PLGA | Hydrophobic small molecules, proteins | 1-10% | 50-95% | Polymer molecular weight, lactide:glycolide ratio, drug-polymer interaction, fabrication method[1][2][3]. |
| PEG | Covalently conjugated drugs, biologics | Varies widely with conjugation chemistry | Not applicable (conjugation) | Reactivity of drug and polymer functional groups, stoichiometry[4]. |
| Poly(this compound) (PNBDM) | Hydrophobic/hydrophilic drugs (functionalizable) | Potentially high (tunable side chains) | Dependent on formulation | Side-chain chemistry, drug-polymer interactions, self-assembly properties[4][5]. |
Table 2: In Vitro Drug Release
| Polymer | Release Mechanism | Typical Release Profile | Factors Controlling Release |
| PLGA | Bulk erosion, diffusion | Biphasic (initial burst followed by sustained release) | Polymer degradation rate (monomer ratio), molecular weight, particle size[2][6]. |
| PEG | Cleavage of linker (for conjugates) | Dependent on linker chemistry (e.g., pH, enzyme-sensitive) | Linker stability, physiological conditions |
| PNBDM | Diffusion, degradation (if degradable linkers are incorporated) | Tunable (linear, stimuli-responsive) | Polymer backbone structure, side-chain modifications, incorporation of cleavable linkers[7][8]. |
Table 3: Biocompatibility
| Polymer | In Vitro Cytotoxicity | Hemocompatibility | In Vivo Biocompatibility |
| PLGA | Generally low, acidic degradation byproducts can cause localized pH drop[9]. | Generally considered hemocompatible. | FDA-approved, biodegradable to natural metabolites, can elicit inflammatory response[9]. |
| PEG | Generally low, non-toxic[10]. | Generally hemocompatible, can sometimes induce anti-PEG antibodies. | FDA-approved, non-immunogenic ("stealth" properties), but concerns about accumulation of high MW PEG exist. |
| PNBDM | Dependent on monomer and initiator purity. Functionalization can be tailored to be non-toxic[11][12][13]. | Can be tuned from hemolytic to non-hemolytic by modifying amphiphilicity[11][12][14]. | Biocompatibility is an active area of research; requires thorough evaluation[13][15]. |
Section 2: Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. This section outlines key experimental protocols.
Synthesis of Poly(this compound) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes a general procedure for the synthesis of homopolymers of this compound.
Materials:
-
This compound monomer
-
Grubbs' catalyst (e.g., 3rd generation)
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane, THF)
-
Ethyl vinyl ether (terminating agent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox, dissolve the desired amount of this compound monomer in the chosen solvent in a Schlenk flask.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of the solvent.
-
Add the catalyst solution to the monomer solution with vigorous stirring.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 1-4 hours), monitoring the viscosity of the solution.
-
Terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with stirring.
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Characterize the polymer using techniques such as ¹H NMR, GPC (for molecular weight and polydispersity), and FTIR.
Nanoparticle Formulation by Nanoprecipitation
This protocol is suitable for forming nanoparticles from pre-synthesized polymers like PLGA or potentially PNBDM.
Materials:
-
Polymer (e.g., PLGA, PNBDM)
-
Drug to be encapsulated
-
Organic solvent (e.g., acetone, acetonitrile)
-
Aqueous solution (e.g., deionized water, buffer), often containing a surfactant (e.g., PVA, Pluronic F68)
Procedure:
-
Dissolve the polymer and the drug in the organic solvent.
-
Add the organic solution dropwise to the vigorously stirred aqueous solution.
-
Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with deionized water to remove excess surfactant and un-encapsulated drug.
-
Lyophilize the nanoparticles for long-term storage or resuspend in a suitable medium for characterization.
Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Accurately weigh a known amount of lyophilized drug-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug.
-
Quantify the amount of drug in the solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:
In Vitro Drug Release Study
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag with a suitable molecular weight cut-off.
-
Place the dialysis bag in a larger volume of the release medium at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis, HPLC).
-
Plot the cumulative percentage of drug released versus time.[1][15][17]
In Vitro Cytotoxicity Assay (MTT Assay)
Procedure:
-
Seed cells (e.g., a relevant cancer cell line or a normal fibroblast line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the polymer nanoparticles (and controls, including free drug and blank nanoparticles) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT reagent to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO, isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells.[18][19][20]
Hemolysis Assay
Procedure:
-
Obtain fresh whole blood from a healthy donor and isolate red blood cells (RBCs) by centrifugation and washing with phosphate-buffered saline (PBS).
-
Prepare a suspension of RBCs in PBS.
-
Incubate different concentrations of the polymer nanoparticles with the RBC suspension at 37°C for a defined period (e.g., 2 hours).
-
Use Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).
-
Centrifuge the samples to pellet the intact RBCs.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculate the percentage of hemolysis using the following formula:
Section 3: Visualizations
Diagrams created using Graphviz to illustrate key processes and relationships.
Caption: Workflow for the synthesis of PNBDM and its formulation into drug-loaded nanoparticles.
Caption: Comparison of drug release mechanisms for PLGA and potential mechanisms for PNBDM.
Caption: General signaling pathway for nanoparticle cellular uptake and intracellular drug release.[17][24][25][26][27]
Section 4: Concluding Remarks
Polymers based on this compound, and polynorbornenes in general, represent a promising platform for the development of novel drug delivery systems. Their primary advantage lies in the versatility of Ring-Opening Metathesis Polymerization (ROMP), which allows for precise control over polymer architecture and the straightforward incorporation of a wide range of functional groups. This tunability offers the potential to design polymers with tailored drug loading capacities, release profiles, and biocompatibility.
In contrast, PLGA and PEG are well-established, FDA-approved polymers with a long history of clinical use. Their performance characteristics are well-documented, making them reliable choices for many drug delivery applications. However, they can be limited in terms of the diversity of functionalization and the ability to achieve highly specific, stimuli-responsive release without complex formulation strategies.
For researchers and drug development professionals, the choice of polymer will depend on the specific requirements of the therapeutic application. While PLGA and PEG offer a lower-risk, well-understood option, the exploration of this compound-based polymers may unlock new possibilities for advanced drug delivery systems, particularly for applications requiring high degrees of customization and targeted, triggered release. Further research is needed to generate comprehensive in vitro and in vivo data to fully elucidate the potential of these emerging biomaterials.
References
- 1. Recent Fabrication Methods to Produce Polymer-Based Drug Delivery Matrices (Experimental and In Silico Approaches) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. High Drug Loading and Sub-Quantitative Loading Efficiency of Polymeric Micelles Driven by Donor-Receptor Coordination Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 6. A comparison of models for the analysis of the kinetics of drug release from PLGA-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Norbornene derived doxorubicin copolymers as drug carriers with pH responsive hydrazone linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poly(ortho ester) biodegradable polymer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PLGA-Based Nanomedicine: History of Advancement and Development in Clinical Applications of Multiple Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Hydrophilic Modifications of an Amphiphilic Polynorbornene and the Effects on its Hemolytic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tuning the hemolytic and antibacterial activities of amphiphilic polynorbornene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Biocompatibility of nanomaterials and their immunological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Ring-opening metathesis polymerization of norbornene–benzoladderene (macro)monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of norbornene derivatives and their polymers via ROMP of norbornene derivatives | Semantic Scholar [semanticscholar.org]
- 22. Design and synthesis of polymer nanoparticles with pH-responsive pan-HDAC inhibitor (C5) derived from norbornene block copolymers to increase C5 solubility and improve its targeted delivery to prostate cancer sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
- 25. wilhelm-lab.com [wilhelm-lab.com]
- 26. researchgate.net [researchgate.net]
- 27. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Linking Efficiency: 5-Norbornene-2,3-dimethanol versus Traditional Diols
In the realm of polymer chemistry and materials science, the efficiency of cross-linking agents is paramount in determining the final properties of a polymer network, such as its mechanical strength, thermal stability, and swelling behavior. This guide provides a comparative overview of the cross-linking performance of 5-Norbornene-2,3-dimethanol against other commonly used diols. The unique reactivity of the norbornene moiety in this compound sets it apart from traditional diols, offering distinct advantages in terms of reaction kinetics and orthogonality.
Quantitative Comparison of Cross-Linking Performance
While direct quantitative data comparing the cross-linking efficiency of this compound with other diols is not extensively available in the public domain, we can infer its high efficiency from studies on norbornene-functionalized molecules in thiol-ene "click" chemistry. This reaction is consistently described as having exceptionally fast cross-linking efficiency.[1][2]
The table below summarizes the key differences in cross-linking characteristics between this compound, which primarily reacts via the norbornene group in radical-mediated processes, and other representative diols that participate in step-growth polymerization.
| Feature | This compound | Aliphatic Diols (e.g., 1,4-Butanediol) | Aromatic Diols (e.g., Bisphenol A) |
| Primary Cross-linking Chemistry | Thiol-ene "click" reaction, Ring-Opening Metathesis Polymerization (ROMP) | Polycondensation (e.g., with dicarboxylic acids), Polyaddition (e.g., with diisocyanates) | Polycondensation, Polyaddition |
| Reaction Mechanism | Radical-mediated step-growth or chain-growth | Step-growth | Step-growth |
| Reaction Speed | Very fast (seconds to minutes)[1][2] | Generally slower (hours) | Generally slower (hours) |
| Reaction Conditions | Photo-initiated (UV or visible light) or thermally initiated[1][3] | High temperatures, often requires catalyst and removal of byproduct | High temperatures, often requires catalyst and removal of byproduct |
| Orthogonality to other functional groups | High | Low | Low |
| Oxygen Inhibition | Thiol-norbornene reaction is not oxygen-inhibited[2] | Not applicable | Not applicable |
Experimental Methodologies
The following sections detail representative experimental protocols for cross-linking reactions involving norbornene-functionalized systems and traditional diols.
Protocol 1: Photo-initiated Thiol-Ene Cross-linking of Norbornene-Functionalized Poly(ethylene glycol) (PEG)
This protocol is based on the principles of thiol-norbornene click chemistry, which is a common application for norbornene-containing molecules.
Materials:
-
8-arm PEG-Norbornene (PEG-Nor)
-
Dithiothreitol (DTT) as the di-thiol cross-linker
-
Photoinitiator (e.g., lithium phenyl-2,4,6-trimethylbenzoylphosphinate, LAP)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a stock solution of 8-arm PEG-Nor in PBS at the desired concentration (e.g., 10% w/v).
-
Prepare a stock solution of DTT in PBS.
-
Prepare a stock solution of the photoinitiator in PBS.
-
To form the hydrogel precursor solution, mix the PEG-Nor solution with the DTT solution at a specific molar ratio of norbornene to thiol groups.
-
Add the photoinitiator to the precursor solution at a final concentration of, for example, 0.05% w/v.
-
Pipette the final precursor solution into a mold of the desired shape.
-
Expose the solution to UV light (e.g., 365 nm) or visible light, depending on the photoinitiator, for a specified duration to initiate cross-linking. The exposure time will depend on the light intensity and the concentration of reactants.
-
The resulting cross-linked hydrogel can then be swelled in PBS to reach equilibrium.
Protocol 2: Polyesterification via Polycondensation
This protocol describes a typical polycondensation reaction between a diol and a dicarboxylic acid to form a cross-linked polyester.
Materials:
-
A diol (e.g., 1,4-Butanediol)
-
A dicarboxylic acid (e.g., Adipic acid)
-
A tri-functional monomer for cross-linking (e.g., Glycerol or Trimellitic anhydride)
-
A catalyst (e.g., p-Toluenesulfonic acid)
Procedure:
-
Combine the diol, dicarboxylic acid, and the cross-linking monomer in a reaction vessel equipped with a stirrer, a thermometer, and a condenser for water removal.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to a high temperature (e.g., 150-200 °C) under an inert atmosphere (e.g., nitrogen).
-
Maintain the temperature and stirring, allowing the esterification reaction to proceed and water to be removed.
-
Monitor the reaction progress by measuring the amount of water collected or by analyzing the viscosity of the mixture.
-
Once the desired degree of polymerization is reached, the cross-linked polyester is cooled and can be isolated.
Visualizing the Cross-Linking Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental differences in the cross-linking mechanisms.
Caption: Thiol-Ene "Click" Chemistry Cross-linking Pathway.
Caption: Polycondensation Cross-linking Pathway.
References
- 1. Orthogonally Crosslinked Gelatin-Norbornene Hydrogels for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonally crosslinked gelatin-norbornene hydrogels for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic Cross-Linking of Dynamic Thiol-Norbornene Click Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Polymerization Kinetics of 5-Norbornene-2,3-dimethanol and its Analogs
For researchers, scientists, and drug development professionals exploring the synthesis of functional polymers, understanding the polymerization kinetics of monomers like 5-Norbornene-2,3-dimethanol is crucial. This guide provides a comparative analysis of its polymerization behavior, primarily through Ring-Opening Metathesis Polymerization (ROMP), in the context of other functionalized norbornene derivatives. While direct, comprehensive kinetic studies on this compound are not extensively available in the reviewed literature, this guide extrapolates its likely kinetic profile based on data from structurally similar monomers. The influence of the di-methanol functional group is a key focus, supported by experimental data from related systems.
Performance Comparison in Ring-Opening Metathesis Polymerization (ROMP)
The polymerization of norbornene derivatives is significantly influenced by the nature of the substituent groups on the norbornene ring. These groups can affect monomer reactivity, catalyst stability, and the properties of the resulting polymer. The hydroxyl groups in this compound are expected to play a critical role in its polymerization kinetics.
It has been observed that strongly coordinating pendant groups, such as hydroxyl (-OH) and carboxyl (-COOH), can deactivate certain ROMP catalysts.[1] For instance, a ditungsten complex was found to be deactivated by norbornene derivatives bearing such groups.[1] Similarly, studies on the frontal polymerization of 5-hydroxymethyl-2-norbornene, a monomer with a single hydroxyl group, have indicated that the hydroxyl functionality can inhibit the second-generation Grubbs catalyst.[2][3] This inhibition is likely due to the coordination of the hydroxyl group's oxygen atom to the ruthenium center of the catalyst, which can hinder the coordination of the incoming monomer.
In contrast, norbornene derivatives with less coordinating or sterically encumbering functional groups often exhibit more straightforward polymerization kinetics. The table below summarizes kinetic data for the ROMP of various functionalized norbornenes, providing a basis for comparison. The apparent rate constant (k_app) is a measure of the overall polymerization rate.
| Monomer | Catalyst | Catalyst:Monomer Ratio | Solvent | Temperature (°C) | Apparent Rate Constant (k_app) (s⁻¹) | Reference |
| endo-Hexyl-norbornene | Grubbs G3 | 1:200 | CDCl₃ | 25 | 2.68 x 10⁻⁶ | [4] |
| exo-Coumarin-norbornene | Grubbs G3 | 1:200 | CDCl₃ | 25 | 1.72 x 10⁻⁴ to 3.88 x 10⁻⁴ | [4] |
| exo-IM₂E'P-norbornene | Grubbs G1 | 1:100 | CDCl₃ | 25 | ~1.5 x 10⁻⁴ (estimated from graph) | [5] |
| exo-IM₂E'P-norbornene | Grubbs G3 | 1:100 | CDCl₃ | 25 | ~1.2 x 10⁻² (estimated from graph) | [5] |
Note: Direct kinetic data for this compound is not available in the cited literature. The data presented is for comparative purposes to illustrate the range of reactivities among different functionalized norbornenes.
Based on the observed inhibition by hydroxyl groups, it is anticipated that the polymerization of this compound with standard Grubbs catalysts would exhibit a slower rate compared to non-functionalized or ester-functionalized norbornenes. The presence of two hydroxyl groups may lead to even more significant catalyst inhibition. To achieve efficient polymerization, catalyst systems less susceptible to deactivation by Lewis basic functional groups, or the use of protecting groups for the hydroxyl moieties, might be necessary.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for conducting kinetic studies of norbornene polymerization via ROMP.
General Procedure for ROMP Kinetic Analysis via ¹H NMR Spectroscopy
This protocol is adapted from studies on the ROMP of functionalized norbornenes.[5]
-
Materials: The functionalized norbornene monomer and the Grubbs catalyst (e.g., G1 or G3) are used as received or purified according to standard procedures. Deuterated chloroform (CDCl₃) is typically used as the solvent for NMR monitoring. Ethyl vinyl ether is used as a terminating agent.
-
Sample Preparation: In a nitrogen-filled glovebox, a stock solution of the norbornene monomer in CDCl₃ is prepared at a specific concentration (e.g., 20 mM). A separate stock solution of the Grubbs catalyst in CDCl₃ is also prepared.
-
Polymerization and Monitoring: To an NMR tube, a specific volume of the monomer solution is added. The reaction is initiated by adding a calculated volume of the catalyst solution to achieve the desired monomer-to-catalyst ratio (e.g., 100:1). The tube is sealed, and ¹H NMR spectra are acquired at predetermined time intervals.
-
Data Analysis: The monomer conversion is determined by comparing the integration of the monomer's olefinic proton signals (typically around 6 ppm) to the integration of the growing polymer's backbone olefinic proton signals (typically between 5.4 and 5.6 ppm).
-
Kinetic Plot: A first-order kinetic plot is generated by plotting ln([M]₀/[M]t) versus time, where [M]₀ is the initial monomer concentration and [M]t is the monomer concentration at time t. The apparent rate constant (k_app) is determined from the slope of this plot.
Visualizing Polymerization Concepts
To better illustrate the processes and relationships involved in the kinetic studies of this compound polymerization, the following diagrams are provided.
References
- 1. Ring Opening Metathesis Polymerization of Norbornene and Derivatives by the Triply Bonded Ditungsten Complex Na[W2(µ-Cl)3Cl4(THF)2]·(THF)3 [mdpi.com]
- 2. Fabrication of hydroxylated norbornene foams via frontal polymerization for catalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. par.nsf.gov [par.nsf.gov]
comparing mechanical properties of polymers from different norbornene monomers
A comprehensive analysis of the mechanical properties of polymers derived from a variety of norbornene monomers reveals a strong dependence of material performance on the specific chemical functionalities incorporated into the monomer structure. This guide provides a comparative overview of these properties, supported by experimental data, to aid researchers and scientists in the selection of appropriate monomers for their specific applications in drug development and materials science.
Comparative Mechanical Properties
The mechanical characteristics of polynorbornenes can be tailored by modifying the side groups of the norbornene monomer. These modifications, which range from simple alkyl chains to complex aromatic and functional moieties, influence properties such as tensile strength, Young's modulus, and elongation at break. The data presented below has been compiled from various studies to offer a comparative perspective.
| Norbornene Monomer/Polymer System | Tensile Strength (σmax) [MPa] | Young's Modulus (E) [GPa] | Elongation at Break (%) | Key Structural Feature |
| Polynorbornene (Homopolymer) | - | - | < 1 | Unsubstituted |
| NB/TESNB (80/20) | - | - | ~15 | Triethoxysilyl groups |
| polEHNI | - | 1.3 (Storage Modulus E') | ~3 (at max force) | Aliphatic side chain |
| polROD-P10 | - | 1.6 (Storage Modulus E') | ~3 (at max force) | Aramid groups with H-bonding |
| polDMBrod | - | 1.5 | ~3 (at max force) | Aramid groups |
| PNBs with diester adamantane | - | 6.5–7.9 | - | Bulky adamantane groups |
| PNBs with diester norbornane | - | 6.5–7.9 | - | Bulky norbornane groups |
| Poly(3-pentafluorophenyltricyclononene-7) | 20 | - | 4 | Perfluorophenyl side groups |
| Exo-syn-5-norbornene-2,7-diol diacetate polymer | 41.2 (420 kg/cm ²) | - | - | Diacetate groups |
| OxMe (methyl-substituted poly(oxanorbornene)) | 88 | - | - | Oxanorbornene backbone with methyl side chains |
| OxBu (n-butyl-substituted poly(oxanorbornene)) | - | 0.893 | - | Oxanorbornene backbone with n-butyl side chains |
Influence of Monomer Structure on Polymer Properties
The structure of the norbornene monomer plays a critical role in determining the mechanical properties of the resulting polymer. The following diagram illustrates the general relationships observed.
thermal stability analysis of polymers derived from 5-Norbornene-2,3-dimethanol
For Researchers, Scientists, and Drug Development Professionals
Quantitative Thermal Stability Data
The thermal stability of polymers is critical for their processing and end-use applications. Key parameters include the decomposition temperature (Td), which indicates the onset of thermal degradation, and the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state. The following table summarizes these properties for a selection of polynorbornenes with different functional groups.
| Polymer | Functional Group | Decomposition Temp. (Td) at 5% Weight Loss (°C) | Glass Transition Temp. (Tg) (°C) | Polymerization Method | Reference |
| Polynorbornene | None (cis/trans mixture) | ~456-466 | ~35-45 | Ring-Opening Metathesis Polymerization (ROMP) | [Not available] |
| Poly(N-phenyl-exo-norbornene-5,6-dicarboximide) | Dicarboximide | 395 | 215 | ROMP | [Not available] |
| Poly(dimethyl-exo-norbornene-5,6-dicarboxylate) | Ester | 380 | 160 | ROMP | [Not available] |
| Chiral Polynorbornene with Mesogenic Side Groups | Chiral Ester | >300 | 63-125 | ROMP |
Note: The thermal properties of polymers can be influenced by factors such as molecular weight, polydispersity, and the specific experimental conditions of the analysis.
Experimental Protocols
The data presented in this guide was obtained using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, commonly 10 °C/min.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The decomposition temperature (Td) is determined as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is sealed in a DSC pan.
-
An empty reference pan is also placed in the DSC cell.
-
The sample and reference are subjected to a controlled temperature program, which usually involves a heating, cooling, and second heating cycle to erase the thermal history of the polymer. A common heating rate is 10 °C/min.
-
The difference in heat flow required to raise the temperature of the sample and the reference is measured.
-
The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve during the second heating scan.
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for conducting thermal stability analysis of polymers.
Caption: Workflow for Polymer Thermal Stability Analysis.
5-Norbornene-2,3-dimethanol as a Polyester Precursor: A Comparative Evaluation
For researchers, scientists, and drug development professionals, the selection of polymeric materials with tailored properties is paramount. This guide provides an objective evaluation of 5-Norbornene-2,3-dimethanol as a precursor for polyesters, comparing its potential performance with established alternatives based on available experimental data and structural analogies.
Performance Comparison of Polyester Precursors
The properties of polyesters are intrinsically linked to the chemical structure of their monomeric units. The introduction of the norbornene moiety from this compound is anticipated to impart high rigidity to the polymer chain, which would likely result in a higher glass transition temperature (Tg) and enhanced thermal stability compared to polyesters derived from linear aliphatic diols.
While specific data for polyesters from this compound is scarce, we can infer potential properties by examining related structures. For instance, polymers derived from 5-norbornene-2,3-dicarboxylic acid dimethyl ether have demonstrated high glass transition temperatures.[1][2][3] This suggests that incorporating the norbornene skeleton, whether through the diacid or diol, contributes significantly to the polymer's thermal properties.
For a tangible comparison, we will consider polyesters derived from 1,4-cyclohexanedimethanol (CHDM), another cyclic diol used in commercially available polyesters like poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).
Quantitative Data Summary
The following table summarizes key performance indicators for polyesters synthesized from different precursors. It is important to note that the data for polyesters from this compound is not available and the presented values for CHDM-based polyesters serve as a relevant benchmark for a cycloaliphatic diol.
| Property | Polyester from 1,4-Cyclohexanedimethanol (PCC) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temperature (Tg) | 63.7 °C[4] | ~75 °C[5] |
| Melting Temperature (Tm) | Low[6] | ~260 °C[5] |
| Decomposition Temperature (Td, 5%) | High[6] | ~390 °C[5] |
| Tensile Strength | Similar to PET[4] | 45 - 60 MPa[5] |
| Elongation at Break | > 150% (for most CHDM-based polyesters)[4] | - |
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of polyesters. Below are representative protocols for melt polycondensation, a common method for producing polyesters.
Synthesis of Polyesters via Melt Polycondensation
This two-step process is widely used for synthesizing high molecular weight polyesters.[6]
Step 1: Esterification or Transesterification
-
A dicarboxylic acid or its dimethyl ester and an excess of the diol (e.g., 1,4-cyclohexanedimethanol) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.
-
A catalyst, such as titanium tetrabutoxide or antimony trioxide, is added.
-
The mixture is heated to a temperature range of 150-220 °C under a slow stream of nitrogen.
-
The byproduct, either water (from a dicarboxylic acid) or methanol (from a dimethyl ester), is continuously removed to drive the reaction towards the formation of oligomers.
Step 2: Polycondensation
-
The temperature of the reaction mixture is gradually increased to 250-300 °C.
-
A high vacuum is applied to the system to facilitate the removal of the excess diol and promote the linking of oligomers into high molecular weight polymer chains.
-
The progress of the reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity of the polymer.
-
Once the desired viscosity is achieved, the reaction is stopped, and the polymer is extruded and pelletized.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to confirm the chemical structure of the synthesized polyester and to determine the comonomer composition.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymer.
-
Thermogravimetric Analysis (TGA): TGA is utilized to evaluate the thermal stability of the polyester by determining the temperature at which it starts to decompose.
-
Tensile Testing: A universal testing machine is used to measure the mechanical properties of the polyester, including tensile strength, elongation at break, and Young's modulus, typically following ASTM D638 standards.
Visualizing the Synthesis and Logic
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
References
Safety Operating Guide
Proper Disposal of 5-Norbornene-2,3-dimethanol: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Norbornene-2,3-dimethanol, ensuring compliance with safety protocols and environmental regulations. The following procedures are based on standard laboratory safety practices and information from safety data sheets (SDS).
Hazard and Disposal Summary
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1]. Proper handling and disposal are crucial to mitigate risks. The following table summarizes key information.
| Parameter | Information | Source |
| Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system | [1] |
| Primary Disposal Method | Offer surplus and non-recyclable solutions to a licensed disposal company. | [2] |
| Container Disposal | Dispose of as unused product. Puncture containers to prevent re-use and bury at an authorized landfill if permissible by local regulations. | [2][3] |
| Spill Cleanup | Absorb with non-combustible material (e.g., sand, earth, vermiculite) and place in a suitable, labeled container for disposal. | [2][3] |
| Environmental Precautions | Do not let the product enter drains or waterways. | [2][3] |
Note: No specific quantitative data for disposal, such as concentration limits or incineration temperatures, are provided in the reviewed safety data sheets. Always consult local, state, and federal regulations for specific requirements.
Detailed Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and regulatory compliance. The following step-by-step protocol outlines the recommended procedure.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling, ensure appropriate PPE is worn, including impervious gloves, safety goggles or a face shield, and a lab coat[1].
-
If there is a risk of dust or aerosol generation, use a NIOSH/MSHA-approved respirator[4].
-
Work in a well-ventilated area, such as a chemical fume hood[3].
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
2. Waste Collection and Storage:
-
Keep this compound waste in its original container or a compatible, properly labeled, and sealed container[1][2].
-
Do not mix with other waste materials to avoid potential chemical reactions[1][2].
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[3].
3. Disposal of Unused Product and Contaminated Materials:
-
All waste, including unused product and materials contaminated with this compound, must be disposed of as hazardous waste[1][3].
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal[2].
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS).
4. Spill Management:
-
In the event of a minor spill, remove all ignition sources[3].
-
Contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite[2][3].
-
Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal[3].
-
Clean the affected area thoroughly with soap and water[1].
-
For major spills, evacuate the area and contact emergency services[3].
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Norbornene-2,3-dimethanol
For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 5-Norbornene-2,3-dimethanol, a compound recognized for causing skin and eye irritation, as well as potential respiratory discomfort.[1][2] Adherence to these guidelines is critical for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When working with this compound, a comprehensive suite of personal protective equipment is mandatory. The following table summarizes the required PPE to mitigate exposure risks.
| PPE Category | Specification | Standard |
| Respiratory Protection | Dust mask | NIOSH-approved N95 or equivalent[1] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 or EN 166[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | ASTM F739 or EN 374 |
| Body Protection | Laboratory coat | --- |
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound is crucial to minimize exposure and prevent spills.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Ensure the container is tightly closed when not in use.
Step 2: Preparation for Use
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust particles.[2]
Step 3: Weighing and Dispensing
-
When weighing the solid, use a spatula or other appropriate tool to avoid generating dust.
-
If dissolving the compound, add it slowly to the solvent to prevent splashing.
Step 4: Post-Handling
-
Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[2]
-
Clean any contaminated surfaces with an appropriate solvent and decontaminating solution.
Spill Management: A Step-by-Step Emergency Protocol
In the event of a spill, a swift and organized response is essential to contain the material and protect personnel.
For Minor Spills (Solid):
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Ensure you are wearing the full complement of recommended PPE.
-
Containment: Gently cover the spill with an inert absorbent material, such as sand or vermiculite, to prevent the dust from becoming airborne.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the contaminated materials as hazardous waste.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and associated contaminated materials is a critical final step. All chemical waste must be disposed of in accordance with local, state, and federal regulations.[4]
Waste Collection and Segregation:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., absorbent materials from spills, contaminated gloves) in a designated, clearly labeled hazardous waste container.[5]
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Empty Containers: "Empty" containers that held the chemical should be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6]
Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[7]
-
Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.
Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7][8] Under no circumstances should this chemical be disposed of down the drain. [4][9]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
